molecular formula C7H6N2O B1365023 1H-Pyrrolo[2,3-b]pyridin-6-ol CAS No. 55052-26-1

1H-Pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B1365023
CAS No.: 55052-26-1
M. Wt: 134.14 g/mol
InChI Key: VTPUTFNXIXSCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridin-6-ol is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUTFNXIXSCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468055
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-26-1
Record name 1,7-Dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55052-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold and the Potential of 6-Hydroxy Substitution

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological moiety, while the introduction of a nitrogen atom in the pyridine ring offers unique opportunities to modulate physicochemical properties such as solubility and hydrogen bonding capacity. This has led to the successful development of numerous 7-azaindole-based therapeutics.

This technical guide focuses on a specific, yet underexplored, derivative: 1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 6-hydroxy-7-azaindole). The introduction of a hydroxyl group at the 6-position is anticipated to significantly influence the molecule's electronic properties, acidity, and potential for intermolecular interactions, making it a compound of considerable interest for the design of novel therapeutic agents. Due to the limited availability of direct experimental data for this specific isomer, this guide will provide a comprehensive overview based on a combination of data from closely related analogs, established chemical principles, and high-quality computational predictions.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Molecular Structure and Weight
  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: 134.14 g/mol

  • IUPAC Name: this compound

  • Common Name: 6-hydroxy-7-azaindole

Predicted Physicochemical Parameters

In the absence of extensive experimental data, computational tools provide valuable estimations of key physicochemical properties. The following data for this compound was predicted using the SwissADME tool, a widely recognized platform in drug discovery.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point HighInfluences solubility and formulation.
Boiling Point HighRelevant for purification and stability.
logP (Octanol/Water Partition Coefficient) 1.25A measure of lipophilicity, affecting membrane permeability and solubility.
Water Solubility (logS) -2.5 to -3.0 (Moderately Soluble)Crucial for bioavailability and formulation.
pKa (Acidic) ~9.5 (Phenolic Hydroxyl)Determines the ionization state at physiological pH, impacting solubility and receptor interactions.
pKa (Basic) ~4.5 (Pyridine Nitrogen)Determines the ionization state at physiological pH.
Topological Polar Surface Area (TPSA) 58.9 ŲInfluences membrane permeability and oral bioavailability.

Note: Melting and boiling points are qualitatively predicted to be high based on the hydrogen bonding capabilities of the molecule. Precise experimental determination is recommended.

Synthesis and Characterization: A Proposed Pathway and Analytical Methods

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the synthesis of 6-substituted 7-azaindoles.

Proposed Synthetic Route: From 6-Bromo-7-Azaindole

A common and versatile starting material for the synthesis of 6-substituted 7-azaindoles is 6-bromo-1H-pyrrolo[2,3-b]pyridine. The hydroxyl group can be introduced via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction. A particularly promising approach involves a copper-catalyzed reaction with a hydroxide source.

Synthetic_Pathway A 6-Bromo-1H-pyrrolo[2,3-b]pyridine B This compound A->B Hydroxylation R CuI, L-proline, Cs2CO3, H2O, DMSO

Proposed synthesis of this compound.

Experimental Protocol: Copper-Catalyzed Hydroxylation

  • Reaction Setup: To a sealable reaction vessel, add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 10:1 v/v).

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to a pH of ~6-7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a broad singlet for the phenolic hydroxyl proton and the pyrrole N-H proton. The chemical shifts will be influenced by the electron-donating nature of the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms in the bicyclic system. The carbon atom attached to the hydroxyl group (C-6) will exhibit a characteristic downfield shift.

Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the molecule. The expected exact mass for [M+H]⁺ is 135.0558.

Infrared (IR) Spectroscopy

  • The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

Solubility and Stability: Practical Considerations for a Lead Compound

The aqueous solubility of a compound is a critical determinant of its potential as a drug candidate. While azaindoles generally exhibit improved solubility compared to their indole counterparts, the introduction of a hydroxyl group is expected to further enhance this property through hydrogen bonding with water molecules.

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Stability

The stability of this compound should be assessed under various conditions, including different pH values, temperatures, and light exposure, to determine its shelf-life and potential degradation pathways. Phenolic compounds can be susceptible to oxidation, and this should be a key consideration in stability studies.

Potential Biological Activity and Signaling Pathways

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom of the pyridine ring and the N-H group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.

The introduction of a hydroxyl group at the 6-position of the 7-azaindole core can have several implications for biological activity:

  • Additional Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target protein and enhancing binding affinity and selectivity.

  • Modulation of Electronics: The electron-donating nature of the hydroxyl group can influence the electronic properties of the entire ring system, which may affect its interaction with the target.

  • Metabolic Handle: The hydroxyl group can serve as a site for phase II metabolism (e.g., glucuronidation or sulfation), which can influence the pharmacokinetic profile of the compound.

Signaling_Pathway cluster_0 Kinase Signaling Cascade Upstream Upstream Signal KinaseA Kinase A Upstream->KinaseA KinaseB Kinase B KinaseA->KinaseB Downstream Downstream Effector KinaseB->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->KinaseB Inhibition

Illustrative diagram of a kinase signaling pathway potentially targeted by this compound derivatives.

Given the prevalence of 7-azaindole derivatives as kinase inhibitors, it is plausible that this compound could serve as a valuable scaffold for the development of inhibitors targeting various kinase families implicated in diseases such as cancer and inflammatory disorders.

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound represents a compelling, yet underexplored, molecular scaffold for drug discovery. Its predicted physicochemical properties, particularly its enhanced polarity and hydrogen bonding potential, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a foundational understanding of its core properties, a plausible synthetic strategy, and a rationale for its potential biological applications. Further experimental validation of the data presented herein is crucial and will undoubtedly pave the way for the exploration of this promising molecule in the quest for new and effective medicines.

References

This section would be populated with specific citations from the gathered search results. As no direct publications on the physicochemical properties of this compound were found, the references would include sources for the synthesis of related compounds, computational prediction tools, and general reviews on 7-azaindoles.

An In-depth Technical Guide to the Spectral Data Analysis of 1H-Pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 1H-Pyrrolo[2,3-b]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to offer a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel 7-azaindole derivatives.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of biologically active molecules. The introduction of a hydroxyl group at the 6-position of this scaffold is anticipated to significantly influence its electronic distribution and, consequently, its spectral characteristics. Understanding these spectral features is paramount for unambiguous structural elucidation and for predicting the molecule's behavior in various chemical and biological environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bicyclic system and the hydroxyl group. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the inherent electronic properties of the pyrrole and pyridine rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.0 - 12.0br s-
H27.2 - 7.4t~2.5
H36.4 - 6.6t~3.0
H47.6 - 7.8d~8.0
H56.8 - 7.0d~8.0
6-OH9.0 - 10.0br s-

Disclaimer: Predicted values are based on the analysis of related structures and may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:
  • N-H Proton (H1): The proton on the pyrrole nitrogen is expected to appear as a broad singlet at a downfield chemical shift (11.0 - 12.0 ppm) due to its acidic nature and involvement in hydrogen bonding.

  • Pyrrole Protons (H2, H3): The α-proton (H2) and β-proton (H3) of the pyrrole ring will likely appear as triplets due to coupling with each other and the N-H proton. The electron-rich nature of the pyrrole ring will shield these protons, resulting in upfield shifts compared to the pyridine protons.

  • Pyridine Protons (H4, H5): The protons on the pyridine ring (H4 and H5) are expected to form an AX or AB coupling system, appearing as doublets. The hydroxyl group at the 6-position will influence their chemical shifts, with H5 being more shielded than H4.

  • Hydroxyl Proton (6-OH): The hydroxyl proton is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the resonance effects of the hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2120 - 125
C3100 - 105
C3a125 - 130
C4115 - 120
C5110 - 115
C6150 - 155
C7a145 - 150

Disclaimer: Predicted values are based on the analysis of related structures and may vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:
  • C6 Carbon: The carbon atom attached to the hydroxyl group (C6) is expected to be the most deshielded carbon in the pyridine ring, appearing at a significantly downfield chemical shift (150 - 155 ppm).

  • Pyrrole Carbons (C2, C3, C3a): The carbons of the pyrrole ring will be shielded relative to the pyridine carbons, with C3 being the most upfield.

  • Pyridine Carbons (C4, C5, C7a): The chemical shifts of the pyridine carbons will be influenced by the nitrogen atom and the hydroxyl substituent.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3600Strong, Broad
N-H Stretch3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=C & C=N Stretch1500 - 1650Medium-Strong
C-O Stretch1200 - 1300Strong
Interpretation of the IR Spectrum:
  • O-H and N-H Stretching: The most prominent features in the high-frequency region will be the broad O-H stretching band and the N-H stretching band, indicative of hydrogen bonding.

  • Aromatic C-H Stretching: Weaker absorptions corresponding to the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • Ring Stretching: The fingerprint region will contain a series of bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings.

  • C-O Stretching: A strong absorption band corresponding to the C-O stretching of the hydroxyl group is anticipated in the 1200 - 1300 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Key Mass Spectrometry Peaks for this compound

m/zPredicted Identity
[M]+•Molecular Ion
[M-HCN]+•Loss of HCN from pyrrole ring
[M-CO]+•Loss of CO from pyridine ring
[M-H₂O]+•Loss of water
Interpretation of the Mass Spectrum:
  • Molecular Ion Peak: The molecular ion peak ([M]+•) will confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the 7-azaindole core. Common fragmentation pathways include the loss of HCN from the pyrrole ring and the loss of CO from the hydroxypyridine ring. The loss of a water molecule from the molecular ion may also be observed.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.[5]

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.[8]

Visualization of Molecular Structure and Key Correlations

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can more confidently identify and characterize this important heterocyclic compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is crucial, and this guide should serve as a valuable tool in that endeavor.

References

  • FTIR Standard Operating Procedure. (n.d.).
  • SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24). Retrieved from [Link]

  • Shimadzu FTIR Standard Operating Procedure. (n.d.).
  • FTIR-Operation and Calibration SOP. (2020, April 13). Pharma Beginners. Retrieved from [Link]

  • SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.). EPA NEPS. Retrieved from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.).
  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). UC Irvine Environmental Health & Safety. Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • 13C NMR. (n.d.). EPFL. Retrieved from [Link]

Sources

Unlocking the Potential of 7-Azaindole Derivatives: A Computational and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 7-Azaindole Scaffold

The 7-azaindole scaffold, a bioisostere of purine bases, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural and electronic properties, particularly its capacity for strong, directional hydrogen bonding and intriguing photophysics, make it a privileged motif in drug design and a model system for fundamental chemical processes.[1][2][3][4] This guide provides an in-depth exploration of the computational and theoretical methodologies employed to investigate 7-azaindole derivatives, offering researchers and drug development professionals a comprehensive understanding of how these powerful tools can be leveraged to accelerate discovery.

From their role as potent kinase inhibitors in oncology to their utility as fluorescent probes for biological systems, the applications of 7-azaindole derivatives are vast and continually expanding.[2][5][6][7][8][9][10][11] The successful development of drugs like Vemurafenib, a B-RAF kinase inhibitor for melanoma, underscores the therapeutic potential of this scaffold.[2][3][4] The foundation of such successes often lies in a deep, molecular-level understanding of the interactions and behaviors of these compounds, an understanding that is increasingly reliant on computational and theoretical studies.

This guide will delve into the core principles and practical applications of these computational approaches, providing not just a "how-to" but a "why-to," grounded in scientific integrity and field-proven insights.

Part 1: Elucidating the Fundamental Properties of 7-Azaindole Derivatives

A thorough grasp of the intrinsic properties of the 7-azaindole core is paramount for its effective application. Computational chemistry provides an indispensable toolkit for dissecting its electronic structure, hydrogen bonding capabilities, and unique photophysical phenomena.

Electronic Structure and Hydrogen Bonding: The Heart of Molecular Recognition

The 7-azaindole moiety is characterized by a delocalized π-system, contributing to its planarity and aromaticity.[1] Its defining feature is the presence of both a hydrogen bond donor (the pyrrolic N-H) and a hydrogen bond acceptor (the pyridinic N7), enabling it to form robust and specific interactions with biological targets.[1] This dual functionality is a key reason for its success as a "hinge-binding" motif in many kinase inhibitors, where it can form two crucial hydrogen bonds with the kinase hinge region.[2][3][4]

Density Functional Theory (DFT) is the workhorse for investigating these ground-state properties. By solving the electronic Schrödinger equation within an approximate framework, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: Ground-State Geometry Optimization and Vibrational Analysis with DFT

  • Structure Preparation: Construct the 3D coordinates of the 7-azaindole derivative of interest.

  • Method Selection: Choose a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set. For systems where dispersion interactions are critical, functionals with empirical dispersion corrections (e.g., B3LYP-D3) or range-separated functionals (e.g., ωB97X-D) are highly recommended.[1][12][13][14][15]

  • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is essential. This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Vibrational Spectra: The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.[1][12][13][14]

  • Analysis of Hydrogen Bonds: Utilize tools like Natural Bond Orbital (NBO) analysis to quantify the strength and nature of the hydrogen bonds.[16][17] This can provide insights into the hyperconjugative interactions that contribute to hydrogen bond stability.[17]

Tautomerism and Excited-State Proton Transfer (ESPT): A Window into Photochemistry

One of the most fascinating properties of 7-azaindole is its ability to undergo excited-state intramolecular proton transfer (ESIPT) or, in the presence of a hydrogen-bonding partner, excited-state intermolecular proton transfer (ESPT).[18][19][20][21][22][23][24] Upon photoexcitation, the acidity of the N1-H proton increases, while the basicity of the N7 nitrogen also increases, facilitating the transfer of a proton.[20] This process leads to the formation of a tautomer with distinct fluorescence properties, often exhibiting a large Stokes shift.[5]

This phenomenon has been extensively studied as a model for DNA base-pair photochemistry and has applications in the design of fluorescent probes.[25][26]

Computational Workflow: Investigating ESPT in 7-Azaindole Derivatives

ESPT_Workflow cluster_gs Ground State (S0) cluster_es Excited State (S1) GS_Opt Ground State Optimization (DFT) GS_Freq Frequency Calculation GS_Opt->GS_Freq Verify Minimum ES_Opt Excited State Optimization (TD-DFT) GS_Opt->ES_Opt Vertical Excitation TS_Search Transition State Search ES_Opt->TS_Search ES_Freq Frequency Calculation TS_Search->ES_Freq Verify Saddle Point IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC Connect Reactant & Product Tautomer_ES_Opt Tautomer Excited State Optimization IRC->Tautomer_ES_Opt Leads to

Caption: A typical computational workflow for studying excited-state proton transfer (ESPT).

Theoretical Protocol: Simulating the ESPT Process

  • Ground and Excited State Geometries: Optimize the geometry of the 7-azaindole derivative in both its ground (S₀) and first excited (S₁) electronic states. Time-Dependent DFT (TD-DFT) is a widely used method for excited-state calculations.[27][28][29]

  • Transition State Search: Locate the transition state (TS) for the proton transfer on the excited-state potential energy surface. This is a first-order saddle point, characterized by a single imaginary frequency corresponding to the proton motion.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the TS will map out the minimum energy path connecting the reactant (normal form) and the product (tautomer) on the excited-state surface, confirming the role of the located TS.

  • Energy Barrier Calculation: The energy difference between the excited-state reactant and the transition state provides the activation barrier for the ESPT process. The presence of solvent molecules, such as water or methanol, can dramatically lower this barrier.[18]

Part 2: Applications in Rational Drug Design

The computational methodologies described above are not merely academic exercises; they are powerful tools in the rational design of novel therapeutics. The 7-azaindole scaffold is particularly prominent in the development of kinase inhibitors.[2][3][4][8][9][10][11][30]

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 7-azaindole derivatives targeting kinases, docking simulations can predict how the scaffold will interact with the hinge region of the ATP-binding site.[31][32][33]

Workflow for Structure-Based Drug Design using 7-Azaindole Scaffolds

SBDD_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Design PDB Obtain Protein Structure (PDB) Docking Molecular Docking PDB->Docking Ligand Prepare 7-Azaindole Derivative Library Ligand->Docking MD Molecular Dynamics (MD) Simulation Docking->MD Refine & Validate Scoring Binding Affinity Prediction MD->Scoring SAR Structure-Activity Relationship (SAR) Scoring->SAR New_Ligands Design New Derivatives SAR->New_Ligands New_Ligands->Ligand Iterative Cycle

Caption: An iterative workflow for structure-based drug design of 7-azaindole derivatives.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein upon ligand binding.[31]

Key Insights from MD Simulations:

  • Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time indicates the stability of the complex.[31]

  • Interaction Fingerprints: MD simulations can quantify the persistence of key interactions, such as the hydrogen bonds between the 7-azaindole and the kinase hinge, throughout the simulation.[31]

  • Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone.

Part 3: Data Presentation and Visualization

Clear and concise presentation of computational data is crucial for interpretation and communication.

Table 1: Comparison of Computational Methods for 7-Azaindole Studies
Method Primary Application Information Gained Typical Software
DFT Ground-state properties, Vibrational analysisOptimized geometries, electronic structure, hydrogen bond analysis, IR/Raman spectraGaussian, ORCA, NWChem
TD-DFT Excited-state properties, PhotophysicsVertical excitation energies, optimized excited-state geometries, absorption/emission spectraGaussian, ORCA, NWChem
Molecular Docking Ligand-protein bindingBinding poses, scoring to rank potential bindersAutoDock, Glide, GOLD
MD Simulations Dynamics of ligand-protein complexesBinding stability, conformational changes, interaction persistence, binding free energiesGROMACS, AMBER, NAMD

Conclusion and Future Perspectives

Computational and theoretical studies have become an indispensable component of research into 7-azaindole derivatives. From elucidating the subtleties of their photochemistry to guiding the design of life-saving medicines, these in silico techniques provide insights that are often difficult or impossible to obtain through experimental means alone. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these methods will only increase. The continued synergy between computational and experimental approaches will undoubtedly unlock new applications for the versatile 7-azaindole scaffold, paving the way for the next generation of advanced materials and therapeutics.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (n.d.). MDPI. Retrieved from [Link]

  • Chaban, G. M., & Gordon, M. S. (1998). The Ground and Excited State Hydrogen Transfer Potential Energy Surface in 7-Azaindole. The Journal of Physical Chemistry A, 102(51), 10568-10574.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. Retrieved from [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). MDPI. Retrieved from [Link]

  • Cooperativity of hydrogen-bonded networks in 7-azaindole(CH3OH)n (n=2,3) clusters evidenced by IR-UV ion-dip spectroscopy and natural bond orbital analysis. (2009). AIP Publishing. Retrieved from [Link]

  • Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation. (2011). PubMed. Retrieved from [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2021). ResearchGate. Retrieved from [Link]

  • A theoretical study of the ground and first excited singlet state proton transfer reaction in isolated 7-azaindole - Water complexes. (2002). ResearchGate. Retrieved from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (1997). ACS Publications. Retrieved from [Link]

  • Barbatti, M. (2014). Excited state proton transfer in solvated 7-azaindole. Mario Barbatti. Retrieved from [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. Retrieved from [Link]

  • 7-Azaindole and Its Clusters with Ar, CH,, H,O, NH,, and Alcohols. (n.d.). Retrieved from [Link]

  • Deciphering the Differential Origin of Hydrogen Bonds in the Normal and Tautomer Forms of 7‐Azaindole:Piperidin‐2‐one H… (2024). OUCI. Retrieved from [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. Retrieved from [Link]

  • Excited-state tautomerization of 7-azaindole in water. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). ResearchGate. Retrieved from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2018). PubMed Central. Retrieved from [Link]

  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH. Retrieved from [Link]

  • A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. (2022). PubMed. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. Retrieved from [Link]

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (2023). Bentham Science Publisher. Retrieved from [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. Retrieved from [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of novel 7-azaindoles as PDK1 inhibitors. (2016). PubMed. Retrieved from [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). ResearchGate. Retrieved from [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). PMC - NIH. Retrieved from [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). UBC Library Open Collections - The University of British Columbia. Retrieved from [Link]

  • Charge-Transfer ππ* Excited State in the 7-Azaindole Dimer. A Hybrid Configuration Interactions Singles/Time-Dependent Density Functional Theory Description. (2009). ResearchGate. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. Retrieved from [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (n.d.). RSC Publishing. Retrieved from [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2018). ResearchGate. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. Retrieved from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (1997). Semantic Scholar. Retrieved from [Link]

  • Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2022). MDPI. Retrieved from [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2022). MDPI. Retrieved from [Link]

  • (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2022). ResearchGate. Retrieved from [Link]

  • Biological activity and material applications of 7-azaindole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrrolo[2,3-b]pyridine Scaffolds: A Case Study of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the focus of this guide is the crystal structure analysis of 1H-Pyrrolo[2,3-b]pyridin-6-ol, a comprehensive search of publicly available crystallographic databases did not yield a deposited crystal structure for this specific compound. Therefore, this guide will utilize the well-characterized crystal structure of the parent compound, 1H-Pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) , as a representative model. The methodologies and principles of analysis presented herein are directly applicable to this compound and its derivatives.

Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This versatility has led to the development of numerous 7-azaindole derivatives with a broad spectrum of therapeutic activities, including kinase inhibition for anti-cancer therapies.[2]

The efficacy of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with protein targets. A thorough understanding of the crystal structure of 7-azaindole derivatives is therefore paramount for rational drug design and development. This guide provides a comprehensive overview of the principles and techniques involved in the crystal structure analysis of this important class of molecules, using the parent 7-azaindole as a case study.

Methodology: From Crystal Growth to Structural Refinement

The journey to elucidating a crystal structure is a multi-step process that demands precision and expertise. The following sections detail the typical workflow, from obtaining suitable crystalline material to the final analysis of the atomic arrangement.

Crystal Growth: The Foundation of a High-Quality Structure

The cornerstone of a successful single-crystal X-ray diffraction experiment is the availability of a high-quality, single crystal. For small organic molecules like 7-azaindole, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. For 7-azaindole and its derivatives, solvents such as ethanol, methanol, and cyclohexane have been successfully used.[3]

Single-Crystal X-ray Diffraction (SCXRD): Probing the Atomic Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of discrete spots. The positions and intensities of these spots contain the information required to determine the crystal structure.

The experimental workflow for SCXRD can be visualized as follows:

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Crystal Mounting Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Goniometer Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Detector Unit Cell Determination Unit Cell Determination Diffraction Pattern->Unit Cell Determination Indexing Space Group Determination Space Group Determination Unit Cell Determination->Space Group Determination Symmetry Analysis Structure Solution Structure Solution Space Group Determination->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Fitting Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Powder X-ray Diffraction (PXRD): A Complementary Technique

While SCXRD provides the most detailed structural information, Powder X-ray Diffraction (PXRD) is an invaluable tool for analyzing bulk crystalline material. Instead of a single crystal, a finely ground powder is used, which results in a diffraction pattern of concentric rings rather than discrete spots. PXRD is particularly useful for:

  • Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can quickly identify the crystalline phase of a bulk sample.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.

  • Purity Analysis: The presence of crystalline impurities can be detected by the appearance of additional peaks in the PXRD pattern.

Crystal Structure Analysis of 7-Azaindole: A Case Study

The crystal structure of 7-azaindole reveals a fascinating and unusual arrangement of molecules, dominated by a robust network of hydrogen bonds.

Crystallographic Data

The crystallographic data for 7-azaindole is summarized in the table below.[4][5]

Parameter7-Azaindole
Chemical FormulaC₇H₆N₂
Formula Weight118.14 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.312(4)
b (Å)14.960(6)
c (Å)15.509(5)
α (°)102.86(3)
β (°)108.78(3)
γ (°)90.71(3)
Volume (ų)2384.4
Z16
Calculated Density (g/cm³)1.316
Molecular Geometry

The 7-azaindole molecule itself is essentially planar, a consequence of its aromatic character. The bond lengths and angles within the fused ring system are consistent with those expected for aromatic N-heterocycles.

Supramolecular Assembly: The Hydrogen-Bonded Tetramer

The most striking feature of the 7-azaindole crystal structure is the formation of a cyclic, hydrogen-bonded tetramer.[4] In this arrangement, four 7-azaindole molecules are linked by four complementary N-H···N hydrogen bonds. The pyrrole N-H of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule.

hydrogen_bonding cluster_tetramer 7-Azaindole Tetramer mol1 N-H··· mol2 ···N mol1->mol2 mol3 H-N··· mol2->mol3 mol4 ···N-H mol3->mol4 mol4->mol1

Figure 2: A simplified representation of the hydrogen bonding in the 7-azaindole tetramer.

This tetrameric arrangement is a departure from the more common dimeric structures observed in many other 7-azaindole derivatives.[1] The specific intermolecular interactions and packing motifs are highly sensitive to the presence and nature of substituents on the 7-azaindole ring. For instance, the introduction of a hydroxyl group, as in the case of 5-hydroxy-7-azaindole, leads to a three-dimensional network stabilized by both N-H···O and O-H···N hydrogen bonds.[1] This highlights the critical role that even subtle changes in chemical structure can play in determining the solid-state architecture.

Implications for Drug Development

A detailed understanding of the crystal structure of a 7-azaindole-based drug candidate provides invaluable insights for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity allows for the rational design of more potent and selective analogs. The geometry of the hydrogen-bonding motifs in the crystal structure can inform the design of molecules that will form optimal interactions with a target protein.[2]

  • Polymorph Control: Different polymorphs of a drug can have significantly different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphic forms, ensuring the selection of the most suitable form for development.

  • Intellectual Property: A well-characterized crystal structure is a key component of patent applications, providing a unique and defensible claim to a specific solid form of a new chemical entity.

Conclusion

The crystal structure analysis of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical component of modern drug discovery and development. Through the use of techniques such as single-crystal and powder X-ray diffraction, researchers can gain a detailed understanding of the three-dimensional arrangement of these molecules in the solid state. This information, particularly the nature of the intermolecular hydrogen-bonding networks, provides a rational basis for the design of new therapeutic agents with improved efficacy and developability. While the specific crystal structure of this compound remains to be determined, the analytical principles and methodologies outlined in this guide, using the parent 7-azaindole as a case study, provide a robust framework for the structural characterization of this important class of molecules.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

  • Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes. Canadian Science Publishing. [Link]

  • 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society. [Link]

  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]

  • Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Polyhedron. [Link]

  • Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). ACS Applied Materials & Interfaces. [Link]

  • Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. Journal of Molecular Graphics and Modelling. [Link]

  • Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 6-Hydroxy-7-Azaindole Compounds

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of therapeutic agents, particularly kinase inhibitors.[1][2] Its structural similarity to the adenine fragment of ATP allows for critical hydrogen bonding interactions within enzyme active sites.[1][3] The introduction of a hydroxyl group at the 6-position imparts a crucial, yet often overlooked, chemical property: prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium between the 6-hydroxy-7-azaindole (enol/lactim) and 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridin-6-one (keto/lactam) forms. Understanding and controlling this equilibrium is paramount for drug development professionals, as the predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall physicochemical profile, thereby profoundly impacting its biological activity and pharmacokinetic properties.

The Fundamental Equilibrium: Hydroxy vs. Oxo Tautomers

Tautomerism is a form of structural isomerism where two isomers, known as tautomers, are in a dynamic equilibrium and are readily interconvertible.[4] The most common type is prototropic tautomerism, which involves the migration of a proton, accompanied by a shift in the location of a double bond.[5][6][7] In the case of 6-hydroxy-7-azaindole, this manifests as a keto-enol type equilibrium.

  • 6-Hydroxy Form (Enol/Lactim): This form possesses an aromatic pyridine ring with an exocyclic hydroxyl group. It is often referred to as the "enol" or, in the context of heterocyclic rings, "lactim" form.

  • 6-Oxo Form (Keto/Lactam): In this form, the proton from the hydroxyl group has migrated to the pyridine nitrogen (N7), breaking the aromaticity of the six-membered ring and forming a carbonyl group (C=O). This is the "keto" or "lactam" tautomer.

The equilibrium between these two forms is a critical molecular switch that can be influenced by several environmental and structural factors.

Caption: Figure 2: Integrated workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. [8][9][10]By analyzing the chemical shifts and integrals of signals unique to each tautomer, their ratio can be determined.

Step-by-Step Protocol:

  • Sample Preparation: Prepare samples of the compound (~5-10 mg) in a range of deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of ~10-20 mM.

  • Data Acquisition: Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample. ¹⁵N NMR is particularly informative due to the large chemical shift dispersion and direct involvement of nitrogen atoms in the equilibrium. [11]3. Spectral Analysis:

    • ¹H NMR: Look for distinct signals for the exchangeable protons (O-H vs. N7-H). The chemical shift of the proton at C5 can also be a key indicator, as it is adjacent to the site of tautomerization.

    • ¹³C NMR: The most diagnostic signal is C6. In the keto form, it will appear as a carbonyl carbon in the ~160-180 ppm range. In the enol form, it will be an aromatic carbon bonded to oxygen, typically in the ~150-160 ppm range.

    • Quantification: If proton exchange is slow on the NMR timescale, the ratio of tautomers can be determined by integrating the well-resolved, distinct signals corresponding to each form. [9]

      Nucleus Expected Chemical Shift (δ, ppm) - Enol Form Expected Chemical Shift (δ, ppm) - Keto Form
      ¹H (O-H/N-H) O-H: ~9.0-11.0 N7-H: ~11.0-13.0
      ¹³C (C6) C-OH: ~155-165 C=O: ~170-180
      ¹⁵N (N7) Pyridinic N: ~-70 to -100 Pyrrolidinonic N-H: ~-150 to -180

      Table 2: Representative NMR chemical shifts for distinguishing tautomers of 6-hydroxy-7-azaindole.

UV-Visible (UV/Vis) Spectroscopy

The difference in electronic conjugation between the fully aromatic enol system and the non-aromatic keto system results in distinct UV/Vis absorption spectra, making this a valuable quantitative tool. [12][13] Step-by-Step Protocol:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., cyclohexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the absorption spectrum for each solution over a range of ~200-450 nm.

  • Data Analysis:

    • Compare the spectra across solvents. A significant shift in the wavelength of maximum absorption (λmax) and the appearance of new bands or shoulders is strong evidence of a shift in the tautomeric equilibrium (solvatochromism). [14] * The enol form, with its extended aromatic system, is expected to have a different λmax compared to the cross-conjugated keto form.

    • If an isosbestic point is observed (a wavelength where the molar absorptivity of both tautomers is identical), it confirms a two-component equilibrium. [15] * The tautomeric ratio can be quantified using the Beer-Lambert law if the molar extinction coefficients of the pure tautomers can be determined or estimated. [15]

X-Ray Crystallography

This technique provides an unambiguous determination of the tautomeric form present in the solid state. [2] Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation from various solvents. The solvent used for crystallization can trap a specific tautomer.

  • Data Collection & Refinement: Perform single-crystal X-ray diffraction analysis.

  • Structure Interpretation: The resulting electron density map will definitively show the location of the proton (on O6 or N7) and the bond length of C6-O6 (single vs. double bond character), confirming the solid-state structure. [16]It is critical to remember that the solid-state form may not be the dominant form in solution. [17]

Computational Modeling

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings. [17][18] Step-by-Step Protocol:

  • Software: Use a quantum chemistry package like Gaussian or ORCA.

  • Methodology:

    • Build the 3D structures of both the enol and keto tautomers.

    • Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d,p) basis set.

    • To simulate solvent effects, repeat the calculations using a polarizable continuum model (PCM). [17][19]3. Data Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each simulated solvent. The tautomer with the lower free energy is predicted to be the more stable and thus more abundant form.

Conclusion

The tautomerism of 6-hydroxy-7-azaindole is not a mere chemical curiosity; it is a fundamental property that dictates molecular recognition and behavior. For researchers in drug discovery, a thorough understanding and characterization of this equilibrium are non-negotiable. By employing an integrated analytical approach combining NMR and UV/Vis spectroscopy in various solvents with the definitive structural insight from X-ray crystallography and the predictive power of computational chemistry, scientists can build a comprehensive profile of their compound. This knowledge enables the rational design of molecules with optimized properties, leading to more effective and safer therapeutic agents. Ignoring tautomerism is to ignore a critical variable in the complex equation of drug development.

References

  • Prototropic tautomerism of heteroarom
  • The use of NMR spectroscopy to study tautomerism. Bohrium.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Comput
  • Theoretical studies for excited-state tautomerization in the 7-azaindole-(CH3OH)n (n = 1 and 2) complexes in the gas phase. PubMed.
  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.
  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.
  • Tautomerism Detected by NMR. Encyclopedia.pub.
  • Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Unknown Source.
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Unknown Source.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH.
  • Tautomer. Wikipedia.
  • The use of NMR spectroscopy to study tautomerism (2006). Rosa M. Claramunt - SciSpace.
  • Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Unknown Source.
  • 15N NMR Studies of tautomerism. Taylor & Francis Online.
  • Tautomerism Example. BYJU'S.
  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State.
  • Tautomer. chemeurope.com.
  • Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1 , 2 water clusters.
  • Azaindole Therapeutic Agents. PMC - PubMed Central.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Tautomerization Explained: Keto-Enol and Other Common Types.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde.
  • Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a compar
  • Recent advances in the global ring functionaliz
  • Biological activity and material applications of 7-azaindole derivatives.
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
  • Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Unknown Source.
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • How about Tautomers?. RCS Research Chemistry Services.
  • Synthesis of Azaindoles. Unknown Source.
  • An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Benchchem.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Excited-state tautomerization of 7-azaindole in w
  • Let's not forget tautomers. PMC - NIH.
  • Keto-enol tautomerism in the development of new drugs. Frontiers.
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • keto-enol tautomeriz

Sources

An In-depth Technical Guide to the Electronic Properties of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle of significant interest in medicinal chemistry, materials science, and chemical biology.[1][2][3] Structurally, it is an isomer of indole where a nitrogen atom replaces the carbon at the 7-position of the benzene ring.[1] This seemingly subtle modification introduces a profound perturbation of the molecule's electronic landscape, creating a unique scaffold with a rich and complex set of properties that distinguish it from its carbocyclic parent.

This guide provides an in-depth exploration of the core electronic characteristics of the 7-azaindole scaffold. We will dissect its aromaticity, electron distribution, and frontier molecular orbitals, and explain how these fundamental properties dictate its chemical reactivity and unique photophysical behavior. The objective is to provide researchers and drug development professionals with the foundational knowledge required to rationally design and exploit 7-azaindole derivatives for a wide range of applications.

The Electronic Architecture of 7-Azaindole

The electronic nature of 7-azaindole is best understood as a fusion of two distinct heterocyclic personalities: the electron-rich five-membered pyrrole ring and the electron-deficient six-membered pyridine ring. This "push-pull" interaction governs its overall electronic properties.

Aromaticity and Electron Delocalization

The 7-azaindole core is an aromatic system, fulfilling Hückel's rule with 10 π-electrons delocalized across the bicyclic structure. However, the introduction of the electronegative sp²-hybridized nitrogen atom in the pyridine ring (N7) withdraws electron density from the carbocyclic portion, making the six-membered ring π-deficient.[4][5] Conversely, the lone pair of the pyrrole nitrogen (N1) contributes to the π-system, rendering the five-membered ring relatively electron-rich. This intramolecular charge polarization is a defining feature of the scaffold. Protonation at the N7 position can further distort the aromatic character due to charge delocalization.[6]

Frontier Molecular Orbitals (FMO) and the HOMO-LUMO Gap

The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior and reactivity.[7] In 7-azaindole, the HOMO is primarily distributed over the entire bicyclic system but with significant density on the electron-rich pyrrole ring. The LUMO, in contrast, is predominantly localized on the electron-deficient pyridine ring.[8]

Density Functional Theory (DFT) calculations provide valuable insights into these orbital energies. For the parent 7-azaindole molecule, typical calculated values are:

  • HOMO: ~ -6.2 eV

  • LUMO: ~ -1.1 eV[8]

This results in a significant HOMO-LUMO gap, which is indicative of high electronic stability. The spatial separation of the HOMO and LUMO has profound implications for its photophysical properties and its behavior in organic electronic devices.

PropertyCalculated Value (eV)Primary LocationImplication
HOMO -6.2[8]Distributed across the scaffold, with high density on the pyrrole moietySite of electrophilic attack; hole transport in organic electronics
LUMO -1.1[8]Primarily localized on the azaindole core (pyridine moiety)[8]Site of nucleophilic attack; electron transport in organic electronics
HOMO-LUMO Gap 5.1-High kinetic stability, influences absorption/emission wavelengths

Table 1: Summary of Frontier Molecular Orbital properties for 7-azaindole based on DFT calculations.[8]

Chemical Reactivity: An Electronic Perspective

The dichotomous electronic nature of the 7-azaindole scaffold directly dictates its reactivity towards various chemical reagents.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring is the preferred site for electrophilic attack. Similar to indole, substitution occurs preferentially at the C3 position. This is because the Wheland intermediate formed by attack at C3 is more stable, allowing for better charge delocalization without disrupting the aromaticity of the pyridine ring.

However, the overall reactivity of 7-azaindole towards electrophiles is slightly lower than that of indole. This is due to the electron-withdrawing effect of the pyridine nitrogen, which deactivates the entire ring system to some extent. Furthermore, under acidic conditions, the pyridine nitrogen (N7) is readily protonated. This protonation significantly deactivates the ring, making electrophilic substitution much more difficult.[5]

Workflow: Predicting Electrophilic Attack

The regioselectivity of electrophilic attack can be rationalized using Frontier Molecular Orbital theory. The reaction is an interaction between the HOMO of the 7-azaindole and the LUMO of the electrophile. Therefore, the reaction will occur at the atom with the largest coefficient in the HOMO.

G cluster_0 FMO Analysis for Electrophilic Substitution mol 7-Azaindole (HOMO) ts Transition State (HOMO-LUMO Interaction) mol->ts Nucleophilic Attack from C3 (Highest HOMO Density) elec Electrophile (E+) (LUMO) elec->ts prod C3-Substituted Product ts->prod Formation of σ-complex followed by Rearomatization

Figure 1: A conceptual workflow illustrating how FMO theory predicts the outcome of electrophilic substitution on 7-azaindole.

Nucleophilic Substitution

Nucleophilic substitution is challenging on the unsubstituted 7-azaindole core. However, if the pyridine ring is functionalized with a good leaving group (e.g., a halogen) at positions C4 or C6 (alpha and gamma to the pyridine nitrogen), nucleophilic aromatic substitution (SNAr) can occur, albeit often requiring vigorous conditions.[5] The electron-withdrawing nature of the pyridine nitrogen is essential for stabilizing the negative charge of the Meisenheimer intermediate.

Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of 7-azaindole. The pyrrole N-H is acidic and can be readily deprotonated with a strong base like n-butyllithium to form an N-anion. This anion can then direct lithiation to the C2 position. Alternatively, protecting the N1 position with a suitable directing group can facilitate metalation at other positions, such as C6.

Experimental Protocol: Regioselective C2 Lithiation and Functionalization

Objective: To functionalize the C2 position of 7-azaindole via lithiation.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Electrophile (e.g., Iodomethane, Benzaldehyde)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate and Brine for extraction

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1 equivalent of 7-azaindole in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation/Lithiation: Slowly add 2.2 equivalents of n-BuLi dropwise to the solution. The first equivalent deprotonates the N1-H, and the second directs lithiation to the C2 position. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add 1.5 equivalents of the desired electrophile (e.g., iodomethane) to the solution and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Photophysical Properties: The Phenomenon of Dual Emission

7-azaindole is renowned for its fascinating photophysical properties, most notably its ability to form hydrogen-bonded dimers that undergo excited-state intramolecular proton transfer (ESIPT).

Upon UV excitation, a lone 7-azaindole molecule emits fluorescence from its normal locally excited (LE) state. However, in nonpolar solvents or at high concentrations, 7-azaindole molecules form a doubly hydrogen-bonded dimer. When this dimer is excited, an ultrafast proton transfer occurs along the hydrogen bonds, creating an excited-state tautomer which then fluoresces at a much longer wavelength. This results in a characteristic dual-emission spectrum.

G cluster_0 Photophysical Pathway of 7-Azaindole Dimer GS Ground State Dimer (N-H···N) ES Excited State Dimer (N-H···N)* GS->ES UV Excitation (hν) ES->GS Normal Fluorescence (shorter λ) TS Excited State Tautomer* ES->TS Ultrafast Proton Transfer (ESIPT) GS_T Ground State Tautomer TS->GS_T Tautomer Fluorescence (longer λ) GS_T->GS Proton back-transfer

Figure 2: Jablonski-style diagram illustrating the excited-state intramolecular proton transfer (ESIPT) process in the 7-azaindole dimer.

This unique property has made 7-azaindole a model system for studying proton transfer reactions and a valuable fluorescent probe for investigating biological microenvironments.

Conclusion

The electronic properties of the 1H-Pyrrolo[2,3-b]pyridine scaffold are a direct consequence of the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. This electronic dichotomy governs its aromaticity, frontier orbital distribution, and distinct chemical reactivity. The π-rich pyrrole moiety serves as the primary site for electrophilic attack at C3, while the π-deficient pyridine ring enables nucleophilic substitution when appropriately activated. Furthermore, this unique electronic architecture gives rise to fascinating photophysical behavior, including the hallmark excited-state proton transfer in its dimers. A thorough understanding of these core principles is paramount for scientists aiming to leverage the 7-azaindole scaffold in the rational design of novel pharmaceuticals, functional materials, and chemical probes.

References

  • García-Frutos, E. M., et al. (2015). Self-Assembling Azaindole Organogel for Organic Light-Emitting Devices (OLEDs). ResearchGate. Available at: [Link]

  • Mondal, P., & Sahu, K. (2011). Structure of 7-azaindole···2-fluoropyridine dimer in a supersonic jet: competition between N-H···N and N-H···F interactions. The Journal of Physical Chemistry A. Available at: [Link]

  • Michalska, D., et al. (2018). A distortion of the aromatic character of 7-azaindole in solid-state after its N7 protonation: Linear polarized IR-spectroscopy of embedded chemicals in nematic host. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link].

  • Suresh, E., et al. (2020). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega. Available at: [Link]

  • Liao, Y.-F., & Hu, C.-H. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available at: [Link]

  • Fukui, K. (1952). A molecular theory of reactivity in aromatic hydrocarbons. The Journal of Chemical Physics.
  • Al-Otaibi, J. S., et al. (2022). Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene and its Hetero-analogous. Mansoura Journal of Forensic Medicine and Clinical Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14707943, 1H-Pyrrolo[2,3-b]pyridine-2,3-dione. PubChem. Available at: [Link].

  • Kumar, A., et al. (2021). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. ResearchGate. Available at: [Link]

  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Available at: [Link]

  • Singh, S. K., et al. (2022). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potential. Banaras Hindu University. Available at: [Link]

  • NIST. (2021). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • National Institute of Standards and Technology. (2025). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available at: [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Jha, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

  • Wikipedia contributors. (2023). Frontier molecular orbital theory. Wikipedia. Available at: [Link]

  • Kumar, S., et al. (2021). Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo-Fluors. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

Sources

Structure-activity relationship (SAR) of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Azaindole Derivatives

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) nucleus is a quintessential example of such a "privileged structure."[1] As a bioisostere of both indole and the purine system, it offers a unique combination of structural rigidity, hydrogen bonding capabilities, and multiple vectors for chemical modification.[1] This versatility has propelled the 7-azaindole scaffold to the forefront of modern drug design, particularly in the highly competitive field of kinase inhibition.[2][3][4][5]

The strategic placement of a nitrogen atom at the 7-position of the indole ring fundamentally alters the scaffold's electronic properties and hydrogen bonding potential, enhancing its ability to mimic the adenine core of adenosine triphosphate (ATP). This mimicry allows 7-azaindole derivatives to serve as potent ATP-competitive inhibitors. The success of this scaffold is not merely theoretical; it is validated by the clinical and commercial success of drugs like the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax , both of which were discovered through fragment-based drug design strategies centered on the 7-azaindole core.[4][6] This guide will dissect the intricate structure-activity relationships that make this scaffold a cornerstone of targeted therapy.

Core Mechanism: The Bidentate Hinge-Binding Motif

The remarkable efficacy of 7-azaindole derivatives as kinase inhibitors stems from their ability to form a highly stable, bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.[4][5][6] This region is a flexible backbone that connects the N- and C-terminal lobes of the kinase domain and is a critical anchoring point for ATP.

The 7-azaindole scaffold perfectly complements this region through a dual interaction:

  • Hydrogen Bond Donor: The pyrrole ring's N1-H proton acts as a hydrogen bond donor.

  • Hydrogen Bond Acceptor: The pyridine ring's N7 nitrogen atom acts as a hydrogen bond acceptor.[4][6]

This interaction, often referred to as the "normal" binding mode, effectively anchors the molecule, allowing substituents at other positions to explore adjacent pockets to achieve high potency and selectivity.[4][7]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core Hinge_AA1 Backbone NH (Amino Acid GK+3) Azaindole Hinge_AA1->Azaindole H-Bond Acceptor (N7) Hinge_AA2 Backbone C=O (Amino Acid GK+1) Azaindole->Hinge_AA2 H-Bond Donor (N1-H) SAR_BRAF cluster_C3 C3 Position cluster_C5 C5 Position Core 7-Azaindole (Hinge Binding) C3_Group Aryl Moiety (e.g., Phenyl) Core->C3_Group Targets Selectivity Pocket C5_Group Sulfonamide-Aryl Group (Vemurafenib side chain) Core->C5_Group Extends to Solvent Region (Potency & Selectivity)

Caption: Key SAR vectors for BRAF inhibitors based on the 7-azaindole scaffold.

PI3K Kinase: Leveraging Aromatic Interactions

Derivatives of the 7-azaindole scaffold have also proven to be potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are central nodes in cell growth and survival pathways. [8]

  • Hinge Interaction: The 7-azaindole core forms the characteristic two hydrogen bonds with the backbone of Val882 in the PI3K hinge region. [8][9]* C3 Position: Aromatic substitution at this position is well-tolerated. Notably, replacing a phenyl group with a pyridine ring resulted in a significant (~30-fold) increase in potency, demonstrating the favorable interactions gained from the pyridine nitrogen. [9]* C5 Position: A benzenesulfonamide moiety attached to another pyridine ring at the C5 position was found to be a critical component for high-potency inhibition. [8]

Cyclin-Dependent Kinases (CDKs): Tuning for Selectivity and Pharmacokinetics

CDKs are crucial regulators of the cell cycle, and their inhibition is a validated anticancer strategy. 7-azaindole derivatives have been developed as potent inhibitors of several CDKs, including CDK8 and CDK9. [10][11]

  • CDK8: For CDK8 inhibitors, a common and effective motif involves a phenylurea group attached to the C5 position of the 7-azaindole core via an ether linkage. [10]* CDK9: In the development of highly selective CDK9 inhibitors intended for intravenous use, medicinal chemists focused on optimizing physicochemical and pharmacokinetic (PK) properties. [11]This led to compounds with short half-lives, enabling a transient, yet profound, inhibition of the target, which can be advantageous for managing toxicity in acute settings. [11]

    Target Kinase Key Position(s) Favorable Substitutions Effect on Activity
    BRAF C3, C5 C3: Aryl groups; C5: Sulfonamide linker to a substituted phenyl ring. High potency and selectivity for V600E mutant. [12]
    PI3K C3, C5 C3: Pyridine rings; C5: Pyridyl-benzenesulfonamide moiety. Sub-nanomolar inhibition. [8][9]
    CDK8 C5 Phenylurea groups linked via an ether. Potent inhibition (IC50 = 51.3 nM for lead compound). [10]
    CDK9 General Modifications to tune physicochemical and PK properties. Potent, selective inhibition with short half-lives. [11]

    | Erk5 | N7 | The N7 atom of the core itself is essential for activity. | Loss of activity upon modification. [13]|

A Self-Validating System: The SAR Experimental Workflow

The elucidation of structure-activity relationships is an iterative, self-validating process that forms the engine of lead optimization in drug discovery. The goal is to systematically modify a chemical scaffold, measure the resulting change in biological activity, and use that information to design the next, improved generation of compounds.

Step-by-Step Methodology
  • Hit Identification: The process begins with a "hit" compound, often identified through high-throughput screening (HTS) or, in the case of 7-azaindoles, fragment-based screening where the core scaffold's binding is confirmed first. [4]2. Rational Design & Synthesis: Based on the hit structure and, ideally, a co-crystal structure with the target protein, medicinal chemists design a library of new analogues. Key positions (e.g., C3 and C5) are targeted for modification using robust and versatile chemical reactions like the Suzuki cross-coupling. [1]3. In Vitro Biological Evaluation:

    • Biochemical Assays: The synthesized compounds are first tested for their ability to inhibit the target enzyme in a purified system. This yields an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a direct measure of potency.

    • Cellular Assays: Potent compounds are then tested in cell-based assays to confirm they can cross the cell membrane and inhibit the target in a biological context. Assays measuring cell proliferation (e.g., MTT assay) or target-specific phosphorylation (e.g., Western Blot) are common. [13][14]This provides a GI50 or cellular IC50 value.

  • Data Analysis and SAR Elucidation: The potency data (IC50 values) from the library of compounds are compared. This analysis reveals which chemical modifications led to increased, decreased, or unchanged activity, thereby establishing the structure-activity relationship.

  • Iterative Optimization: The cycle repeats. Insights from the SAR are used to design and synthesize a new, more focused library of compounds to further enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Co-crystallography at various stages is crucial to confirm that modifications have not unexpectedly altered the binding mode. [4][6]

Workflow Hit Hit Identification (e.g., Fragment Screen) Design Rational Design of Analogs (Guided by Co-crystal Structure) Hit->Design Synth Chemical Synthesis (e.g., Suzuki Coupling) Design->Synth Eval Biological Evaluation (Biochemical & Cellular Assays) Synth->Eval Data Data Analysis (IC50, GI50 Determination) Eval->Data SAR Establish SAR Data->SAR SAR->Design Iterate Optimize Lead Optimization (Improve Potency, Selectivity, PK) SAR->Optimize

Caption: The iterative experimental workflow for a Structure-Activity Relationship study.

Conclusion and Future Perspectives

The 7-azaindole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to form key hydrogen bonds within the ATP-binding site of kinases provides a robust anchor for building highly potent and selective inhibitors. [4][5]Decades of research have shown that positions C3 and C5 are primary sites for modification to achieve desired biological activity, while substitutions at other positions can be used to fine-tune physicochemical and pharmacokinetic properties. [2][15] Future research will undoubtedly continue to leverage this versatile core. As our understanding of kinase biology deepens, the focus may shift towards developing dual-target or multi-targeted inhibitors to overcome drug resistance. [7][16]Furthermore, with evidence suggesting that the C3 position is a particularly effective site for substitution, future efforts in anticancer drug discovery will likely concentrate on exploring novel chemical diversity at this position. [15]The 7-azaindole framework, having already yielded multiple life-saving therapies, remains one of the most valuable and enduring scaffolds in the drug discovery toolbox.

References

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Science.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health.
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed.
  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry - ACS Publications.
  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. PubMed.
  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed.

Sources

Methodological & Application

Multi-Step Synthesis Protocols for 7-Azaindole Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Drug Discovery

The 7-azaindole core, a bioisostere of indole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring a pyridine nitrogen atom that can act as a hydrogen bond acceptor and a pyrrole NH group that serves as a hydrogen bond donor, allows for bidentate binding to the hinge region of many kinases.[1] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma. The versatility of the 7-azaindole ring system, with multiple sites for substitution, provides a rich molecular landscape for the design of novel therapeutics targeting a wide array of diseases, from cancer to inflammatory and neurodegenerative disorders.[1][2]

This application note provides detailed, multi-step synthesis protocols for the preparation of functionalized 7-azaindole analogs, offering insights into the rationale behind the chosen synthetic strategies and experimental conditions. The protocols are designed to be robust and adaptable for researchers in drug discovery and development.

Synthetic Strategy 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This widely employed and versatile two-step strategy commences with a palladium-catalyzed Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the 7-azaindole ring. This approach offers a high degree of flexibility in introducing diverse substituents at the 2-position of the 7-azaindole core.[3][4]

Workflow Diagram

Sonogashira_Cyclization Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) Start->Step1 Intermediate 2-Amino-3-(alkynyl)pyridine Step1->Intermediate Step2 Base-Mediated Cyclization (e.g., t-BuOK, 18-crown-6) Intermediate->Step2 Product 2-Substituted 7-Azaindole Step2->Product

Caption: Workflow for the synthesis of 2-substituted 7-azaindoles via Sonogashira coupling and cyclization.

Protocol 1.1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene

This protocol details the synthesis of the key intermediate, 2-amino-3-(phenylethynyl)pyridine. The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[5]

Materials and Reagents:

Reagent/MaterialM.W.AmountMolesNotes
2-Amino-3-iodopyridine220.011.10 g5.0 mmolStarting material
Phenylacetylene102.140.61 mL5.5 mmol1.1 eq
Pd(PPh₃)₂Cl₂701.90175 mg0.25 mmol5 mol%
Copper(I) iodide (CuI)190.4548 mg0.25 mmol5 mol%
Triethylamine (Et₃N)101.192.1 mL15 mmol3.0 eq
Anhydrous Tetrahydrofuran (THF)-25 mL-Solvent

Procedure:

  • To a dry 100 mL Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.10 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (25 mL) and triethylamine (2.1 mL, 15 mmol) via syringe.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add phenylacetylene (0.61 mL, 5.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-(phenylethynyl)pyridine as a solid.

Protocol 1.2: Base-Mediated Intramolecular Cyclization

This protocol describes the cyclization of the alkyne intermediate to the final 7-azaindole product. The use of a strong base like potassium tert-butoxide is crucial for the deprotonation of the amino group, which then undergoes nucleophilic attack on the alkyne. The addition of 18-crown-6 is a key optimization, as it sequesters the potassium cation, increasing the nucleophilicity of the tert-butoxide anion and facilitating the reaction at a lower temperature.[3][4]

Materials and Reagents:

Reagent/MaterialM.W.AmountMolesNotes
2-Amino-3-(phenylethynyl)pyridine194.24777 mg4.0 mmolFrom Protocol 1.1
Potassium tert-butoxide (t-BuOK)112.21538 mg4.8 mmol1.2 eq
18-Crown-6264.32106 mg0.4 mmol10 mol%
Anhydrous Toluene-20 mL-Solvent

Procedure:

  • To a dry 50 mL Schlenk flask under an argon atmosphere, add 2-amino-3-(phenylethynyl)pyridine (777 mg, 4.0 mmol) and 18-crown-6 (106 mg, 0.4 mmol).

  • Add anhydrous toluene (20 mL) and stir until all solids are dissolved.

  • Add potassium tert-butoxide (538 mg, 4.8 mmol) in one portion.

  • Heat the reaction mixture to 65 °C and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-7-azaindole.

Synthetic Strategy 2: Chichibabin-Type Condensation

The Chichibabin reaction provides a classical yet powerful method for the synthesis of pyridine rings and can be adapted for the construction of the 7-azaindole scaffold.[6] This approach involves the condensation of a picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[1]

Workflow Diagram

Chichibabin_Synthesis Start 2-Fluoro-3-picoline + Benzonitrile Step1 LDA-mediated Condensation (Strong Base) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Aromatization Intermediate->Step2 Product 2-Phenyl-7-azaindole Step2->Product

Caption: Workflow for the Chichibabin-type synthesis of 2-phenyl-7-azaindole.

Protocol 2.1: LDA-Mediated Synthesis of 2-Phenyl-7-azaindole

This one-pot protocol details the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile. The use of a fluoro-substituted picoline facilitates the final aromatization step via fluoride elimination. An excess of LDA is required to drive the reaction to completion, as LDA can also react with benzonitrile.[1]

Materials and Reagents:

Reagent/MaterialM.W.AmountMolesNotes
Diisopropylamine101.190.62 mL4.4 mmol2.2 eq
n-Butyllithium (2.5 M in hexanes)64.061.68 mL4.2 mmol2.1 eq
2-Fluoro-3-picoline111.120.20 mL2.0 mmolStarting material
Benzonitrile103.120.22 mL2.1 mmol1.05 eq
Anhydrous Tetrahydrofuran (THF)-20 mL-Solvent

Procedure:

  • To a dry 50 mL Schlenk flask under an argon atmosphere, add anhydrous THF (20 mL) and cool to -40 °C in a dry ice/acetonitrile bath.

  • Add diisopropylamine (0.62 mL, 4.4 mmol) via syringe.

  • Slowly add n-butyllithium (1.68 mL of a 2.5 M solution in hexanes, 4.2 mmol) dropwise. Stir the resulting LDA solution at -40 °C for 30 minutes.

  • Add 2-fluoro-3-picoline (0.20 mL, 2.0 mmol) dropwise to the LDA solution. A deep red color should develop. Stir at -40 °C for 1 hour.

  • Add benzonitrile (0.22 mL, 2.1 mmol) dropwise.

  • Continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction at -40 °C by the slow addition of wet THF or a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-7-azaindole as an off-white solid.[1]

Application in the Synthesis of Vemurafenib Precursors

The synthetic routes to 7-azaindole are of significant industrial importance. For instance, the synthesis of the core of Vemurafenib involves the coupling of a substituted 7-azaindole with another aryl component. A common precursor is 5-bromo-7-azaindole, which can be synthesized and then functionalized.[7] The subsequent steps to Vemurafenib often involve a Suzuki coupling to introduce the 4-chlorophenyl group at the 5-position.[8][9]

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of 7-azaindole analogs. The palladium-catalyzed Sonogashira coupling and cyclization strategy offers broad substrate scope for the introduction of various substituents at the 2-position. The Chichibabin-type condensation provides a classic and efficient one-pot method for specific analogs. A thorough understanding of the underlying mechanisms and the rationale for the choice of reagents and conditions is paramount for successful synthesis and optimization. These methods are foundational for the exploration of the vast chemical space of 7-azaindole derivatives in the pursuit of novel therapeutic agents.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C–N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 73(24), 9610–9617.
  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Knight, S. D., et al. (2012). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Journal of Medicinal Chemistry, 55(2), 632-642.
  • Tsai, J., et al. (2012). Discovery of a Potent and Selective B-Raf Inhibitor. ACS Medicinal Chemistry Letters, 3(10), 809-814.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Google Patents. (2015). Novel processes for the preparation of vemurafenib.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances, 3, 24823-24831.
  • Request PDF. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Chemical Science, 13, 4053-4058.
  • ACS Publications. (2010). Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones. Journal of the American Chemical Society, 132(40), 14073-14075.
  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • NIH. (2024).
  • Scribd. (n.d.).
  • Chemical Communications (RSC Publishing). (2011).
  • ResearchGate. (n.d.). Chichibabin Pyridine Synthesis.
  • ACS Publications. (2025). Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic.
  • ResearchGate. (n.d.). ChemInform Abstract: A Palladium-Catalyzed Aminoalkynylation Strategy Towards Bicyclic Heterocycles: Synthesis of (.+-.)-Trachelanthamidine.

Sources

Application Note: Purification Strategies for 1H-Pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrrolo[2,3-b]pyridin-6-ol, also known as 6-hydroxy-7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The purity of this key intermediate is paramount, as impurities can significantly impact the yield, stereochemistry, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques tailored for this compound, addressing common challenges and offering detailed protocols for researchers in synthetic chemistry and drug development.

Understanding the Molecule: Physicochemical Properties and Challenges

Effective purification begins with a thorough understanding of the target molecule's properties. This compound is a polar, heterocyclic compound. Its structure, featuring both a pyrrole and a pyridine ring with a hydroxyl group, presents unique purification challenges.

Tautomerism

A key characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[3][4] In the case of this compound, it can tautomerize to 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. The position of this equilibrium is highly dependent on the solvent's polarity and the phase (solid, liquid, or gas).[5] In polar solvents and the solid state, the pyridone form is often favored, which can affect solubility and chromatographic behavior.[3][5]

Polarity and Solubility

The presence of the hydroxyl group and two nitrogen atoms makes this compound a polar molecule. This high polarity can lead to poor retention on traditional reversed-phase chromatography columns and may necessitate the use of specialized columns or mobile phase modifiers.[6][7][8] Its solubility will be highest in polar protic solvents like water, methanol, and ethanol, and lower in nonpolar solvents such as hexanes.

Stability

While generally stable, the pyrrole ring can be susceptible to degradation under strongly acidic or oxidizing conditions. The hydroxyl group can also be a site for undesired side reactions. Therefore, purification conditions should be chosen to minimize exposure to harsh reagents and extreme pH values.

Strategic Approach to Purification

A multi-step purification strategy is often the most effective approach to achieving high purity. This typically involves an initial crude purification to remove the bulk of impurities, followed by a final polishing step. The choice of techniques will depend on the nature and quantity of the impurities present.

Below is a decision-making workflow to guide the selection of an appropriate purification strategy.

Purification_Workflow start Crude Product (Post-Synthesis Workup) check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->check_purity sub_group_high_purity >95% Pure? check_purity->sub_group_high_purity sub_group_impurities Nature of Impurities sub_group_high_purity->sub_group_impurities No recrystallization Recrystallization sub_group_high_purity->recrystallization Yes column_chrom Column Chromatography (Normal or Reversed-Phase) sub_group_impurities->column_chrom Polar/Non-polar Impurities prep_hplc Preparative HPLC sub_group_impurities->prep_hplc Closely Eluting Impurities final_product Pure this compound (>99%) recrystallization->final_product column_chrom->recrystallization Optional Polishing column_chrom->final_product prep_hplc->final_product

Caption: Decision workflow for selecting a purification technique.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective and economical method for purifying solid compounds, particularly when the desired compound is the major component of the crude product.[9][10] The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[11][12]

Rationale: This technique leverages differences in solubility between the target compound and impurities. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that excludes impurities.[10]

Recommended Solvents: For a polar compound like this compound, polar solvents are a good starting point for screening.

Solvent/SystemRationale
Ethanol/WaterEthanol provides good solubility when hot, and the addition of water as an anti-solvent can induce crystallization upon cooling.
MethanolOften a good solvent for polar heterocyclic compounds.[13]
Ethyl Acetate/HexaneFor less polar impurities, dissolving in a moderate polarity solvent like ethyl acetate and adding a non-polar anti-solvent like hexane can be effective.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[12]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.[14][15] For this compound, both normal-phase and reversed-phase chromatography can be employed.

Rationale: This technique separates compounds based on polarity. In normal-phase chromatography, polar compounds adsorb more strongly to the polar stationary phase (e.g., silica gel) and elute later than non-polar compounds. In reversed-phase, the opposite is true.

Normal-Phase Chromatography

Stationary Phase: Silica gel (230-400 mesh) is a standard choice.[14] However, the acidic nature of silica can sometimes cause issues with nitrogen-containing heterocycles. In such cases, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[16]

Mobile Phase (Eluent): A gradient of a polar solvent in a non-polar solvent is typically used.

Solvent SystemTypical GradientRationale
Dichloromethane/Methanol100:0 to 90:10A common system for separating moderately polar to polar compounds.
Ethyl Acetate/Hexane50:50 to 100:0Good for separating compounds with a range of polarities.

Step-by-Step Protocol:

  • TLC Optimization: Before running the column, optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between the desired compound and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare the column by creating a slurry of silica gel in the initial, less polar eluent and pouring it into the column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a stronger solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest purity, especially when dealing with closely related impurities, preparative HPLC is the method of choice.[17] Given the polar nature of this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are suitable options.

Rationale: Prep HPLC offers superior resolution compared to flash chromatography, allowing for the separation of compounds with very similar physicochemical properties.[17]

Reversed-Phase HPLC

Stationary Phase: C18-bonded silica is the most common stationary phase for reversed-phase HPLC.[8] For highly polar compounds that show poor retention, polar-endcapped C18 columns or specialized phases like porous graphitic carbon can be used.[7]

Mobile Phase:

  • A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to protonate the nitrogen atoms, leading to sharper peaks.

  • B: Acetonitrile or Methanol with 0.1% of the same acid.

Step-by-Step Protocol:

  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from all impurities. Experiment with different gradients and solvent compositions (e.g., acetonitrile vs. methanol) to optimize selectivity.[17]

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume accordingly.

  • Purification: Inject the crude sample onto the preparative HPLC system and collect the fractions corresponding to the pure product peak.

  • Fraction Analysis and Lyophilization: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to obtain the final product as a fluffy solid.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Low Recovery from Recrystallization Compound is too soluble in the cold solvent; too much solvent was used.Use a different solvent system or a smaller volume of solvent. Ensure the solution is fully saturated at the boiling point.[9]
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.Add more solvent to lower the saturation temperature, or switch to a lower-boiling solvent.[11]
Streaking on Silica Gel Column Compound is too polar for the eluent; interaction with acidic silica.Increase the polarity of the mobile phase (e.g., add more methanol). Consider neutralizing the silica with triethylamine or using alumina.[16]
Poor Retention in Reversed-Phase HPLC Compound is highly polar.Use a highly aqueous mobile phase, a polar-endcapped C18 column, or a HILIC column.[8][18]

Conclusion

The successful purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with an understanding of the molecule's physicochemical properties, allows for the rational selection of a purification strategy. For crude material, recrystallization or flash column chromatography are often sufficient. For achieving the highest levels of purity required for drug development, preparative HPLC is the preferred method. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to obtain highly pure this compound, ensuring the quality and reliability of their subsequent research.

References

  • SIELC Technologies. Polar Compounds.
  • National Institutes of Health. (2016).
  • ACS Publications.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.
  • Labcompare.com. (2022).
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • AIP Publishing. (2023).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Journal of Gas Chromatography. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ....
  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?.
  • PerkinElmer.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
  • Unknown.
  • National Institutes of Health.
  • Unknown.
  • PubChem. 1H-pyrrolo(2,3-b)pyridin-6-amine.
  • Unknown.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine.
  • ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis.
  • Benchchem. An In-depth Technical Guide to 7-Azaoxindole (CAS 5654-97-7): Properties, Synthesis, and Therapeutic Potential.
  • PubChem. 1H-pyrrolo(2,3-b)
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • University of Rochester, Department of Chemistry.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Benchchem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Wikipedia.
  • Guidechem. What is the synthesis method for 6-fluoro-1H-Pyrrolo[2,3-b]pyridine?.
  • Unknown.
  • ACS Publications. Liquid chromatography of alkaloids, drugs, and nitrogen heterocycles on a porous polymer.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. (2016).
  • Benchchem. An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • Hawach Scientific. Column Chromatography - What are Different Types and How to Select Right Method.
  • Journal of the Chemical Society C: Organic. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.

Sources

Development of 7-Azaindole Based PDE4B Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery and characterization of 7-azaindole based Phosphodiesterase 4B (PDE4B) inhibitors. This document offers a blend of theoretical background, practical insights, and step-by-step methodologies to facilitate the advancement of novel therapeutics for inflammatory diseases.

Introduction: The Rationale for Targeting PDE4B with 7-Azaindole Scaffolds

Phosphodiesterase 4 (PDE4), a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), is a well-established therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2] The PDE4 family comprises four subtypes (A, B, C, and D). Notably, PDE4B is highly expressed in inflammatory and immune cells, where it plays a pivotal role in modulating pro-inflammatory responses.[3][4] Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in the suppression of inflammatory mediators like TNF-α, IL-1, IL-6, and the enhancement of anti-inflammatory cytokines such as IL-10.[5][6]

A significant challenge in the clinical development of PDE4 inhibitors has been the prevalence of gastrointestinal side effects, such as nausea and emesis, which are primarily attributed to the inhibition of the PDE4D subtype.[3] This has driven the pursuit of selective PDE4B inhibitors to achieve a better therapeutic window. The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with indole, often conferring improved solubility and bioavailability.[7] Its unique electronic properties and hydrogen bonding capabilities make it an attractive core for designing potent and selective PDE4B inhibitors.[3][8][9]

This guide will navigate the critical steps in the development of these compounds, from their chemical synthesis to their comprehensive biological evaluation.

The cAMP Signaling Pathway and the Role of PDE4B Inhibition

To appreciate the mechanism of action of 7-azaindole based PDE4B inhibitors, it is crucial to understand the cAMP signaling cascade. The following diagram illustrates the central role of PDE4B and the therapeutic intervention point for inhibitors.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes Azaindole_Inhibitor 7-Azaindole PDE4B Inhibitor Azaindole_Inhibitor->PDE4B Inhibits

Figure 1: PDE4B-cAMP Signaling Pathway and Inhibitor Action

Synthesis of the 7-Azaindole Scaffold

The synthesis of 7-azaindole derivatives is a critical first step. While numerous methods exist, a common and effective approach involves domino reactions of readily available starting materials. For instance, a one-pot method for the selective synthesis of 7-azaindoles can be achieved through the reaction of 2-fluoro-3-methylpyridine with various arylaldehydes.[10] The choice of the alkali-amide base in this reaction is crucial for selectivity, with KN(SiMe3)2 favoring the formation of 7-azaindoles.[10] This method allows for the introduction of a diverse range of substituents, providing chemical handles for further functionalization and optimization of PDE4B inhibitory activity and selectivity.[7][10]

It is important to note that traditional indole synthesis methods like the Fischer, Bartoli, or Reissert approaches are often not suitable for producing azaindoles due to the electron-deficient nature of the pyridine-based starting materials.[7] Therefore, the development of novel synthetic routes is an active area of research.

In Vitro Characterization of 7-Azaindole Based PDE4B Inhibitors

Once synthesized, the novel compounds must be rigorously tested to determine their potency, selectivity, and mechanism of action.

Primary Enzymatic Assays for PDE4B Inhibition

The initial screening of compounds is typically performed using a biochemical assay with purified recombinant PDE4B enzyme. The goal is to determine the concentration of the inhibitor that reduces the enzyme's activity by 50% (IC50).

This is a robust and common method for studying enzyme kinetics and inhibitor screening in a high-throughput format.[11][12]

Principle: The assay utilizes a fluorescently labeled cAMP (FAM-cAMP). In solution, this small molecule rotates rapidly, resulting in low fluorescence polarization. When PDE4B hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mixture captures the resulting phosphate group, forming a larger, slower-tumbling complex with high fluorescence polarization.[13] The inhibitory effect of a compound is measured by the reduction in the FP signal.[11]

Materials:

  • Recombinant human PDE4B1 enzyme

  • 7-Azaindole test compounds

  • Assay Buffer (e.g., Tris-based buffer, pH 7.2-7.5, containing MgCl₂)[11]

  • FAM-cAMP substrate[11]

  • Binding Agent (e.g., IMAP™ Binding Solution or similar phosphate-binding nanoparticles)[11]

  • Low-volume, black, 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole compounds in DMSO. Further dilute in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[12] Include a vehicle control (DMSO) and a "no enzyme" control.

  • Assay Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate.[11]

  • Enzyme Addition: Dilute the recombinant PDE4B enzyme in assay buffer to the desired concentration. Add 25 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.[5]

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of FAM-cAMP substrate to all wells to start the enzymatic reaction.[5]

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.[5]

  • Reaction Termination: Add 50 µL of the Binding Agent to each well to stop the reaction.[5]

  • Final Incubation: Incubate for another 15-30 minutes at room temperature before reading.[5]

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Subtract the background FP values (from the "no enzyme" control) from all other readings. Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

This method is highly sensitive and utilizes a radioactively labeled substrate.[3][8]

Principle: The assay uses [3H]-cAMP as the substrate. In the presence of PDE4B, it is hydrolyzed to [3H]-5'-AMP. This product is then captured by scintillant-coated beads, bringing the radiolabel into close enough proximity to the scintillant to generate a light signal that can be detected. The amount of light produced is proportional to the enzyme activity.

Materials:

  • Recombinant human PDE4B1 enzyme

  • 7-Azaindole test compounds

  • [3H]-cAMP

  • SPA beads (e.g., yttrium silicate)

  • Assay buffer

  • Microplate scintillation counter

Procedure: The specific steps for an SPA will vary depending on the commercial kit used, but generally involve incubating the enzyme, inhibitor, and [3H]-cAMP, followed by the addition of the SPA beads and subsequent measurement of the signal. The data is then analyzed to determine the IC50 values.

Selectivity Profiling

To assess the therapeutic potential and minimize side effects, it is crucial to determine the selectivity of the 7-azaindole compounds for PDE4B over other PDE subtypes, particularly PDE4D. This is achieved by performing the same enzymatic assays described above using recombinant PDE4D enzyme and comparing the resulting IC50 values. A higher IC50 for PDE4D relative to PDE4B indicates selectivity.

Compound PDE4B IC50 (nM) PDE4D IC50 (nM) Selectivity Ratio (PDE4D/PDE4B)
Example Compound 1101000100
Example Compound 25050010
Rolipram (non-selective)630--
Methoxyquinazoline830--
Data for Rolipram and Methoxyquinazoline are for general PDE4 inhibition and are included for context.[14]
Cell-Based Assays for Functional Activity

While enzymatic assays are essential for determining direct inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and modulate intracellular signaling pathways.[15]

This assay measures the functional consequence of PDE4B inhibition – an increase in intracellular cAMP levels leading to the activation of the cAMP response element (CRE) and subsequent gene transcription.[4]

Principle: Cells are co-transfected with a PDE4B expression vector and a CRE-luciferase reporter vector. The reporter vector contains the firefly luciferase gene under the control of CRE. Inhibition of PDE4B leads to an increase in cAMP, activation of CREB, and subsequent expression of luciferase, which can be quantified by measuring luminescence.[4]

Materials:

  • HEK293 cells or other suitable cell line

  • PDE4B expression vector

  • CRE-luciferase reporter vector

  • Renilla luciferase vector (for internal control)

  • Transfection reagent

  • Forskolin (to stimulate adenylyl cyclase)

  • 7-Azaindole test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the PDE4B expression vector, CRE-luciferase reporter, and Renilla luciferase vector.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole compounds for a specified period.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the logarithm of the inhibitor concentration to determine the EC50 value.

This assay directly measures the anti-inflammatory effects of the compounds.

Principle: Primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a macrophage-like cell line (e.g., RAW264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α. The ability of the 7-azaindole compounds to inhibit this production is then quantified.

Materials:

  • RAW264.7 cells or PBMCs

  • Lipopolysaccharide (LPS)

  • 7-Azaindole test compounds

  • ELISA kit for TNF-α

Procedure:

  • Cell Culture: Culture the cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-azaindole compounds.

  • Inflammatory Challenge: Stimulate the cells with LPS.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

In Vivo Evaluation of 7-Azaindole Based PDE4B Inhibitors

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. The choice of animal model depends on the intended therapeutic indication.[16]

LPS-Induced Acute Lung Injury Model

This model is relevant for respiratory inflammatory diseases like COPD and asthma.[16]

Procedure:

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the 7-azaindole compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • LPS Challenge: After a suitable pre-treatment time, induce lung inflammation by intratracheal or intranasal administration of LPS.

  • Sample Collection: At a specified time point post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Cell Infiltration: Perform cell counts and differentials on the BALF to quantify inflammatory cell infiltration (especially neutrophils).[16]

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF.[16]

    • Histopathology: Analyze lung tissue sections for signs of inflammation and injury.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a commonly used animal model for multiple sclerosis (MS), a neuroinflammatory disease where PDE4 inhibitors have shown promise.[17][18]

Procedure:

  • EAE Induction: Induce EAE in mice by immunization with a myelin-derived peptide in complete Freund's adjuvant.

  • Compound Treatment: Begin treatment with the 7-azaindole compound at the onset of clinical signs or prophylactically.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and assign a clinical score.

  • Endpoint Analysis: At the end of the study, collect spinal cord and brain tissue for histopathological analysis of inflammation and demyelination.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro and in vivo assays will inform the structure-activity relationship (SAR) of the 7-azaindole series. This involves systematically modifying the chemical structure of the lead compounds and observing the effects on potency, selectivity, and pharmacokinetic properties. Key positions on the 7-azaindole ring for modification include the N1, C3, and C5 positions.[19] The goal of this iterative process is to identify a clinical candidate with an optimal balance of efficacy, safety, and drug-like properties.

SAR_Workflow Synthesis Synthesis of 7-Azaindole Analogs InVitro In Vitro Assays (PDE4B/4D Inhibition) Synthesis->InVitro CellBased Cell-Based Assays (cAMP, Cytokines) InVitro->CellBased InVivo In Vivo Models (Efficacy, PK/PD) CellBased->InVivo SAR SAR Analysis CellBased->SAR InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Informs Lead_Opt->Synthesis Iterative Design Candidate Clinical Candidate Lead_Opt->Candidate

Figure 2: Iterative Workflow for SAR and Lead Optimization

Conclusion

The development of selective 7-azaindole based PDE4B inhibitors represents a promising strategy for the treatment of a wide range of inflammatory and immune-mediated diseases. By combining rational drug design, robust synthetic chemistry, and a comprehensive suite of in vitro and in vivo assays, researchers can effectively identify and optimize novel clinical candidates with improved efficacy and safety profiles. The protocols and methodologies outlined in this guide provide a solid framework for advancing this exciting area of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Pde4B-IN-3 In Vitro Assays.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of PDE4B Inhibition.
  • National Institutes of Health. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening.
  • ACS Publications. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. ACS Medicinal Chemistry Letters.
  • PMC. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay.
  • BenchChem. (2025). Application Notes and Protocols for (Rac)-PDE4-IN-4 In Vitro Assay.
  • ResearchGate. The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds.
  • BenchChem. (2025). Application Notes: Tofimilast In Vitro Assay Protocol for PDE4 Inhibition.
  • ACS Publications. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders.
  • Reaction Biology. PDE4B Phoshodiesterase Assay Service.
  • PubMed. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. ACS Medicinal Chemistry Letters.
  • PMC. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo.
  • ResearchGate. The Effects of PDE Inhibitors on Multiple Sclerosis: a Review of in vitro and in vivo Models.
  • BPS Bioscience. PDE4B1 Assay Kit.
  • BPS Bioscience. PDE4B Cell-Based Activity Assay Kit.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022.
  • PNAS. (2017). Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells.
  • Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers.
  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.
  • ResearchGate. PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery.
  • MDPI. (2020). In Silico, Ex Vivo and In Vivo Studies of Roflumilast as a Potential Antidiarrheal and Antispasmodic agent: Inhibition of the PDE-4 Enzyme and Voltage-gated Ca++ ion Channels.
  • PubMed. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.
  • Amanote Research. StructureActivity Relationship of Azaindole-Based.
  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • PubMed. (2025). Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery.

Sources

Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives as ATM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of the Genome

The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), among the most cytotoxic forms of DNA damage.[1] Activated by genomic stress, ATM orchestrates a complex signaling cascade that initiates cell cycle arrest, activates DNA repair machinery, or triggers apoptosis if the damage is irreparable.[1] This central role in maintaining genomic integrity makes ATM a critical therapeutic target. In many cancers, tumor cells rely on ATM-mediated repair to survive the DNA-damaging effects of radiation and chemotherapy. Therefore, inhibiting ATM can sensitize cancer cells to these standard-of-care treatments, a concept known as synthetic lethality.

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemotype for developing potent and highly selective ATM inhibitors.[2][3] Building upon earlier dual ATR/ATM inhibitors, medicinal chemistry efforts have successfully engineered derivatives with exceptional selectivity for ATM over other related kinases in the Phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATR, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR).[2][3] This application note provides a comprehensive guide to the evaluation of 1H-pyrrolo[2,3-b]pyridin-6-ol derivatives, detailing their mechanism, biochemical and cellular characterization, and protocols for their practical application in a research setting.

The this compound Scaffold: A Privileged Core for ATM Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, serves as an excellent foundation for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase hinge region.[4][5] Rational drug design has led to the development of derivatives, such as compound 25a identified by Guo et al., which exhibit sub-nanomolar potency against ATM and remarkable selectivity (>700-fold) over other PIKK family members.[2][3]

Structure-Activity Relationship (SAR) Insights

Systematic optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold has revealed key structural features that govern potency and selectivity:

  • Core Scaffold: The pyrrolo[2,3-b]pyridine nucleus is essential for binding to the kinase hinge region.[5][6]

  • Substitutions at the 6-position: The hydroxyl group at the 6-position (or a precursor that can be metabolized to the hydroxyl) is a common feature in this series, potentially forming critical interactions in the active site.

  • Side Chains: Modifications to side chains extending from the core structure are crucial for achieving high selectivity. These chains can exploit non-conserved residues in the ATM active site, thereby reducing affinity for related kinases like ATR and DNA-PK.[7] For instance, the addition of specific moieties can increase the fraction of sp³-hybridized carbons, which has been shown to improve selectivity.[7]

Table 1: Representative SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as ATM Inhibitors

Compound IDR1 GroupR2 GroupATM IC50 (nM)
Lead Cmpd (25a) Complex MorpholinePhenyl< 1
Analog 1Simple AminePhenyl50-100
Analog 2Complex MorpholinePyridyl1-10
Analog 3Complex MorpholineUnsubstituted> 1000

Note: Data is illustrative, based on trends reported in medicinal chemistry literature.[2][3]

Signaling Pathway and Mechanism of Action

ATM inhibitors based on the this compound scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the ATM kinase, preventing the phosphorylation of its downstream substrates. This effectively abrogates the DNA damage response signaling cascade.

ATM_Pathway cluster_0 Nucleus cluster_1 Downstream Effectors cluster_2 Cellular Outcomes DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits ATM_active ATM (active monomer) pATM (S1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates p_CHK2 p-CHK2 (T68) p_p53 p-p53 (S15) gamma_H2AX γH2AX Arrest Cell Cycle Arrest p_CHK2->Arrest p_p53->Arrest Apoptosis Apoptosis p_p53->Apoptosis Repair DNA Repair gamma_H2AX->Repair Inhibitor This compound Derivative Inhibitor->ATM_active inhibits Experimental_Workflow start Synthesize/Acquire This compound Derivative biochem Protocol 1: Biochemical ATM Kinase Assay (TR-FRET) start->biochem ic50 Determine IC50 Value biochem->ic50 selectivity Protocol 2: Kinase Selectivity Profiling (Panel Screen) ic50->selectivity cellular Protocol 3: Cellular ATM Target Engagement (p-p53 ELISA) ic50->cellular selectivity->cellular functional Functional Assays (Radiosensitization, etc.) cellular->functional end Candidate Selection functional->end

Caption: General Workflow for Inhibitor Evaluation.

Protocol 1: Biochemical ATM Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for measuring direct inhibition of ATM kinase activity. The assay measures the phosphorylation of a biotinylated p53-derived peptide substrate by ATM.

Principle: A Europium (Eu)-labeled anti-phospho-p53 (Ser15) antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is phosphorylated by ATM, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Materials:

  • Recombinant full-length ATM kinase

  • Biotinylated p53 peptide substrate (sequence containing Ser15)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-p53 (Ser15) antibody

  • Streptavidin-conjugated acceptor (e.g., APC or d2)

  • Detection Buffer (containing EDTA to stop the reaction)

  • This compound test compounds

  • Known ATM inhibitor (e.g., KU-55933) as a positive control

  • 384-well low-volume assay plates (e.g., white, non-binding surface)

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 10 mM down to 1 nM. Then, dilute further into the Kinase Reaction Buffer to the desired 4x final concentration.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of 4x test compound or control (DMSO for negative control, KU-55933 for positive control).

    • Add 5 µL of a 4x ATM enzyme solution (pre-diluted in Kinase Reaction Buffer).

    • Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2x Substrate/ATP mix containing the biotinylated p53 peptide and ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for ATM.

    • Add 10 µL of the 2x Substrate/ATP mix to each well to start the reaction.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Stop and Detect:

    • Prepare a detection mix containing the Eu-labeled antibody and Streptavidin-acceptor in Detection Buffer (with EDTA).

    • Add 10 µL of the detection mix to each well. This will stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET microplate reader, using an excitation wavelength of ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (Acceptor). [8] * Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

To validate the specificity of the this compound derivatives, it is crucial to screen them against a panel of related kinases, particularly those in the PIKK family. This is typically performed by a specialized service provider or using established in-house assay platforms.

Recommended Kinase Panel:

  • PIKK Family: ATR, DNA-PK, mTOR, SMG1

  • Other Kinases: A broad panel representing different branches of the human kinome to identify potential off-target effects.

Data Presentation: Results should be presented as percent inhibition at a fixed concentration (e.g., 1 µM) and/or as IC50 values for key related kinases.

Table 2: Illustrative Selectivity Profile of a Lead Compound

KinaseATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)
Cmpd 25a 0.8>700>1000>1000

Note: Data is representative based on published findings for highly selective inhibitors.[2][3]

Protocol 3: Cellular ATM Target Engagement Assay (In-Cell ELISA)

This protocol determines if the inhibitor can engage and inhibit ATM within a cellular context. It measures the phosphorylation of a direct ATM substrate, p53 at Serine 15 (p-p53 S15), in response to DNA damage. [1][9][10] Principle: Cells are seeded in a microplate, treated with the inhibitor, and then subjected to a DNA damaging agent (e.g., Etoposide or ionizing radiation). After fixation and permeabilization, the level of p-p53 (S15) is quantified using a sandwich ELISA format directly in the wells.

Materials:

  • Human cancer cell line (e.g., U2OS, A549, or HT-29)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Etoposide)

  • This compound test compounds

  • 96-well clear-bottom tissue culture plates

  • Fixing Solution (e.g., 4% Formaldehyde in PBS)

  • Quenching Buffer (e.g., PBS with 1% H₂O₂ and 0.1% Triton X-100)

  • Blocking Buffer (e.g., PBS with 3% BSA)

  • Primary Antibodies:

    • Capture Antibody: Mouse anti-total p53

    • Detection Antibody: Rabbit anti-phospho-p53 (Ser15)

  • HRP-conjugated anti-rabbit secondary antibody

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment (e.g., 20,000-40,000 cells/well). Incubate overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of the test compound or controls (DMSO vehicle).

    • Pre-incubate for 1-2 hours.

  • Induction of DNA Damage:

    • Add the DNA damaging agent (e.g., Etoposide, final concentration 10-20 µM) to all wells except the undamaged controls.

    • Incubate for 1-2 hours to induce ATM activation and p53 phosphorylation.

  • Cell Fixation and Permeabilization:

    • Carefully aspirate the medium.

    • Wash cells gently with 200 µL of ice-cold PBS.

    • Add 100 µL of Fixing Solution and incubate for 20 minutes at room temperature.

    • Wash twice with Wash Buffer.

    • Add 100 µL of Quenching Buffer and incubate for 20 minutes at room temperature to block endogenous peroxidases.

    • Wash three times with Wash Buffer.

  • Immunodetection:

    • Add 200 µL of Blocking Buffer and incubate for 1 hour at room temperature.

    • Wash once, then add 100 µL of the anti-total p53 capture antibody (diluted in Blocking Buffer). Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash three times with Wash Buffer.

    • Add 100 µL of the anti-phospho-p53 (Ser15) detection antibody (diluted in Blocking Buffer). Incubate for 1.5-2 hours at room temperature. [10] * Wash three times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer). Incubate for 1 hour at room temperature.

    • Wash four times with Wash Buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, monitoring color development.

    • Add 100 µL of Stop Solution to each well. [9] * Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Subtract the background absorbance (no-cell wells).

    • Normalize the signal to the DNA damage control (DMSO-treated, Etoposide-stimulated).

    • Plot the normalized signal against the log of the inhibitor concentration and fit the curve to determine the cellular IC50.

Conclusion and Future Directions

The this compound scaffold represents a highly promising class of ATM kinase inhibitors, characterized by high potency and excellent selectivity. The protocols outlined in this application note provide a robust framework for researchers to characterize novel derivatives, from initial biochemical profiling to confirmation of on-target activity in a cellular environment. Successful application of these methods will enable the identification and validation of lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of new therapeutic strategies for cancer treatment.

References

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J Med Chem. 2009 Jul 23;52(14):4380-90. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. (Published online June 26, 2025). [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. (Published online July 10, 2025). [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. IDEAS. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Semantic Scholar. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • IC50 values of selected cell lines. ResearchGate. [Link]

  • p53 (Phospho-Ser33) Colorimetric Cell- Based ELISA Kit. Assay Genie. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. (Published online February 20, 2025). [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... ResearchGate. [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. ResearchGate. (Published online August 7, 2025). [Link]

Sources

Application Note: A Multi-Assay Strategy for the Cytotoxic Evaluation of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Azaindole and the Imperative of Cytotoxicity Profiling

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, recognized for its role as a versatile hinge-binding element in kinase inhibitors.[1] Its structural similarity to the adenine fragment of ATP allows it to form key hydrogen bonds within the ATP-binding site of numerous kinases, a protein family deeply implicated in diseases like cancer.[1][2] This potential has been realized in the FDA-approved B-RAF kinase inhibitor vemurafenib, a landmark drug for melanoma treatment that originated from a 7-azaindole fragment.[1] Given that 7-azaindole derivatives are frequently developed as anti-proliferative and cytotoxic agents for oncology, a rigorous evaluation of their cytotoxic profile is a cornerstone of the preclinical drug discovery process.[3][4][5][6]

Cytotoxicity assessment is critical not only for identifying potent anti-cancer candidates but also for flagging potential off-target effects that could terminate a compound's development.[7][8] A robust cytotoxicity screening funnel utilizes a series of cell-based assays that interrogate different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis).[9]

This application note provides a structured, multi-assay approach for researchers to comprehensively evaluate the cytotoxic effects of novel 7-azaindole derivatives. We will detail the principles and provide step-by-step protocols for three fundamental assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.

A Strategic Workflow for Cytotoxicity Assessment

A tiered approach is the most efficient method for characterizing cytotoxic compounds. The process begins with a broad primary screen to determine general toxicity and calculate the half-maximal inhibitory concentration (IC50). Hits from this screen are then advanced to secondary, more mechanistic assays to confirm the cytotoxic effect and elucidate the mode of action.

Cytotoxicity_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays start 7-Azaindole Derivative Library primary_assay MTT Assay (Metabolic Activity) start->primary_assay data_analysis1 Calculate IC50 Values primary_assay->data_analysis1 decision1 Identify 'Hit' Compounds (Potent & Efficacious) data_analysis1->decision1 secondary_assay LDH Release Assay (Membrane Integrity) decision1->secondary_assay Advance Hits mechanistic_assay Caspase-Glo® 3/7 Assay (Apoptosis Induction) decision1->mechanistic_assay conclusion Elucidate Mechanism of Cytotoxicity (Necrosis vs. Apoptosis) secondary_assay->conclusion mechanistic_assay->conclusion Cell_Death_Pathways cluster_necrotic Necrotic Pathway cluster_apoptotic Apoptotic Pathway compound 7-Azaindole Derivative membrane_damage Plasma Membrane Rupture compound->membrane_damage High Conc. / Acute Toxicity caspase_cascade Initiator Caspases (e.g., Caspase-9) compound->caspase_cascade Specific Target Engagement ldh_release LDH Release membrane_damage->ldh_release Measured by LDH Assay executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) caspase_cascade->executioner_caspases activate apoptosis Apoptosis executioner_caspases->apoptosis Measured by Caspase-Glo® Assay

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Key Signaling Nodes in Oncology with 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this compound, in particular, have emerged as potent modulators of critical signaling pathways implicated in cancer cell proliferation, survival, and DNA damage repair. Notably, this chemical class has yielded highly selective inhibitors of key oncogenic drivers such as Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4]

Dysregulation of the FGFR signaling cascade, through amplification, mutation, or translocation, is a known oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[2][5] Inhibition of FGFR can block downstream signaling through critical pathways like RAS-MEK-ERK and PI3K-Akt, thereby impeding tumor growth and angiogenesis.[6][7][8][9] Similarly, ATM kinase is a master regulator of the DNA Damage Response (DDR).[10] In combination with DNA-damaging agents like chemotherapy or radiation, ATM inhibitors can induce synthetic lethality, preventing cancer cells from repairing treatment-induced DNA breaks and leading to cell death.[2][11][12]

Xenograft models, established by implanting human tumor cells or patient-derived tissue into immunodeficient mice, are an indispensable tool for evaluating the in vivo efficacy and therapeutic potential of novel anti-cancer compounds.[13][14] These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing crucial data on pharmacodynamics and tolerability that can guide clinical development.

This document provides a comprehensive guide to conducting in vivo efficacy studies of this compound derivatives in xenograft models. It is designed to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring the generation of robust and reproducible data.

I. Scientific Underpinnings: Mechanism of Action and Rationale

A deep understanding of the compound's mechanism of action is critical for designing a relevant and informative in vivo study. 1H-Pyrrolo[2,3-b]pyridine derivatives primarily act as ATP-competitive kinase inhibitors. The specific substitutions on the pyrrolopyridine core determine the kinase selectivity.

Targeting the FGFR Pathway

If the derivative is an FGFR inhibitor, its primary function is to block the autophosphorylation of the FGFR kinase domain upon ligand binding. This abrogates the activation of major downstream signaling cascades.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR FGFR (pY) FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Response Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to Inhibitor This compound (FGFR Inhibitor) Inhibitor->P_FGFR Blocks Autophosphorylation

Figure 1: FGFR Signaling Pathway and Point of Inhibition.

Targeting the ATM Pathway

If the derivative is an ATM inhibitor, it prevents the phosphorylation of downstream targets crucial for repairing DNA double-strand breaks (DSBs). This is particularly effective when combined with therapies that induce DSBs.

ATM_Pathway DNA_DSB DNA Double-Strand Break (DSB) ATM_Dimer ATM (Dimer, Inactive) DNA_DSB->ATM_Dimer Activates ATM_Monomer ATM (Monomer, Active) ATM_Dimer->ATM_Monomer Downstream Downstream Targets (e.g., CHK2, p53, H2AX) ATM_Monomer->Downstream Phosphorylates Inhibitor This compound (ATM Inhibitor) Inhibitor->ATM_Monomer Inhibits Kinase Activity Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream->DNA_Repair Apoptosis Apoptosis Downstream->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Culture & Expansion Harvest 2. Cell Harvest & Preparation Cell_Culture->Harvest Implantation 3. Tumor Cell Implantation Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization & Grouping Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Figure 3: General Experimental Workflow for Xenograft Efficacy Studies.

Protocol 1: Cell Preparation and Tumor Implantation

Rationale: The goal is to establish subcutaneous tumors of a consistent size before initiating treatment. Using cells in their exponential growth phase ensures high viability and tumorigenicity.

  • Cell Culture: Culture the selected cancer cell line in its recommended medium until it reaches 80-90% confluency. Ensure cells are passaged at least twice after thawing from cryogenic storage. [15]2. Cell Harvest:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Detach cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 200 x g for 5 minutes.

  • Cell Counting and Resuspension:

    • Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer and assess viability (should be >95%) via trypan blue exclusion.

    • Centrifuge the cells again and resuspend the pellet to the desired concentration (e.g., 5 x 10⁷ cells/mL) in cold PBS. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel® can improve tumor take rates. [16]Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize a 6-8 week old female athymic nude mouse.

    • Disinfect the injection site (typically the right flank) with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) using a 27-gauge needle. [6] * Monitor the mouse until it has fully recovered from anesthesia.

Protocol 2: Compound Formulation and Administration

Rationale: The formulation must ensure the compound is stable and bioavailable. The route of administration should be relevant to the intended clinical application. Oral gavage is common for orally bioavailable compounds.

  • Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% HPMC, 0.2% Tween-80 in sterile water). Gentle heating and sonication may be required to achieve a homogenous suspension. [17]2. Compound Formulation:

    • On each day of dosing, weigh the required amount of the this compound derivative.

    • Suspend the compound in the prepared vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • Vortex or sonicate the suspension until it is uniform.

  • Administration:

    • Administer the compound or vehicle control to the mice via the chosen route (e.g., oral gavage) at the specified frequency (e.g., once daily).

    • Dosage is calculated based on the individual animal's body weight, which should be measured at least twice weekly.

Protocol 3: Monitoring and Data Collection

Rationale: Consistent and accurate monitoring is essential to assess treatment efficacy and animal welfare. Tumor volume is the primary efficacy endpoint, while body weight and clinical signs are key indicators of toxicity.

  • Animal Welfare: Monitor the health of the animals daily. Observe for any signs of distress, such as weight loss, lethargy, or ruffled fur. All procedures must be in accordance with institutional and national ethical guidelines. [7][11][18]2. Tumor Growth Measurement:

    • Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.

    • Measure the length (L, longest dimension) and width (W, dimension perpendicular to L).

    • Calculate the tumor volume using the formula: Volume = (W² x L) / 2 . [6]3. Body Weight: Record the body weight of each mouse at each tumor measurement time point. Significant body weight loss (>15-20%) is a common sign of toxicity and may require dose reduction or cessation of treatment.

  • Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups to ensure an even distribution of tumor sizes.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when treated animals show complete tumor regression or signs of excessive toxicity. At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).

III. Data Analysis and Interpretation

Quantitative Data Summary

Data should be presented clearly to allow for easy comparison between groups.

Table 1: Example Tumor Growth Inhibition (TGI) Data

Treatment GroupNMean Tumor Volume (Day 21) (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control81250 ± 150--2.5 ± 1.5
Compound A (25 mg/kg)8600 ± 10052%-5.0 ± 2.0
Compound A (50 mg/kg)8250 ± 7580%-8.5 ± 2.5

% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100

Pharmacodynamic Analysis

To confirm that the compound is hitting its intended target in vivo, tumors can be collected at the end of the study (or at specific time points post-dose) and analyzed for biomarkers of pathway inhibition.

  • For FGFR Inhibitors: Analyze tumor lysates by Western blot for a decrease in phosphorylated FGFR (p-FGFR) and downstream effectors like phosphorylated ERK (p-ERK). [19]* For ATM Inhibitors: In combination studies with DNA-damaging agents, analyze for a reduction in phosphorylated ATM targets like p-CHK2 or p-H2AX. [12][20]

IV. Ethical Considerations

All research involving animals must be conducted ethically and in compliance with institutional, national, and international guidelines. [7][11][18]Key principles include:

  • Justification: The research must have a clear scientific purpose that justifies the use of animals. [7][11]* Replacement, Reduction, Refinement (The 3Rs): Efforts should be made to replace animal use with alternatives, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize pain and distress. [8][19]* Humane Endpoints: Clear criteria for euthanizing animals must be established before the study begins to avoid unnecessary suffering.

V. Conclusion

The protocols and guidelines presented here provide a robust framework for evaluating the in vivo efficacy of this compound derivatives in xenograft models. By integrating a sound understanding of the compound's mechanism of action with meticulous experimental execution and ethical considerations, researchers can generate high-quality, reproducible data that is crucial for the preclinical development of novel cancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. BenchChem.
  • American Psychological Association. (2017). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA.
  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. BSAS.
  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk.
  • Rodallec, A., Vaghi, C., Ciccolini, J., Fanciullino, R., & Benzekry, S. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE, 17(9), e0274886.
  • Swiss Academy of Medical Sciences. (n.d.). Ethical Principles and Guidelines for Experiments on Animals. SAMW.
  • Duzce Med J. (2024). Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. ResearchGate.
  • Jensen, M. M., Jørgensen, J. T., Binder, T. B., & Kjaer, A. (2014). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PLoS ONE, 9(3), e92831.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models in Sauchinone Research. BenchChem.
  • R&D Systems. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2098.
  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Research, 74(12), 3373-3381.
  • Gao, J., et al. (2010). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine, 29(28), 2910-2921.
  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(1), 1-6.
  • Gao, H., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Cancer Research, 84(13), 2096-2109.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15817-15828.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15817-15828.
  • Reaper, P. M., et al. (2011). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Molecular Cancer Therapeutics, 10(7), 1193-1202.
  • Phan, L. M., & Rezaeian, A. H. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. Genes, 12(6), 845.
  • Pishvaian, M. J., et al. (2017). The Novel ATM Inhibitor (AZ31) Enhances Antitumor Activity in Patient Derived Xenografts That Are Resistant to Irinotecan Monotherapy. Oncotarget, 8(67), 110904-110913.
  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13).
  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar.
  • Suk, K., & Kim, D. J. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Molecules and Cells, 43(5), 421-432.
  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(2).
  • Henderson, C. J., et al. (2022). Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. Scientific Reports, 12(1), 15785.
  • Kubota, T., et al. (2016). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Journal of Translational Medicine, 14, 46.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Wang, X., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1595-1606.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(26), 15817-15828.

Sources

Application Notes and Protocols for the Formulation of 1H-Pyrrolo[2,3-b]pyridin-6-ol in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Navigating the Formulation of a Novel Pyrrolopyridine Compound

The compound 1H-Pyrrolo[2,3-b]pyridin-6-ol, a derivative of the versatile 7-azaindole scaffold, represents a class of molecules with significant potential in biological research, particularly as kinase inhibitors[1][2][3][4]. The 7-azaindole core is a recognized "hinge-binding motif," crucial for the activity of numerous kinase inhibitors, including FDA-approved drugs[3][4]. However, like many kinase inhibitors, derivatives of this scaffold often exhibit poor aqueous solubility, posing a significant challenge for their formulation in biological studies[5].

This guide provides a comprehensive framework for the formulation of this compound, addressing the inherent challenges of poor solubility to ensure reliable and reproducible results in both in vitro and in vivo settings. While specific experimental data on the physicochemical properties of this compound are not extensively available in public literature, this document leverages established principles for formulating poorly soluble kinase inhibitors and provides a systematic approach to developing a robust formulation. The protocols herein are designed to be self-validating, emphasizing initial characterization and iterative optimization.

Section 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. The following parameters should be determined experimentally as a first step.

Aqueous Solubility Determination

The intrinsic aqueous solubility of the compound will dictate the formulation path. Given its heterocyclic nature and the presence of a hydroxyl group, the solubility is expected to be low but potentially pH-dependent.

Protocol 1: Shake-Flask Method for Aqueous Solubility

  • Add an excess amount of this compound powder to a series of vials containing purified water and buffers at various physiological pH values (e.g., pH 5.0, 6.2, 7.4).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The ionization constant (pKa) will inform the potential for pH-dependent solubility enhancement. The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms, and the hydroxyl group is weakly acidic.

Protocol 2: Potentiometric Titration for pKa Determination

  • Dissolve a precise amount of this compound in a suitable co-solvent/water mixture.

  • Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the titrant volume.

  • The pKa values can be determined from the inflection points of the titration curve.

Stability Assessment

Understanding the chemical stability of the compound in solution is critical for preparing and storing stock solutions and formulations.

Protocol 3: Preliminary Stability Evaluation

  • Prepare solutions of this compound in solvents relevant to formulation (e.g., DMSO, ethanol, aqueous buffers).

  • Incubate the solutions at various temperatures (e.g., 4°C, room temperature, 37°C) and for different durations.

  • Analyze the samples at specified time points by HPLC to quantify the parent compound and detect any degradation products.

The results of these initial characterizations will guide the formulation strategy, as depicted in the workflow below.

Formulation_Strategy_Workflow A Physicochemical Characterization (Solubility, pKa, Stability) B Poor Aqueous Solubility Confirmed A->B C In Vitro Formulation B->C D In Vivo Formulation B->D E DMSO Stock Solution C->E F Co-solvent Systems C->F G pH Adjustment C->G H Surfactant/Cyclodextrin Formulations D->H I Vehicle Selection (e.g., PEG, Oil, Saline with excipients) D->I J Route of Administration Considerations (IV, IP, Oral) D->J K Formulation Characterization (Appearance, Particle Size, Stability) I->K

Caption: Initial formulation strategy workflow for this compound.

Section 2: Formulation for In Vitro Biological Assays

For most cell-based assays, the primary goal is to achieve the desired final concentration in the culture medium without causing precipitation or cellular toxicity from the formulation components.

Preparation of a Concentrated Stock Solution

Due to its likely poor aqueous solubility, a high-concentration stock solution in an organic solvent is the first and most critical step[6].

Protocol 4: Preparation of a 10 mM DMSO Stock Solution

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1.34 mg for a 1 mL of 10 mM solution, based on a molecular weight of 134.14 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution[6][7].

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability[8].

Property Value Source
Molecular Formula C₇H₆N₂OPubChem[9]
Molecular Weight 134.14 g/mol PubChem[9]
Predicted XLogP3 1.1PubChem[9]

Table 1: Physicochemical Properties of this compound.

Preparation of Working Solutions for Cell-Based Assays

The key challenge is to dilute the DMSO stock into the aqueous cell culture medium without precipitation.

Protocol 5: Serial Dilution for Working Solutions

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock in cell culture medium. For example, a 1:100 dilution of a 10 mM stock will yield a 100 µM solution.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentration in the cell culture medium.

  • Solvent Concentration: Ensure the final concentration of DMSO in the assay is below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts[6][8]. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

  • Homogenization: Gently mix the final working solution thoroughly before adding it to the cells.

In_Vitro_Workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay A Weigh Compound B Dissolve in 100% DMSO (e.g., 10 mM) A->B C Aliquot and Store at -80°C B->C D Thaw Stock Aliquot C->D E Prepare Intermediate Dilution in Culture Medium (e.g., 100 µM) D->E F Prepare Final Dilution in Culture Medium (e.g., 1 µM) E->F G Final DMSO Concentration <0.5% F->G H Add to Cells G->H I Include Vehicle Control (Medium + DMSO)

Caption: Workflow for preparing this compound for in vitro assays.

Section 3: Formulation for In Vivo Biological Studies

Formulations for animal studies require careful consideration of the route of administration, dose volume, and potential toxicity of the excipients. The goal is to achieve sufficient systemic exposure of the compound.

Common Excipients for Poorly Soluble Compounds

A variety of excipients can be used to enhance the solubility and stability of compounds for in vivo administration[10][11][12].

Excipient Class Examples Function Considerations
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol, EthanolIncrease solubilityPotential for toxicity at high concentrations
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELEnhance wetting and form micellesCan cause hypersensitivity reactions
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes to increase solubilityMay interact with other formulation components
Bulking Agents (for suspensions) Carboxymethylcellulose (CMC), MethylcelluloseIncrease viscosity and prevent settlingRequires careful homogenization

Table 2: Common Excipients for In Vivo Formulations.

Recommended In Vivo Formulation Protocols

The choice of formulation will depend on the required dose and the route of administration. It is crucial to start with a simple formulation and increase complexity as needed.

Protocol 6: Solubilized Formulation for Parenteral Administration

This formulation is suitable for intravenous (IV) or intraperitoneal (IP) injection and aims for a clear solution.

  • Vehicle Preparation: Prepare a vehicle solution. A common starting point is a mixture of a co-solvent and a surfactant in an aqueous base. For example:

    • 10% DMSO

    • 40% PEG 400

    • 5% Tween® 80

    • 45% Saline

  • Compound Addition: First, dissolve the required amount of this compound in the DMSO.

  • Homogenization: Gradually add the PEG 400 while vortexing. Then, add the Tween® 80, followed by the saline, mixing thoroughly after each addition.

  • Final Check: The final formulation should be a clear, particle-free solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or trying a different vehicle).

Protocol 7: Suspension Formulation for Oral Gavage

If a high dose is required that cannot be achieved in a solution, a suspension may be necessary.

  • Wetting Agent: Prepare a solution of a wetting agent, such as 0.5% Tween® 80 in water.

  • Compound Wetting: Add a small amount of the wetting agent solution to the pre-weighed this compound powder to form a paste. This ensures that the particles are adequately wetted.

  • Vehicle Addition: Prepare the suspension vehicle, for example, 0.5% carboxymethylcellulose (CMC) in water.

  • Homogenization: Gradually add the CMC solution to the paste while stirring or homogenizing to achieve a uniform suspension.

  • Dosing: The suspension should be continuously stirred during dosing to ensure homogeneity.

Section 4: Formulation Characterization and Stability

Once a formulation is developed, its physical and chemical stability must be assessed to ensure consistent performance.

  • Visual Inspection: Formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) and for any signs of precipitation or crystallization.

  • pH Measurement: The pH of the final formulation should be measured and recorded.

  • Particle Size Analysis (for suspensions): The particle size distribution of a suspension can affect its absorption and should be characterized.

  • Short-Term Stability: The formulation should be stored under the intended use conditions (e.g., room temperature) for a relevant period (e.g., 24 hours) and re-analyzed to confirm that the compound remains in solution or suspension and has not degraded.

Section 5: Concluding Remarks and Best Practices

The formulation of this compound for biological studies is a critical step that requires a systematic and evidence-based approach. Due to the limited availability of specific physicochemical data for this compound, researchers are strongly encouraged to perform the initial characterization studies outlined in this guide.

Key Takeaways:

  • Start Simple: Begin with a DMSO stock solution for in vitro studies and a simple co-solvent system for in vivo studies.

  • Control is Key: Always include a vehicle control group in your experiments to account for any effects of the formulation itself.

  • Iterate and Optimize: Be prepared to adjust the formulation based on experimental observations of solubility and stability.

  • Safety First: When selecting excipients for in vivo studies, consult literature for established safety and tolerability in the chosen animal model.

By following these guidelines, researchers can develop robust and reliable formulations of this compound, enabling the accurate assessment of its biological activity and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-ol (6-hydroxy-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key structural motif in numerous biologically active compounds, including kinase inhibitors, optimizing its synthesis is crucial for advancing drug discovery programs.[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during the synthesis of this molecule. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs) on Synthetic Strategy

Q1: What are the most common strategies for synthesizing the this compound core?

A1: The synthesis of the 6-hydroxy-7-azaindole scaffold generally follows one of two strategic approaches, which primarily differ in the order of key bond formations:

  • Strategy A: Late-Stage Hydroxylation. This is the most common and often more practical approach. It involves first constructing a substituted 1H-Pyrrolo[2,3-b]pyridine core bearing a functional group at the C6-position that can be readily converted to a hydroxyl group. The most prevalent precursor is a 6-methoxy derivative, which can be deprotected in the final step. Other precursors like 6-bromo or 6-amino derivatives can also be used.

  • Strategy B: Early-Stage Hydroxylation. This strategy involves using a starting material that already contains the C6-hydroxyl group (or a protected version). For example, starting with a 2-amino-5-hydroxypyridine derivative and then constructing the pyrrole ring. This can be more challenging due to the electronic properties of the hydroxyl group and potential for side reactions.

The choice between these strategies depends on the availability of starting materials, overall cost, and scalability requirements. For most research and development applications, Strategy A offers greater flexibility and access to diverse intermediates.

G cluster_0 Strategy A: Late-Stage Hydroxylation cluster_1 Strategy B: Early-Stage Hydroxylation A_Start Substituted Pyridine (e.g., 2-Amino-5-methoxypyridine) A_Cyclize Pyrrole Ring Formation (e.g., Fischer, Madelung, Bartoli) A_Start->A_Cyclize Build Pyrrole Ring A_Intermediate 6-Methoxy-7-azaindole A_Cyclize->A_Intermediate A_Final This compound A_Intermediate->A_Final O-Demethylation (BBr3, HBr) B_Start Substituted Pyridine (e.g., 2-Amino-5-hydroxypyridine) B_Protect Protect OH Group B_Start->B_Protect B_Protected_Start Protected Pyridinol B_Protect->B_Protected_Start B_Cyclize Pyrrole Ring Formation B_Protected_Start->B_Cyclize Build Pyrrole Ring B_Intermediate Protected 6-Hydroxy-7-azaindole B_Cyclize->B_Intermediate B_Final This compound B_Intermediate->B_Final Deprotection

Caption: Common synthetic strategies for this compound.

Troubleshooting Guide: Synthesis & Purification

Q2: My yield for the pyrrole ring cyclization is consistently low. What factors should I investigate?

A2: Low yields in the heteroannulation step to form the 7-azaindole core are a frequent challenge. The success of these reactions is highly dependent on the specific method chosen (e.g., Fischer, Madelung, Bartoli, or palladium-catalyzed cyclizations).[4][5]

Potential Causes & Solutions:

  • Unfavorable Electronic Effects: The pyridine ring is electron-deficient, which can disfavor certain cyclization mechanisms, such as the[6][6]-sigmatropic rearrangement in the Fischer indole synthesis.[5]

    • Troubleshooting: Consider alternative cyclization methods that are more robust for electron-deficient systems. For example, a palladium-catalyzed heteroannulation of an o-haloarylamine with an alkyne (a modified Larock indole synthesis) can be very effective.[5] Another powerful method is the Chichibabin-like cyclization, which involves the condensation of a lithiated picoline with a nitrile.[7][8]

  • Harsh Reaction Conditions: Traditional methods like the Madelung synthesis often require very high temperatures and strongly basic conditions, which can lead to decomposition of starting materials and products.

    • Troubleshooting: Explore milder, modern variations. For instance, microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction times and improve yields by minimizing thermal decomposition.[9]

  • Steric Hindrance: Bulky substituents on either the pyridine or the pyrrole-forming fragment can impede the cyclization.

    • Troubleshooting: Re-evaluate your synthetic design. If possible, introduce bulky groups after the core has been formed. Protecting groups should also be chosen carefully to minimize steric clash.

Q3: I am struggling with the final O-demethylation of 6-methoxy-7-azaindole. I see either incomplete reaction or product degradation. What should I do?

A3: The O-demethylation of the 6-methoxy group is a critical final step. The choice of reagent and reaction conditions is paramount to avoid common pitfalls like N-dealkylation, re-alkylation, or decomposition of the sensitive heterocyclic core.

Reagent Common Issues Troubleshooting & Optimization
Boron Tribromide (BBr₃) Often the go-to reagent. Can cause decomposition if excess is used or if the reaction is run at too high a temperature. The B-N Lewis acid-base complex formed can be hard to hydrolyze.Use 1.5-2.0 equivalents of BBr₃ at a low temperature (e.g., -78 °C to 0 °C) in an anhydrous solvent like DCM. Monitor carefully by TLC. During work-up, quench slowly with methanol before adding water to decompose the boron complexes.
Hydrobromic Acid (HBr) Requires high temperatures (reflux), which can lead to degradation or undesired side reactions on the pyrrole ring.This is a harsher method and should be used with caution. Consider microwave heating to shorten the reaction time significantly, potentially reducing byproduct formation.
Trimethylsilyl Iodide (TMSI) Generated in situ from TMSCl and NaI. It is a milder reagent but can sometimes be sluggish.Ensure anhydrous conditions. Acetonitrile is a common solvent. The reaction may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.

Self-Validation Check: After your work-up, take a small aliquot of the crude product and check its solubility. The product, this compound, should have significantly different solubility (more polar) than the 6-methoxy precursor. A simple TLC analysis comparing the crude material to the starting material is essential to confirm conversion before proceeding with purification.

Q4: I am observing the formation of isomeric impurities. How can I improve the regioselectivity of my synthesis?

A4: Regioselectivity is a major concern, especially when functionalizing the pyridine ring. For example, starting with a 2-amino-5-methoxypyridine is intended to build the pyrrole ring fused at the 2,3-positions, but side reactions can occur.

  • Cause: In many classical indole syntheses, the initial condensation can occur at different positions if the starting materials are not appropriately biased.

  • Solution: Employ modern, highly regioselective cross-coupling reactions. A robust strategy involves starting with a di-halogenated pyridine, such as 2,5-dibromopyridine. You can then selectively perform reactions at one position while leaving the other for later functionalization. Palladium-catalyzed reactions like the Sonogashira or Suzuki-Miyaura coupling are excellent for this purpose due to the well-defined catalytic cycles and predictable selectivity.[9][10]

G Start 2-Chloro-3-amino-6-methoxypyridine Sonogashira Sonogashira Coupling (with Trimethylsilylacetylene) Start->Sonogashira 1. Introduce Alkyne Protect_NH Protect Pyrrole-NH (e.g., SEM-Cl) Intermediate SEM-protected 6-Methoxy-7-azaindole Protect_NH->Intermediate Deprotect_Si Desilylation (K2CO3, MeOH) Sonogashira->Deprotect_Si Cyclize Base-mediated Indolization (e.g., KOtBu) Deprotect_Si->Cyclize 2. Form Pyrrole Ring Cyclize->Protect_NH 3. Protect N1 Deprotect_MeO O-Demethylation (BBr3) Intermediate->Deprotect_MeO 4. Expose OH Deprotect_SEM SEM Deprotection (TFA or TBAF) Final This compound Deprotect_SEM->Final Deprotect_MeO->Deprotect_SEM 5. Expose N-H

Caption: Regioselective workflow using modern cross-coupling methods.

Q5: The final product is difficult to purify. What are the best practices for purifying this compound?

A5: The amphoteric nature of 6-hydroxy-7-azaindole (acidic phenol, basic pyridine, acidic/basic pyrrole) can make purification challenging. Standard silica gel chromatography can be problematic.

Troubleshooting Purification:

  • Streaking on Silica Gel: The basic pyridine nitrogen and acidic phenol can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

    • Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol.[11]

    • Solution 2: Switch to a different stationary phase. Neutral or basic alumina can be effective alternatives. For highly polar compounds, reversed-phase (C18) column chromatography is an excellent option, using gradients of acetonitrile or methanol in water, often with a modifier like formic acid or TFA.

  • Recrystallization Issues: Finding a suitable single solvent for recrystallization can be difficult due to the compound's complex polarity.

    • Solution: Use a two-solvent system. Dissolve the crude product in a minimal amount of a hot, polar solvent (e.g., methanol, ethanol, or isopropanol) and then slowly add a less polar "anti-solvent" (e.g., ethyl acetate, dichloromethane, or water, depending on the primary solvent) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth. Seeding with a pure crystal can be beneficial.[11]

Featured Experimental Protocol: O-Demethylation

This protocol describes the demethylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine using boron tribromide. This is a common and effective method when performed with care.

Materials:

  • 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM (1.5 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the BBr₃ solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly add anhydrous methanol dropwise at -78 °C to quench the excess BBr₃. A gas evolution may be observed. Allow the mixture to warm to room temperature slowly.

  • Work-up: Add saturated NaHCO₃ solution carefully until the pH of the aqueous layer is ~8. Transfer the mixture to a separatory funnel and extract with a more polar solvent mixture like 10% isopropanol in chloroform (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by one of the methods described in Q5.

References
  • Cristalli, G., et al. (2006). Synthesis of 1, 7-Dideazapurine Ribonucleosides and Deoxyribonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 12:1, 67-78. [Link]

  • Whelligan, D. K., et al. (2010). An Efficient, Protecting-Group-Free, Two-Step Synthesis of Azaindoles and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel, One-Pot Synthesis of N-Alkyl(aza)indoles. Organic Letters, 8(15), 3307–3310. [Link]

  • Collot, V., et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ARKIVOC. [Link]

  • Herbert, R., et al. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Collot, V., et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Molecules, 7(12), 904. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19857-19868. [Link]

  • Collison, D., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(18), 7041–7047. [Link]

  • Various Authors. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Langer, P., et al. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

Sources

Addressing solubility issues of 1H-Pyrrolo[2,3-b]pyridin-6-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridin-6-ol

Introduction: Navigating the Solubility Challenges of this compound

Welcome to the technical support guide for this compound, a heterocyclic compound also known as 6-hydroxy-7-azaindole. As a valued scaffold in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors, its unique structure presents significant opportunities.[1][2] However, researchers frequently encounter a critical hurdle: its limited solubility in aqueous buffers at physiological pH. This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive, scientifically-grounded framework for understanding and systematically overcoming these solubility issues. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for the success of your experiments.

Before delving into troubleshooting, understanding the compound's intrinsic properties is paramount. These characteristics are the root cause of the solubility behavior you are observing.

PropertyValue (Predicted/Experimental)Significance for Solubility
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol Influences diffusion and dissolution rates.
Structure This compoundA planar, heterocyclic system with both hydrogen bond donor (hydroxyl, pyrrole N-H) and acceptor (pyridine N) sites. The aromatic nature contributes to its lipophilicity.
pKa (Predicted) ~8.5-9.5 (Phenolic -OH), ~4.5-5.5 (Pyridine N)Critical Parameter. The presence of both an acidic (phenol) and a basic (pyridine) functional group means the compound's net charge, and thus its aqueous solubility, is highly dependent on pH.[3]
XLogP3 (Predicted) 0.7 - 1.8Indicates a degree of lipophilicity. While not extremely high, it is sufficient to contribute to poor aqueous solubility, especially when the molecule is in its neutral state.[4][5]
Appearance White to off-white or brown crystalline solidThe crystalline solid form requires energy to break the lattice structure before dissolution can occur.[6][7]

Frequently Asked Questions & Troubleshooting Guide

Q1: I've added this compound directly to my phosphate-buffered saline (PBS) at pH 7.4, and it won't dissolve. Why is this happening?

Answer: This is the most common issue researchers face and it stems directly from the compound's chemical structure and its behavior in response to pH.

This compound is an amphoteric molecule, meaning it has both an acidic functional group (the phenolic hydroxyl, -OH) and a basic functional group (the pyridine nitrogen).

  • At acidic pH (e.g., pH < 4): The basic pyridine nitrogen becomes protonated (positively charged).

  • At alkaline pH (e.g., pH > 10): The acidic phenolic hydroxyl group becomes deprotonated (negatively charged).

  • At near-neutral pH (e.g., pH ~6-8): The compound exists predominantly in its neutral, un-ionized form.

Molecules are generally most soluble in water when they are charged (ionized), as this allows for stronger interactions with polar water molecules. Conversely, they are least soluble when they are neutral. At a pH of 7.4, this compound is primarily in its neutral state, leading to very low aqueous solubility.[8][9]

cluster_pH_Scale pH Scale & Ionization State cluster_Solubility Resulting Aqueous Solubility Acidic_pH Acidic pH (< 4) High_Sol Higher Solubility (Charged Species) Acidic_pH->High_Sol Pyridine is Protonated (+) Neutral_pH Neutral pH (~7.4) Low_Sol LOWEST Solubility (Neutral Species) Neutral_pH->Low_Sol Predominantly Neutral Alkaline_pH Alkaline pH (> 10) High_Sol2 Higher Solubility (Charged Species) Alkaline_pH->High_Sol2 Phenol is Deprotonated (-)

Caption: pH-dependent ionization and solubility of this compound.

Q2: What is the most direct method to solubilize this compound for my experiments?

Answer: The most effective initial strategy is pH adjustment . By shifting the pH of your solvent well away from the neutral range, you can ionize the molecule and dramatically increase its solubility.[9][10][11] This is the preferred first step before resorting to organic co-solvents.

  • To create a basic stock solution: Add a small amount of a strong base (e.g., 1 M NaOH) to your aqueous buffer to raise the pH above 10. This will deprotonate the phenolic hydroxyl group, forming a soluble phenolate salt.

  • To create an acidic stock solution: Add a small amount of a strong acid (e.g., 1 M HCl) to your aqueous buffer to lower the pH below 4. This will protonate the pyridine nitrogen, forming a soluble pyridinium salt.

Causality: By converting the neutral molecule into a salt, you leverage the powerful ion-dipole interactions between the charged compound and water, which are much stronger than the interactions afforded by the neutral molecule.

Experimental Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (10 mM)
  • Calculate Mass: Weigh out 1.34 mg of this compound for a final volume of 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add the powder to 900 µL of purified water or your desired base buffer (e.g., Tris, HEPES) in a microcentrifuge tube. The compound will likely not dissolve at this stage.

  • pH Adjustment (Alkaline Method - Recommended):

    • While vortexing, add 1 M NaOH dropwise (typically 1-5 µL at a time).

    • Monitor the solution. Continue adding base until the solid material is fully dissolved. The solution should become clear.

  • Volume Adjustment: Once dissolved, add purified water to bring the final volume to 1.0 mL.

  • Final pH Check & Storage: Check the pH of the final stock solution. It should be >10. Store the stock at -20°C or -80°C. When you dilute this stock into your final assay buffer (which is at a much larger volume and buffered at a neutral pH), the pH of the final assay solution will not be significantly affected.

Q3: The required pH for dissolution is incompatible with my cells/enzyme/assay. What is my next best option?

Answer: When pH modulation is not feasible, the use of organic co-solvents is the standard and highly effective alternative.[12][13][14] The strategy involves creating a highly concentrated stock solution of your compound in a water-miscible organic solvent and then carefully diluting this stock into your final aqueous assay buffer.

The most common and effective co-solvent in biological research is Dimethyl Sulfoxide (DMSO) .[15][16]

Mechanism: Co-solvents work by reducing the overall polarity of the solvent system. A mixture of water and DMSO creates a "friendlier" environment for a somewhat lipophilic compound, effectively bridging the gap between the compound's properties and the highly polar nature of water.[12]

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc.Key Considerations
DMSO 10-50 mM< 0.5% (v/v)The gold standard. Can cause cell stress or enzyme inhibition at >0.5-1%. Always run a vehicle control.[15][16]
Ethanol (EtOH) 10-30 mM< 1% (v/v)Can be more volatile. May cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5-20 mM< 2% (v/v)More viscous. Generally well-tolerated in many assays but can interfere with some detection methods.[14]
N,N-Dimethylformamide (DMF) 10-50 mM< 0.5% (v/v)Effective solvent, but generally more toxic than DMSO. Use with caution.
Q4: I made a 20 mM stock in DMSO, but when I add it to my assay buffer, a precipitate forms immediately. How do I fix this "crashing out"?

Answer: This is a classic problem of kinetic versus thermodynamic solubility and is extremely common when diluting a concentrated organic stock into an aqueous medium.[17] You are rapidly changing the solvent environment from one where the compound is very soluble (100% DMSO) to one where it is poorly soluble (e.g., >99% aqueous buffer).

The key is to manage the dilution process carefully to avoid exceeding the compound's kinetic solubility limit in the final buffer.

cluster_troubleshooting Troubleshooting Steps start Start: 20 mM Stock in 100% DMSO dilute Dilute stock into aqueous buffer start->dilute check Precipitate forms? dilute->check success Success: Compound is Soluble Proceed with Assay check->success No failure failure check->failure Yes step1 1. Add stock to vigorously vortexing buffer (not reverse) failure->step1 step2 2. Perform serial dilutions (e.g., 1:10 in DMSO, then dilute) step1->step2 step3 3. Warm the aqueous buffer (e.g., to 37°C, if assay permits) step2->step3 step4 4. Include excipients like cyclodextrin in the final buffer step3->step4 step4->dilute Re-attempt Dilution

Caption: Troubleshooting workflow for compound precipitation upon dilution.

Experimental Protocol 2: Preparation of a DMSO Stock and Dilution into Aqueous Buffer
  • Prepare Concentrated Stock: Dissolve this compound in 100% DMSO to a concentration of 10-20 mM. Use gentle warming (37°C) and vortexing to ensure it is fully dissolved. Visually inspect against a light source to confirm there are no suspended particles.

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, make an intermediate dilution of your stock in 100% DMSO first. For example, dilute the 20 mM stock 1:10 to get a 2 mM stock. This reduces the volume of DMSO added in the final step.

  • The Critical Dilution Step:

    • Dispense the final volume of your aqueous assay buffer into a tube.

    • Begin vortexing or rapidly stirring the buffer.

    • Pipette the required volume of the DMSO stock directly into the vortexing buffer . Do not add the stock to the wall of the tube. The goal is rapid and complete dispersion.

    • Example: To make a 10 µM final concentration from a 2 mM stock (with 0.5% final DMSO), add 5 µL of the 2 mM DMSO stock to 995 µL of vortexing aqueous buffer.

  • Final Check: After addition, continue to vortex for a few seconds. The solution should remain clear. If it appears cloudy or contains visible precipitate, the solubility limit has been exceeded, and you should try the troubleshooting steps outlined in the diagram above.

  • Vehicle Control: Crucially , prepare a "vehicle control" for your experiment by adding the same final concentration of DMSO to the assay buffer without the compound. This is essential to ensure that any observed biological effects are from your compound and not the solvent.[16]

Q5: I need to prepare a formulation for an in vivo study, and the required concentration is still not achievable with pH or simple co-solvents. What are some advanced strategies?

Answer: For higher concentration formulations, especially for pre-clinical or animal studies, more advanced formulation strategies are often required. These work by creating specific molecular complexes or environments that shield the hydrophobic compound from the bulk aqueous phase.

  • Cyclodextrins: These are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with this compound, where the drug molecule sits inside the hydrophobic pocket, while the hydrophilic exterior of the cyclodextrin ensures solubility in water. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, FDA-approved choice for this purpose.[11][12]

  • Surfactants: Surfactants like Tween® 80 or Cremophor® EL form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration). These micelles have a hydrophobic core where your compound can partition, and a hydrophilic shell that interfaces with the water, effectively creating a microemulsion or micellar solution.[10][11]

  • Lipid-Based Formulations: For oral or parenteral delivery, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil phase.[10]

These advanced methods require specialized formulation development and are typically employed when simple solutions are insufficient for the desired drug concentration and delivery route.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.Research J. Pharm. and Tech.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
  • Formulation strategies for poorly soluble drugs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.Nanjing Tech University.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Azaindoles in Medicinal Chemistry.PharmaBlock.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Solubilization techniques used for poorly w
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.AAPS PharmSciTech.
  • Co-solvents | Biochemical Assay Reagents.MedchemExpress.com.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.PMC - NIH.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.PubMed.
  • Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide.Benchchem.
  • 1H-pyrrolo[2,3-b]pyridin-4-ol | C7H6N2O.PubChem - NIH.
  • 7-Azaindole CAS#: 271-63-6.ChemicalBook.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Co-solvent application for biological systems.
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2.PubChem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PMC - NIH.
  • 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety D
  • Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs.
  • 1H-pyrrolo(2,3-b)
  • The Effects of pH on Solubility.Chemistry LibreTexts.
  • SAFETY D
  • 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile - Safety D
  • SAFETY D
  • Safety D
  • 1H-pyrrolo[2,3-b]pyridine, 2-methyl.Pipzine Chemicals.
  • 1H-Pyrrolo[2,3-b]pyridine, 4-(4,6-dichloro-2-pyrimidinyl)-1-(phenylmethyl).ChemicalBook.
  • 1h-pyrrolo[2,3-b]pyridines.
  • 1H-pyrrolo(2,3-b)pyridin-6-amine.PubChem.
  • 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Formula.ECHEMI.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
  • 1H-Pyrrolo[2,3-b]pyridine 7-oxide.BLDpharm.

Sources

Technical Support Center: Minimizing Off-Target Effects of 7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the off-target effects of 7-azaindole based kinase inhibitors. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving selectivity, often leading to unintended off-target activities.[4][5] This guide offers practical, in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with 7-azaindole based kinase inhibitors?

A1: Off-target effects of 7-azaindole inhibitors can manifest in various ways, from inhibition of closely related kinases within the same family to interactions with structurally distinct kinases. Common off-target kinases include, but are not limited to, VEGFR2, Aurora kinases, and various members of the CDK and JAK families.[1][6] These unintended inhibitions can lead to a range of cellular effects, including altered signaling pathways, cytotoxicity, and unforeseen toxicities in preclinical and clinical studies.[7] For instance, off-target inhibition of VEGFR2 can lead to cardiovascular side effects like hypertension.[7][8]

Q2: How can I proactively assess the selectivity of my 7-azaindole compound?

A2: A multi-pronged approach is essential for a thorough selectivity assessment.

  • Biochemical Assays: Large-scale kinase screening panels, such as those offered by Reaction Biology or available through various vendors, provide a broad overview of your compound's activity against hundreds of kinases.[9][10][11] These assays typically measure the IC50 value, which is the concentration of your inhibitor needed to reduce kinase activity by 50%.[4]

  • Cell-Based Assays: It is crucial to validate biochemical findings in a more physiologically relevant context.[12][13] Cell-based assays, such as cellular phosphorylation assays or proliferation assays, can confirm whether the off-target inhibition observed in biochemical assays translates to a functional effect in living cells.[12][14]

  • Computational Modeling: In silico methods, including ligand-based and structure-based approaches, can predict potential off-target interactions.[5][15][16][17] These computational tools can help prioritize experimental validation and guide the design of more selective inhibitors.[18]

Q3: What structural features of the 7-azaindole scaffold can be modified to improve selectivity?

A3: The 7-azaindole core provides a versatile scaffold with multiple positions for chemical modification to enhance selectivity.[2] Strategic modifications can exploit subtle differences in the ATP-binding pockets of different kinases. Key positions for modification include:

  • C3-Position: Substitutions at this position can be directed towards the solvent-exposed region or interact with specific residues near the gatekeeper residue, influencing selectivity.

  • C5-Position: Modifications here can extend into the ribose-binding pocket, and varying the size and nature of the substituent can discriminate between kinases.

  • N1-Position: Substitution at the pyrrole nitrogen can alter the hydrogen-bonding pattern and introduce steric hindrance that disfavors binding to certain kinases.

Structure-based drug design, utilizing X-ray co-crystal structures of your inhibitor bound to its target and off-target kinases, is invaluable for guiding these modifications.[2]

Q4: My inhibitor shows potent on-target activity but also inhibits several off-target kinases. What are my next steps?

A4: This is a common scenario in kinase inhibitor development. The next steps involve a careful analysis of the off-target profile and a strategic plan for optimization.

  • Prioritize Off-Targets: Not all off-target effects are equally detrimental. Assess the potential physiological consequences of inhibiting the identified off-target kinases. Are they known to be associated with toxicity? Do they play critical roles in pathways that could confound your experimental results?

  • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs with modifications at various positions of the 7-azaindole scaffold to understand how structural changes impact both on-target and off-target activity.

  • Counter-Screening: Routinely screen your optimized compounds against a panel of the most problematic off-target kinases to ensure that you are improving selectivity.

Q5: Are there computational tools that can help predict the off-target profile of my 7-azaindole inhibitor?

A5: Yes, several computational approaches can aid in predicting off-target interactions. These include:

  • Molecular Docking: Docking your inhibitor into the crystal structures of various kinases can provide insights into potential binding modes and affinities.

  • Pharmacophore Modeling: This method identifies the key chemical features required for binding to a particular kinase and can be used to screen for compounds that fit the pharmacophore of off-target kinases.

  • Machine Learning Models: An increasing number of machine learning algorithms are being trained on large datasets of kinase-inhibitor interactions to predict the activity of new compounds against a wide range of kinases.[18] These tools can provide a rapid initial assessment of potential off-target liabilities.

Troubleshooting Guides

Guide 1: Investigating and Confirming Off-Target Effects

This guide provides a step-by-step workflow for researchers who have identified potential off-target activity with their 7-azaindole based kinase inhibitor.

Rationale: A broad, unbiased screen is the first step to understanding the selectivity of your inhibitor. This provides a global view of its interactions across the kinome.

Protocol: Biochemical Kinase Selectivity Profiling

  • Select a Kinase Panel: Choose a comprehensive panel that covers a diverse range of kinase families. Several commercial vendors offer panels of over 400 kinases.[10][11]

  • Determine Inhibitor Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify any potential interactions.

  • Assay Format: Radiometric assays, such as those utilizing ³³P-ATP, and non-radiometric formats like mobility shift assays are common.[9][19]

  • Data Analysis: The results are typically reported as percent inhibition at the tested concentration. Identify all kinases that show significant inhibition (e.g., >50%).

Rationale: Once potential off-targets are identified, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency against these kinases.

Protocol: Biochemical IC50 Determination

  • Select Off-Target Kinases: Choose the most significant hits from the initial kinome scan for further analysis.

  • Dose-Response Curve: Perform the kinase assay with a serial dilution of your inhibitor (typically 8-10 concentrations).

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Rationale: It is critical to confirm that the off-target inhibition observed in biochemical assays translates to a functional effect within a cellular context.[12][13]

Protocol: Western Blotting for Phospho-Substrate Levels

  • Cell Line Selection: Choose a cell line where the off-target kinase is known to be active and its downstream signaling pathway is well-characterized.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of your inhibitor, including concentrations at which you expect to see both on-target and off-target effects.

  • Western Blot Analysis: Lyse the cells and perform a western blot using antibodies specific for the phosphorylated form of a known substrate of the off-target kinase. A decrease in the phosphorylation of the substrate upon inhibitor treatment indicates cellular engagement of the off-target kinase.

Protocol: Cellular Proliferation/Viability Assays

  • Cell Line Selection: Use a cell line whose proliferation or survival is known to be dependent on the activity of the off-target kinase.

  • Inhibitor Treatment: Treat the cells with a dose-response of your inhibitor.

  • Viability Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a standard assay such as MTT or CellTiter-Glo®. A reduction in cell viability can indicate a functional consequence of off-target inhibition.

Guide 2: Strategies for Rational Design of More Selective 7-Azaindole Inhibitors

This guide outlines a rational, structure-guided approach to improving the selectivity of a 7-azaindole based kinase inhibitor.

Rationale: Understanding the structural differences between the ATP-binding pockets of your target kinase and problematic off-target kinases is the foundation for designing more selective compounds.[20]

Protocol: Comparative Structural Analysis

  • Obtain Crystal Structures: If available, obtain the X-ray crystal structures of your inhibitor bound to both the on-target and at least one key off-target kinase. If co-crystal structures are not available, use publicly available structures of the kinases (from the Protein Data Bank) and perform molecular docking simulations.

  • Binding Site Comparison: Carefully analyze and compare the residues in the ATP-binding pocket of the on-target and off-target kinases. Pay close attention to differences in size, hydrophobicity, and charge of the amino acid residues.

  • Identify Selectivity Pockets: Look for regions of the binding site that differ significantly between the on-target and off-target kinases. These "selectivity pockets" can be exploited to design inhibitors that bind preferentially to your target.

Rationale: Use the structural insights gained in Step 1 to design and synthesize new analogs of your 7-azaindole inhibitor with improved selectivity.

Protocol: Iterative Design and Synthesis Cycle

  • Hypothesize Modifications: Based on your structural analysis, propose specific modifications to your inhibitor that are predicted to enhance binding to the on-target kinase while reducing affinity for off-target kinases. For example, you might add a bulky group that can be accommodated by a larger pocket in the on-target kinase but clashes with a smaller pocket in an off-target kinase.

  • Chemical Synthesis: Synthesize a small, focused library of the designed analogs.

  • Iterative Screening: Screen the new analogs for both on-target potency and off-target activity using the biochemical and cellular assays described in Guide 1.

  • Analyze SAR: Analyze the structure-activity relationship to understand how each modification affects potency and selectivity. This information will guide the design of the next generation of inhibitors.

Rationale: The 7-azaindole scaffold can adopt different binding modes within the ATP pocket, and promoting a specific binding mode can enhance selectivity.[2]

Protocol: Investigating "Flipped" and "Non-Hinge" Binding Modes

  • Analyze Existing Structures: Examine co-crystal structures of other 7-azaindole inhibitors to see if they exhibit alternative binding modes, such as a "flipped" orientation in the hinge region or binding to a "non-hinge" pocket.[2]

  • Design for Alternative Modes: Design modifications to your inhibitor that might favor these alternative binding modes. For example, substitutions at the C2-position of the 7-azaindole ring can promote a "flipped" binding mode due to steric hindrance in the "normal" binding orientation.[2]

  • Experimental Validation: Use biophysical techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to characterize the binding thermodynamics and kinetics of your new analogs. These methods can provide insights into the driving forces behind binding and selectivity.

Data Presentation

Table 1: Example Selectivity Profile of a Fictitious 7-Azaindole Inhibitor (AZD-123)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary TargetPotential Off-Target Effect
Primary Target (e.g., Aurora B) 5 1 Antiproliferative
VEGFR-25010Hypertension, Cardiovascular Toxicity
Aurora A10020Mitotic Defects
CDK2500100Cell Cycle Arrest
JAK2>1000>200Minimal

Visualizations

G cluster_0 Kinase Inhibition cluster_1 Cellular Effects Kinase Inhibitor Kinase Inhibitor Kinase ATP Binding Site Kinase ATP Binding Site Kinase Inhibitor->Kinase ATP Binding Site ATP ATP ATP->Kinase ATP Binding Site Competitive Binding On-Target Kinase On-Target Kinase Kinase ATP Binding Site->On-Target Kinase On-Target Inhibition Off-Target Kinase Off-Target Kinase Kinase ATP Binding Site->Off-Target Kinase Off-Target Inhibition Desired Therapeutic Effect Desired Therapeutic Effect On-Target Kinase->Desired Therapeutic Effect Undesired Side Effect Undesired Side Effect Off-Target Kinase->Undesired Side Effect

Caption: Mechanism of on-target and off-target kinase inhibition.

G Start Start Kinome Profiling Kinome Profiling Start->Kinome Profiling IC50 Determination IC50 Determination Kinome Profiling->IC50 Determination Cellular Assays Cellular Assays IC50 Determination->Cellular Assays Data Analysis Data Analysis Cellular Assays->Data Analysis Selective Compound Selective Compound Data Analysis->Selective Compound Yes Redesign Inhibitor Redesign Inhibitor Data Analysis->Redesign Inhibitor No Redesign Inhibitor->Kinome Profiling

Caption: Workflow for assessing kinase inhibitor selectivity.

G 7-Azaindole 7-Azaindole

Caption: Key modification sites on the 7-azaindole scaffold.

References

  • Bantscheff, M., et al. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Caffrey, P. B., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • MDPI. (2019). Drug Discovery in Liver Disease Using Kinome Profiling. MDPI. Available at: [Link]

  • Reaction Biology. Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]

  • Huang, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Anderson, K. E., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. Available at: [Link]

  • Warmuth, M., et al. (2006). Profiling the kinome for drug discovery. Drug Discovery Today: Technologies. Available at: [Link]

  • Milanesi, L., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Available at: [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • ACS Publications. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2017). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • ACS Fall 2025. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025. Available at: [Link]

  • ACS Publications. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. Available at: [Link]

  • JCI Insight. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. JCI Insight. Available at: [Link]

  • Dar, A. C., et al. (2010). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics. Available at: [Link]

  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link]

  • Auctores Journals. (2019). Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. Journal of Cancer Research and Cellular Therapeutics. Available at: [Link]

  • Bourne, P. E., et al. (2021). Using the structural kinome to systematize kinase drug discovery. arXiv. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Schmidinger, M. (2013). Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors. EJC Supplements. Available at: [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • PubMed Central. (2023). Exploring the Spectrum of VEGF Inhibitors' Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice. PubMed Central. Available at: [Link]

  • Semantic Scholar. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Frontiers in Chemistry. Available at: [Link]

  • Science. (2015). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine. Available at: [Link]

  • Katsha, A., et al. (2009). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? Molecular Cancer. Available at: [Link]

  • Ohno, H., & Ando, K. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridin-6-ol derivatives. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to navigate the complexities of enhancing the metabolic stability of this important chemical scaffold. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common experimental challenges.

Introduction: The Metabolic Landscape of this compound Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a hydroxyl group at the 6-position creates the this compound core, a critical pharmacophore for target engagement but also a potential hotspot for metabolic liabilities. Understanding and mitigating these liabilities is paramount for advancing lead candidates.

Metabolic stability dictates a drug's half-life, bioavailability, and potential for generating toxic metabolites.[4][5] For derivatives of this compound, metabolic pathways are typically dominated by two major routes:

  • Phase I Oxidation: Primarily mediated by Cytochrome P450 (CYP) enzymes, this involves oxidation of the pyrrolopyridine ring system.[6]

  • Phase II Conjugation: The phenolic hydroxyl group is a prime substrate for glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs), which significantly increases the compound's polarity to facilitate excretion.[7][8][9]

This guide will provide structured advice on how to address the metabolic challenges associated with this scaffold.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: High Intrinsic Clearance (CLint) Observed in Human Liver Microsomes (HLM)

You've run a standard HLM stability assay and your lead compound disappears rapidly, indicating high intrinsic clearance. What's the next step?

Potential Causes:

  • Extensive Phase I Metabolism: The pyrrolo[2,3-b]pyridine ring is susceptible to oxidation by CYP enzymes, particularly at electron-rich positions.[6]

  • Rapid Glucuronidation: The 6-hydroxyl group is a likely site for rapid conjugation by UGTs, which are present in liver microsomes.[10][11]

  • Experimental Artifacts: Non-specific binding to the incubation matrix or instability in the buffer can mimic metabolic clearance.

Troubleshooting Workflow:

A High CLint in HLM B Run 'minus NADPH' control A->B C Run 'minus UDPGA' control A->C L Evaluate buffer stability and non-specific binding A->L D Significant clearance without NADPH? B->D Analyze data E Significant clearance without UDPGA? C->E Analyze data F Primary clearance via non-CYP oxidation (e.g., FMO) or UGT conjugation D->F Yes G Primary clearance via CYP-mediated oxidation D->G No H Investigate Phase II conjugation (UGT assay) E->H Yes F->H I Metabolite Identification (MetID) to confirm oxidation sites G->I K Structural modification to block or sterically hinder -OH group H->K J Structural modification to block oxidation site (e.g., fluorination) I->J

Caption: Troubleshooting workflow for high clearance in HLM.

Solutions:

  • Dissect the Contribution of Phase I and Phase II Pathways:

    • "Minus NADPH" Control: Run the microsomal stability assay without the cofactor NADPH. If clearance is significantly reduced, CYP-mediated oxidation is a major pathway. If clearance persists, consider non-CYP enzymes or UGTs.

    • "Minus UDPGA" Control: Similarly, excluding the cofactor UDPGA will reveal the contribution of glucuronidation.[12]

  • Metabolite Identification (MetID): Use LC-MS/MS to identify the major metabolites. This will pinpoint the "soft spots" on your molecule. Are you seeing hydroxylated species on the heterocyclic ring, or is the parent compound primarily being converted to a glucuronide conjugate?

  • Structural Modifications:

    • Blocking Oxidative Sites: If oxidation is the issue, consider blocking the identified metabolic "soft spot." A common strategy is the introduction of a fluorine atom, which is of a similar size to hydrogen but is resistant to oxidation.[13]

    • Modulating the Phenolic Group: If glucuronidation or sulfation is the primary clearance pathway, consider strategies to sterically hinder the hydroxyl group. Introducing a bulky substituent ortho to the hydroxyl group can prevent the UGT or SULT enzyme from accessing it. Alternatively, consider bioisosteric replacement of the hydroxyl group, if pharmacologically permissible.

Problem 2: Discrepancy Between Microsomal and Hepatocyte Stability Data

Your compound is stable in Human Liver Microsomes (HLM), but shows high clearance in a hepatocyte stability assay. Why the difference?

Potential Causes:

  • Contribution of Cytosolic Enzymes: Hepatocytes contain a full complement of metabolic enzymes, including cytosolic enzymes like aldehyde oxidase (AO) and sulfotransferases (SULTs) that are absent or in low abundance in microsomes.[14][15]

  • Active Uptake into Hepatocytes: Your compound may be a substrate for uptake transporters (e.g., OATPs) on the hepatocyte membrane, leading to high intracellular concentrations and accelerated metabolism.

  • Phase II Metabolism Dominance: The high clearance in hepatocytes may be driven by sulfation, a Phase II pathway not typically assessed in standard microsomal assays.[16]

Troubleshooting Workflow:

A Stable in HLM, Unstable in Hepatocytes B Metabolite ID in Hepatocyte Incubate A->B F Consider active uptake A->F C Sulfate or other non-microsomal conjugates detected? B->C Analyze data D Investigate SULT metabolism (S9 or recombinant SULT assay) C->D Yes E Investigate AO metabolism (if N-heterocycle is susceptible) C->E No H Structural modification to reduce SULT/AO susceptibility D->H G Run hepatocyte assay with transporter inhibitors F->G I Modify structure to reduce transporter uptake G->I

Sources

Technical Support Center: Strategies to Improve the Oral Bioavailability of 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address the common challenge of low oral bioavailability in this important class of molecules. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, unlocking the full therapeutic potential of 7-azaindole derivatives often hinges on optimizing their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3][4][5][6] This resource will equip you with the knowledge to diagnose and overcome the hurdles you may encounter during your experimental work.

Understanding the Bioavailability Challenge with 7-Azaindole Compounds

The 7-azaindole scaffold, a bioisostere of indole, is frequently employed in drug design to enhance target binding, improve physicochemical properties, and secure intellectual property.[2][3][6] The introduction of a nitrogen atom into the indole ring system can favorably modulate properties like solubility and metabolic stability.[2] However, like many heterocyclic compounds, 7-azaindole derivatives can still present significant challenges in achieving adequate oral bioavailability. These challenges often stem from a combination of factors, including poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, and active efflux by intestinal transporters.

This guide will walk you through a systematic approach to identifying and addressing these issues.

Troubleshooting Guide: A Symptom-Based Approach

Low oral bioavailability is a complex issue with multiple potential root causes. The following section is structured as a series of questions you might ask when faced with poor in vivo performance of your 7-azaindole compound.

My 7-azaindole compound shows poor exposure after oral dosing. Where do I start?

The first step is to systematically dissect the potential barriers to absorption. A logical workflow can help you pinpoint the rate-limiting step.

graph TroubleshootingWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: A systematic workflow for troubleshooting low oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound has very low aqueous solubility.

Q1: How do I confirm that poor solubility is the primary issue?

A1: The first step is to quantify the solubility of your compound. A Kinetic Solubility Assay is a high-throughput method suitable for early-stage discovery, while a Thermodynamic Solubility Assay provides a more definitive measure for lead optimization. If the aqueous solubility is below 10 µg/mL, it is highly likely to be a limiting factor for oral absorption. For example, the approved 7-azaindole-based drug Vemurafenib is practically insoluble in its crystalline form, which necessitated a specialized formulation to achieve therapeutic exposure.[7]

Q2: What strategies can I employ to overcome poor solubility?

A2: There are several effective strategies, ranging from formulation approaches to chemical modifications:

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for significantly enhancing the aqueous concentration of poorly soluble drugs. By dispersing the drug in a polymer matrix in an amorphous state, you can achieve a supersaturated solution in the gastrointestinal tract. A prime example is the case of Vemurafenib , where an amorphous solid dispersion with hypromellose acetate succinate (HPMCAS) resulted in a four- to five-fold increase in human bioavailability compared to the crystalline drug.[7][8]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug substance increases the surface area available for dissolution. This can be achieved through micronization or, more effectively, nanonization to create a nanosuspension. This approach has been successfully used to enhance the bioavailability of other poorly soluble drugs.[9]

  • Lipid-Based Formulations: For lipophilic 7-azaindole compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations form fine emulsions or microemulsions in the gut, which can keep the drug in a solubilized state and enhance its absorption.[10]

  • Chemical Modification (Prodrugs): A prodrug strategy involves covalently attaching a hydrophilic promoiety to your 7-azaindole compound. This can temporarily increase its aqueous solubility, with the promoiety being cleaved in vivo to release the active drug.

StrategyMechanism of ActionKey Considerations
Amorphous Solid Dispersion Stabilizes the drug in a high-energy amorphous state, leading to supersaturation upon dissolution.[7]Polymer selection, drug loading, physical stability.
Nanonization Increases surface area-to-volume ratio, enhancing dissolution rate.[9]Physical stability of the nanosuspension, potential for aggregation.
Lipid-Based Formulations Solubilizes the drug in a lipid matrix, forming emulsions/microemulsions in the GI tract.[10]Excipient compatibility, potential for drug precipitation upon dilution.
Prodrugs Covalent modification with a hydrophilic group to increase aqueous solubility.Bioreversible cleavage, potential for altered pharmacology of the prodrug.
Issue 2: My compound has good solubility but still shows poor absorption.

Q3: If solubility isn't the problem, what should I investigate next?

A3: If your compound is soluble but still has low bioavailability, the next likely culprit is low intestinal permeability. This can be assessed using an in vitro Caco-2 Permeability Assay . This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction suggests poor passive diffusion across the intestinal wall.

Q4: My Caco-2 assay shows a high efflux ratio. What does this mean and what can I do?

A4: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present in the intestinal epithelium and actively pump drugs from inside the enterocytes back into the intestinal lumen, thereby limiting their absorption.

To confirm this, you can repeat the Caco-2 assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

Strategies to Mitigate Efflux:

  • Chemical Modification: Medicinal chemistry efforts can be directed to modify the structure of your 7-azaindole compound to reduce its affinity for efflux transporters. This often involves fine-tuning the lipophilicity and hydrogen bonding properties of the molecule.

  • Co-administration with Inhibitors: While less common for new chemical entities, co-administration with a known efflux inhibitor can be a strategy to boost bioavailability.

Issue 3: My compound has good solubility and permeability but still exhibits low oral bioavailability.

Q5: What other factors could be limiting the oral bioavailability of my 7-azaindole compound?

A5: If both solubility and permeability are adequate, the most likely remaining barrier is high first-pass metabolism . This is the metabolic degradation of a drug in the gut wall and/or liver before it reaches systemic circulation.[11] 7-azaindole compounds, particularly those developed as kinase inhibitors, can be susceptible to metabolism by cytochrome P450 enzymes (CYPs).

Q6: How can I determine if my compound is subject to high first-pass metabolism and what can be done about it?

A6:

  • In Vitro Metabolism Assays: Incubating your compound with human liver microsomes or hepatocytes can provide an estimate of its intrinsic clearance. High clearance in these systems is indicative of rapid metabolism.

  • Metabolite Identification: Identifying the major metabolites can provide crucial information for medicinal chemistry efforts to block the sites of metabolism. For some 7-azaindole derivatives, the electron-rich pyrrole ring can be a site of oxidative metabolism.[3] One study on a 7-azaindole synthetic cannabinoid identified hydroxylation and amide hydrolysis as key metabolic pathways.[12]

  • Pharmacokinetic Studies: Comparing the area under the curve (AUC) after intravenous (IV) and oral (PO) administration in an animal model (e.g., rat) will determine the absolute bioavailability. A low absolute bioavailability despite good absorption suggests a high first-pass effect.

Strategies to Reduce First-Pass Metabolism:

  • Medicinal Chemistry Approaches: The most effective long-term solution is to modify the chemical structure to block the metabolic "soft spots." This could involve introducing a blocking group (e.g., a fluorine atom) at the site of metabolism or altering the electronics of the 7-azaindole ring system. For instance, in the development of spiro-azaindoline HPK1 inhibitors, the metabolic liabilities of the initial 7-azaindole hit were mitigated by addressing a key metabolic soft spot.[3]

  • Prodrug Strategy: A prodrug can be designed to mask a metabolically labile functional group, which is then released after absorption.

graph MetabolicStabilization { layout=dot; rankdir="LR"; node [shape=Mrecord, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Strategies to address high first-pass metabolism of 7-azaindole compounds.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples into a UV-transparent collection plate by centrifugation.

  • Measure the UV absorbance of the filtrate at a predetermined wavelength.

  • Calculate the concentration of the dissolved compound using a standard curve prepared by diluting the DMSO stock solution in a DMSO/PBS (50:50) mixture.

Protocol 2: Caco-2 Permeability Assay

This protocol describes a method to assess the intestinal permeability and potential for active efflux of a compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (e.g., 10 µM in HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.

  • For the A-to-B permeability assessment, add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • For the B-to-A permeability assessment, add the test compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Dosing)

This protocol provides a general framework for assessing the oral bioavailability of a 7-azaindole compound in rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Test compound

  • Formulation vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Prepare the dosing formulation of the test compound at the desired concentration.

  • Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[8]

  • Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis software.

  • To determine absolute bioavailability, a separate cohort of rats should be administered the compound intravenously, and the resulting AUC compared to the oral AUC.

References

  • Shah, N., et al. (2012). Improved human bioavailability of vemurafenib, a practically insoluble drug, using an amorphous polymer-stabilized solid dispersion prepared by a solvent-controlled coprecipitation process. Journal of Pharmaceutical Sciences, 101(11), 4338-4351. [Link]

  • Tsai, J., et al. (2017). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert Opinion on Drug Discovery, 12(10), 1039-1050. [Link]

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3291. [Link]

  • Ellenberger, D. J., et al. (2018). Improved Vemurafenib Dissolution and Pharmacokinetics as an Amorphous Solid Dispersion Produced by KinetiSol® Processing. AAPS PharmSciTech, 19(6), 2568-2580. [Link]

  • H-C., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15965-15983. [Link]

  • Fattore, L., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 78-91. [Link]

  • Chakradhar, J., et al. (2024). A Quality by Design Approach for Developing SNEDDS Loaded with Vemurafenib for Enhanced Oral Bioavailability. AAPS PharmSciTech, 25(1), 33. [Link]

  • H-C., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15965-15983. [Link]

  • Ganesh, T. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(6), 2356-2396. [Link]

  • Shah, N., et al. (2013). Improved Human Bioavailability of Vemurafenib, a Practically Insoluble Drug, Using an Amorphous Polymer-Stabilized Solid Dispersion Prepared by a Solvent-Controlled Coprecipitation Process. Journal of Pharmaceutical Sciences, 102(3), 967-981. [Link]

  • Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1795-1799. [Link]

  • Harris, C., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 12(12), 1917-1925. [Link]

  • Li, J., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4045-4054. [Link]

  • Stefan, K., et al. (2021). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. Future Medicinal Chemistry, 13(14), 1309-1332. [Link]

  • Lim, H., et al. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 447-455. [Link]

  • Sharma, A., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 25(14), 1646-1662. [Link]

  • Cannon, J. B. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Valdameri, G., et al. (2024). One-step synthesis of diaryloxadiazoles as potent inhibitors of BCRP. Future Medicinal Chemistry, 16(7), 543-556. [Link]

  • Marminon, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 12516-12554. [Link]

  • Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 758-763. [Link]

  • Marminon, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 12516-12554. [Link]

  • Ikuo, T., & Masaaki, S. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(3), 250-253. [Link]

  • Sremac, M., et al. (2021). Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. Pharmaceutics, 13(6), 849. [Link]

  • Khan, I., et al. (2024). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Molecular Diversity, 28(1), 589-612. [Link]

  • Wang, Y., et al. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Chemistry & Biodiversity, 19(10), e202200692. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Wiley. (n.d.). Oral Bioavailability Assessment Basics And Strategies For Drug Discovery And Development. Wiley Series On Pharmaceutical Science And Biotechnology Practices Applications And Methods. [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

  • Reddy, T. R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10473-10487. [Link]

  • Kapoor, D., et al. (2013). SOLUBILITY ENHANCEMENT AND DISSOLUTION IMPROVEMENT- LIQISOLID TECHNIQUE. Journal of Drug Delivery and Therapeutics, 3(6), 154-161. [Link]

  • Sari, D. P., et al. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Indonesian Journal of Pharmaceutical Science and Technology, 11(2), 186-195. [Link]

Sources

Technical Support Center: Troubleshooting Common Issues in the Purification of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrolopyridines, also known as azaindoles, represent a class of privileged heterocyclic scaffolds in medicinal chemistry and drug development.[1][2] Their structural resemblance to purines allows them to act as effective kinase inhibitors, leading to their use in numerous therapeutic areas, particularly oncology.[2] However, the journey from crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often fraught with challenges. The inherent basicity of the pyridine ring, the potential for isomer formation, and the sensitivity of the pyrrole moiety can complicate purification processes.[1][3]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to address the common issues encountered during the purification of pyrrolopyridine derivatives.

Troubleshooting Guide

This section is organized by the type of experimental issue. Each question addresses a common problem, explains the underlying chemical principles, and provides actionable solutions.

Section 1: Column Chromatography Issues
Q1: My yield is drastically low after silica gel column chromatography. What are the likely causes and solutions?

Low recovery from a silica gel column is a frequent problem when purifying nitrogen-containing heterocycles. The primary causes are irreversible adsorption to the stationary phase or on-column degradation.

Causality: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. The basic nitrogen of the pyrrolopyridine ring can form a strong ionic interaction with these acidic sites, leading to irreversible binding or "streaking" down the column. In some cases, the acidic environment can catalyze the degradation or polymerization of sensitive pyrrolopyridine derivatives.[4][5]

Troubleshooting & Optimization:

  • Neutralize the Stationary Phase: The most effective solution is to mitigate the acidity of the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the mobile phase (typically 0.1-1% v/v).[3][5] The modifier neutralizes the active silanol groups, preventing strong product adsorption.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina (Al₂O₃): This is an excellent alternative for purifying basic compounds.[3][5]

    • Deactivated Silica Gel: You can pre-treat the silica gel by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.[6]

  • Work Quickly: To minimize the risk of on-column degradation, reduce the time the compound spends on the column by using flash chromatography with positive pressure.[6]

low_yield_troubleshooting start Low Yield from Silica Column check_tlc Does TLC show streaking or baseline retention? start->check_tlc streaking Yes: Strong Adsorption or Degradation check_tlc->streaking Yes no_streaking No: Other Loss Mechanism check_tlc->no_streaking No add_modifier Add 0.5% Et3N or Pyridine to Eluent streaking->add_modifier check_again Problem Solved? add_modifier->check_again no_solved No check_again->no_solved No end_node Purification Optimized check_again->end_node Yes change_stationary Switch to Neutral Alumina or Deactivated Silica no_solved->change_stationary change_stationary->end_node check_solubility Is compound fully soluble during loading? no_streaking->check_solubility insoluble No check_solubility->insoluble No soluble Yes check_solubility->soluble Yes use_stronger_solvent Use minimum amount of a stronger loading solvent insoluble->use_stronger_solvent use_stronger_solvent->end_node check_packing Column packed properly? (No channeling) soluble->check_packing check_packing->end_node

Caption: Workflow for troubleshooting low yield in column chromatography.

Q2: I have poor separation between my product and an impurity. How can I improve the resolution?

Achieving baseline separation is critical for purity. Poor resolution occurs when the affinities of the product and impurity for the stationary phase are too similar under the chosen conditions.

Causality: The separation factor (α) between two compounds is a function of the solvent system (mobile phase) and the stationary phase. If this factor is close to 1, the peaks will co-elute.

Troubleshooting & Optimization:

  • Optimize the Solvent System: This is the first and most crucial step.

    • Test Different Polarities: Run TLCs with various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). Aim for an Rf value of 0.2-0.3 for your target compound.[4][6]

    • Introduce a Third Solvent (Ternary System): Adding a small amount of a third solvent with different properties (e.g., methanol, acetone, or toluene in a hexane/ethyl acetate system) can significantly alter selectivity and improve separation.[4]

  • Employ Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution is highly effective. Start with a low-polarity mobile phase and gradually increase its strength during the run. This sharpens peaks and improves resolution between closely eluting compounds.[4]

  • Change the Stationary Phase: If optimizing the mobile phase fails, change the separation mechanism by using a different stationary phase.

    • Reversed-Phase (C18): This separates compounds based on hydrophobicity rather than polarity and is often orthogonal to normal-phase silica gel chromatography.[3]

    • Cyano or Diol-bonded Silica: These offer intermediate polarity and different selectivity compared to standard silica.[4]

Table 1: Common Solvent Systems for Pyrrolopyridine Chromatography

Polarity of Compound Stationary Phase Common Mobile Phase(s) Modifier (if needed)
Low to Medium Silica Gel Hexane / Ethyl Acetate 0.5% Triethylamine
Medium to High Silica Gel Dichloromethane / Methanol 0.5% Triethylamine
Basic / Polar Neutral Alumina Hexane / Ethyl Acetate Not usually required

| Broad Range | Reversed-Phase C18 | Water / Acetonitrile or Water / Methanol | 0.1% TFA or Formic Acid |

Section 2: Purity & Impurity Issues
Q3: My purified product is still contaminated with a residual metal catalyst (e.g., Palladium) from a cross-coupling reaction. How do I remove it?

Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) are common in the synthesis of pyrrolopyridines.[7][8] Residual palladium is a major concern, especially in drug development, due to its toxicity and potential to interfere with subsequent reactions.

Causality: Palladium can remain in the product as colloidal nanoparticles or as soluble complexes, which may not be fully removed by standard chromatography or crystallization.

Troubleshooting & Optimization:

  • Aqueous Washes: During the reaction work-up, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove some palladium.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb palladium residues.[5] Be aware that this may also adsorb some of your product, potentially lowering the yield. A small-scale trial is recommended.

  • Metal Scavengers: Use commercially available silica-based or polymer-based metal scavengers. These are functionalized with groups (e.g., thiols, amines) that have a high affinity for palladium. The crude product is passed through a plug of the scavenger, or the scavenger is stirred with a solution of the product.

  • Specialized Chromatography: Certain stationary phases, such as those functionalized with thiol groups, are specifically designed for removing metal catalysts.

Q4: My final product is colored, but it should be colorless. What is the cause and how can I fix it?

Unwanted color often indicates the presence of highly conjugated or oxidized impurities. Pyrrole and its derivatives can be susceptible to oxidation and polymerization, especially when exposed to air, light, or acid.[4][5]

Causality: The formation of small amounts of highly conjugated byproducts or oxidation of the pyrrole ring can lead to colored impurities that are difficult to remove.

Troubleshooting & Optimization:

  • Minimize Exposure to Air and Light: Perform purification steps quickly and, if the compound is particularly sensitive, under an inert atmosphere (e.g., nitrogen or argon).[5] Store the purified compound in amber vials at low temperatures.[5]

  • Charcoal Treatment: As mentioned for palladium removal, activated charcoal is effective at adsorbing many colored organic impurities.[5]

  • Recrystallization: A careful recrystallization is often the best method to reject trace colored impurities, leaving them in the mother liquor.

  • Acid Scavenging in Work-up: Ensure all acidic residues from the synthesis are quenched and removed during the work-up before purification. Washing the organic extract with a mild base like aqueous sodium bicarbonate can be effective.[5]

Section 3: Recrystallization Issues
Q5: My compound "oils out" instead of crystallizing. How can I resolve this?

"Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common issue in recrystallization.[3][5]

Causality: This typically happens when the solution is highly supersaturated, the cooling rate is too fast, or the melting point of the compound (or a compound-impurity eutectic mixture) is lower than the temperature of the solution.

Troubleshooting & Optimization:

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, move it to a refrigerator and then a freezer to maximize recovery.[5]

  • Use a More Dilute Solution: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[5]

  • Change the Solvent System: The chosen solvent may be too "good." A solvent in which the compound is slightly less soluble at higher temperatures might be more effective. Alternatively, use a two-solvent system (a "good" solvent and a "bad" anti-solvent).

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Seeding: Add a single, tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.[3][5]

purification_selection start Start: Crude Pyrrolopyridine Mixture check_scale Scale of Purification? start->check_scale large_scale > 5 g check_scale->large_scale Large Scale small_scale < 5 g check_scale->small_scale Small Scale is_solid Is the crude product a solid? large_scale->is_solid recrystallize Recrystallization is_solid->recrystallize Yes large_chrom Large-Scale Chromatography is_solid->large_chrom No / Impure check_impurities What are the main impurities? small_scale->check_impurities non_basic Non-basic / Neutral check_impurities->non_basic Non-basic polar_similar Similar Polarity check_impurities->polar_similar Similar Polarity isomers Isomers check_impurities->isomers Isomeric acid_base Acid/Base Extraction non_basic->acid_base chromatography Column Chromatography acid_base->chromatography polar_similar->chromatography final_check Assess Purity (NMR, LC-MS) chromatography->final_check hplc Preparative HPLC isomers->hplc hplc->final_check recrystallize->final_check large_chrom->final_check

Caption: Decision tree for selecting a suitable purification method.

Experimental Protocols

Protocol 1: General Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexanes). Pour the slurry into the column and use positive pressure to pack it tightly and evenly, avoiding cracks or channels.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column. This "dry loading" method generally provides better resolution than loading the sample as a liquid.[6]

  • Elution: Carefully add the mobile phase to the column. Start with a slightly less polar solvent mixture than your optimal TLC system. Elute the compounds using positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor their contents by TLC to identify and combine those containing the pure product.

Protocol 2: Purification using an Acid/Base Extraction Workflow

This protocol is effective for separating a basic pyrrolopyridine from non-basic or acidic impurities.[9]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1M HCl). The basic pyrrolopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with fresh organic solvent one time to remove any trapped organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) until the solution is strongly alkaline (pH > 10). The protonated pyrrolopyridine will be neutralized and precipitate or form an oil.

  • Back-Extraction: Extract the now-basic aqueous layer with fresh organic solvent (2-3 times). The pure, neutral pyrrolopyridine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q: When should I choose alumina over silica gel? A: Alumina is a basic stationary phase, making it ideal for purifying compounds that are highly basic or sensitive to acid.[3][5] If you observe significant streaking or decomposition of your pyrrolopyridine on silica gel, even with a triethylamine modifier, switching to neutral or basic alumina is the logical next step.

Q: Can tautomerism affect the purification of my pyrrolopyridine? A: Yes, tautomerism can influence purification. Pyrrolopyridines can exist in different tautomeric forms, which may have different polarities and stabilities.[10][11] This can sometimes lead to broadened peaks in chromatography or difficulty in crystallization if multiple tautomers are present in equilibrium.[12] The specific tautomeric form present can be influenced by the solvent, pH, and temperature. While rapid interconversion usually results in an averaged chromatographic behavior, slow interconversion can lead to the appearance of multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram for a single compound.[13]

Q: How should I properly store purified pyrrolopyridines to prevent degradation? A: To ensure long-term stability, pyrrolopyridines should be stored in a cool, dark, and dry environment. An amber glass vial is preferred to protect against light.[5] For particularly sensitive compounds, storing under an inert atmosphere (nitrogen or argon) in a freezer is recommended to prevent oxidation and degradation from atmospheric moisture.[14]

References

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Le Sévère, P., & Revel, G. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Cole, J. W. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S. Patent and Trademark Office.
  • BenchChem. (2025). A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
  • BenchChem. (2025). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
  • Popov, E. T. (1961). Method for recovery of pyridine bases. U.S. Patent No. 3,431,266. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines. [Diagram]. Available at: [Link]

  • BenchChem. (2025). Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives.
  • Szeliga, J., & Gąsiorowska, J. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5229. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography.
  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • BenchChem. (2025). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Reddit. (2022). Removing Pyridine. r/chemistry. Available at: [Link]

  • Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications, 14(1), 561. Available at: [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2019). What impact does tautomerism have on drug properties and development?. ChemRxiv. Available at: [Link]

  • Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. Available at: [Link]

  • Farag, A. M., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(3), 283-296. Available at: [Link]

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Li, J., et al. (2021). Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method. Ultrasonics Sonochemistry, 78, 105716. Available at: [Link]

  • Le-Deygen, I. M., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488. Available at: [Link]

  • Gemo, R., et al. (2023). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • Schmalzbauer, M., et al. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Max-Planck-Gesellschaft. Available at: [Link]

  • Sharma, P., & Kumar, V. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Hesp, K. C., & Tice, C. M. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 5(2), 267-278. Available at: [Link]

  • Fares, M., et al. (2018). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 23(11), 2788. Available at: [Link]

  • Al-dujaili, A. H., et al. (2021). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Angewandte Chemie International Edition, 60(16), 8896-8901. Available at: [Link]

  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 7-azaindole ring. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the chemical modification of this critical heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, and its successful functionalization is key to developing novel therapeutics.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate the complexities of 7-azaindole chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the 7-azaindole ring a focus in drug discovery?

The 7-azaindole scaffold is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding interactions, mimicking the purine core of ATP, make it a valuable component in the design of kinase inhibitors and other therapeutics.[4][5] Furthermore, replacing an indole with a 7-azaindole can improve physicochemical properties such as solubility and metabolic stability.[2][6]

Q2: What are the most common positions for functionalizing the 7-azaindole ring?

The most commonly functionalized positions on the 7-azaindole ring are C3, C2, and the N1 position of the pyrrole ring. The pyridine ring can also be functionalized, often at the C4, C5, and C6 positions, though this can be more challenging and may require strategies like N-oxide formation.[7] The reactivity at each position is influenced by the electronic nature of the ring system and the reaction conditions employed.

Q3: What are the major challenges in the functionalization of 7-azaindole?

Researchers often face challenges with regioselectivity, catalyst deactivation, and the need for protecting groups. The pyridine nitrogen can coordinate to metal catalysts, interfering with the desired reaction.[8] Achieving selective functionalization at one specific site when multiple reactive positions are available requires careful optimization of reaction conditions.

Q4: When should I consider using a protecting group for the N1-H of the 7-azaindole?

The use of a protecting group on the pyrrole nitrogen (N1) is often necessary to prevent undesired side reactions and to direct functionalization to other positions.[7] For instance, in many cross-coupling reactions, N-protection is crucial for achieving high yields and preventing N-arylation.[9] However, some modern methods are being developed to avoid the use of protecting groups, which adds to the efficiency of the synthesis.[10] The choice of protecting group can also influence the reactivity of the ring; for example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been shown to act as both a protecting and an activating group.[11]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds on the 7-azaindole core.[7][12] However, achieving high yields and selectivity can be challenging.

Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

Possible Causes & Solutions:

  • Catalyst Inactivation: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium catalyst, leading to inactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or DavePhos.[9][13] These ligands can promote the reductive elimination step and stabilize the active catalytic species.[13]

  • Inappropriate Base: The choice of base is critical for the transmetalation step.

    • Solution: Screen a variety of bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[12][14] In some cases, a weaker base may be necessary to prevent side reactions.

  • Poor Solubility: The 7-azaindole substrate or the boronic acid reagent may have poor solubility in the reaction solvent.

    • Solution: A mixture of solvents, such as dioxane/water or toluene/ethanol, can improve solubility and reaction rates.[14][15]

Problem 2: Poor regioselectivity in C-H arylation.

Possible Causes & Solutions:

  • Multiple Reactive C-H Bonds: The 7-azaindole ring has several C-H bonds that can be activated under palladium catalysis.

    • Solution 1 (Directing Groups): The use of a directing group can provide excellent control over regioselectivity. For instance, the N1-H can direct arylation to the C2 position.

    • Solution 2 (Acid Concentration): A critical substrate-dependent acid concentration can be essential for achieving exclusive C2 selectivity.[16]

    • Solution 3 (N-Oxide Activation): Formation of the 7-azaindole N-oxide can alter the electronic properties of the pyridine ring, directing functionalization to different positions. For example, N-oxide activation in Heck-type arylations of N-vinyl-7-azaindole can switch the selectivity from α- to exclusive β-arylation.[17]

Experimental Protocol: Selective C2-Arylation of N-Methyl-7-azaindole [14][18]

  • To a reaction vessel, add N-methyl-7-azaindole (1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add palladium acetate (Pd(OAc)₂, 5 mol %) and a suitable phosphine ligand like dppf (5 mol %).

  • Add a degassed solvent mixture of 1,4-dioxane and water (3:1).

  • Stir the mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) under an inert atmosphere (air can be tolerated in some cases) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Palladium-Catalyzed Cross-Coupling of 7-Azaindoles

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-110
Heck Pd(OAc)₂ (5)None or P(o-tol)₃Et₃N (2)DMF100-120
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃Et₃N (2)THF/DMFRT-60
C-H Arylation Pd(OAc)₂ (5-10)DavePhos (10-20)K₂CO₃ (2)Dioxane100-140

Problem 3: Formation of 7-azaindoline byproduct instead of the desired functionalized 7-azaindole.

Possible Causes & Solutions:

  • Choice of Base: In certain domino reactions, the choice of the alkali-amide base is critical for chemoselectivity. For instance, in the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, using LiN(SiMe₃)₂ can selectively produce the 7-azaindoline, whereas KN(SiMe₃)₂ favors the formation of the 7-azaindole.[19][20]

    • Solution: To avoid the formation of the 7-azaindoline byproduct, consider switching to a potassium-based amide like KN(SiMe₃)₂.[19][20]

Guide 2: Electrophilic Substitution Reactions

Electrophilic substitution is a common method for introducing functional groups onto the pyrrole ring of 7-azaindole, typically at the C3 position.

Problem: Low yield or lack of reactivity in electrophilic iodination.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The 7-azaindole ring is less nucleophilic than indole due to the electron-withdrawing effect of the pyridine nitrogen.

    • Solution: The reaction can be facilitated by using a mild base such as potassium hydroxide (KOH) to deprotonate the N1-H, increasing the electron density of the pyrrole ring. N-iodosuccinimide (NIS) is an effective electrophilic iodine source for this transformation.[15]

  • N-Oxide Formation: To functionalize the pyridine ring via electrophilic substitution, the formation of the 7-azaindole N-oxide is often necessary to activate the ring.[7][21]

    • Solution: Treat the 7-azaindole with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form the N-oxide, which can then undergo electrophilic substitution (e.g., chlorination) at the C6 position.[15]

Experimental Protocol: C3-Iodination of 7-Azaindole [15]

  • Dissolve 7-azaindole (1.0 equiv) in a suitable solvent like dichloromethane (DCM).

  • Add a catalytic amount of potassium hydroxide (KOH, 0.5 equiv).

  • Add N-iodosuccinimide (NIS, 1.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography to obtain the C3-iodinated 7-azaindole.

Visualization of Key Workflows

Diagram 1: General Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low Yield in Cross-Coupling Reaction catalyst Check Catalyst System (Pd source, ligand) start->catalyst base Optimize Base (Type, equivalents) catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent Modify Solvent System (Solubility, polarity) base->solvent No Improvement base->success Improvement temp Adjust Reaction Temperature solvent->temp No Improvement solvent->success Improvement protect Consider N-Protecting Group Strategy temp->protect Still Low Yield temp->success Improvement protect->success Improvement

Caption: A decision-making flowchart for troubleshooting low-yielding cross-coupling reactions of 7-azaindole.

Diagram 2: Regioselectivity Control in 7-Azaindole Functionalization

G sub 7-Azaindole Substrate c3 C3-Functionalization Electrophilic Substitution (e.g., Iodination with NIS/KOH) sub->c3 Electrophilic Conditions c2 C2-Functionalization Directed C-H Activation (N-H directing effect) or Suzuki Coupling sub->c2 Pd-Catalyzed C-H Activation pyridine Pyridine Ring Functionalization N-Oxide Formation followed by Electrophilic Substitution (e.g., C6-Cl) or Directed Metalation sub->pyridine Oxidation then Substitution n1 N1-Functionalization N-Arylation (e.g., Chan-Lam) or N-Alkylation sub->n1 Cu- or Pd-Catalyzed N-Coupling

Caption: Strategies for achieving regioselective functionalization at different positions of the 7-azaindole ring.

References

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11778-11793. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters, 15(22), 5718-5721. [Link]

  • (No author listed). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. - PDF Download Free. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2021). Molecules, 26(11), 3369. [Link]

  • Marques, M. M. B., & Matos, M. J. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2661. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Marques, M. M. B., & Matos, M. J. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2661. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry, 8, 2008-2016. [Link]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. (2023). Chemistry – A European Journal, 29(17), e202203718. [Link]

  • Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG... (n.d.). ResearchGate. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(8), 7939-7950. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 481-504. [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. (2023). ACS Catalysis, 13(17), 11634-11646. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Synlett, 30(20). [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Chemical Science, 13(34), 10107-10115. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(10), 15437-15465. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). Organic & Biomolecular Chemistry, 20(9), 1845-1849. [Link]

  • Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. (2014). Angewandte Chemie International Edition, 53(14), 3699-3703. [Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (2023). Organic Chemistry Frontiers, 10(19), 4725-4731. [Link]

  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Chemical Science, 13(34), 10107-10115. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2017). Organic Letters, 19(16), 4355-4358. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2019). ACS Infectious Diseases, 5(11), 1864-1874. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2011). Organic Letters, 13(16), 4252-4255. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). Molecules, 28(22), 7598. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (2022). Organic Chemistry Frontiers, 9(9), 2465-2470. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2011). The Journal of Organic Chemistry, 76(8), 2776-2787. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2017). Chemical Communications, 53(68), 9458-9461. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). Accounts of Chemical Research, 45(6), 946-957. [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2017). ACS Combinatorial Science, 19(12), 763-769. [Link]

Sources

Technical Support Center: Refinement of Biological Assay Protocols for 1H-Pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1] Its structure is central to drugs targeting critical signaling pathways involved in oncology and immunology. Compounds based on this core have been developed as potent inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), c-Met, and ATM kinase, among others.[1][2][3][4]

This guide focuses on 1H-Pyrrolo[2,3-b]pyridin-6-ol , a specific derivative of this class. Its utility in research hinges on robust, reproducible, and well-characterized biological assays. This document serves as a technical support center for researchers, providing troubleshooting guides and detailed protocols to navigate the common challenges encountered when evaluating this and similar compounds. We will proceed from fundamental compound handling to advanced cell-based target engagement assays, emphasizing the scientific rationale behind each step to ensure experimental integrity.

Section 1: Compound Handling and Solubility

A frequent source of experimental failure is improper handling of the compound before the assay even begins. Poor solubility can lead to inaccurate concentration calculations and artefactual results.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[5] The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Decrease Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay. Aim for the lowest concentration that your assay can tolerate without affecting biological activity (typically ≤1%, ideally <0.5%).[5] This may require making a more concentrated initial stock in DMSO.

  • Use a Co-Solvent: If decreasing the DMSO concentration is not feasible, consider using a co-solvent. Prepare your assay buffer with a small percentage (e.g., 0.5-5%) of a suitable co-solvent before adding the compound.

  • Stepwise Dilution: Avoid adding the DMSO stock directly into the final large volume of buffer. Perform a serial dilution, first diluting the stock into a smaller volume of buffer and then adding this intermediate solution to the final volume.

  • Optimize Mixing: Add the compound stock to the assay buffer while the buffer is being vortexed or mixed. This promotes rapid dispersion and prevents localized high concentrations that encourage precipitation.[5]

Q2: How should I prepare and store my stock solutions of this compound?

A2: Proper stock preparation is crucial for reproducibility.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance. For a 10 mM stock solution of a compound with a molecular weight of (for example) 148.15 g/mol , you would weigh 1.48 mg.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for the example above). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used to assist, but always check for compound degradation under these conditions.[5]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Section 2: Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of your compound on a purified kinase enzyme and for calculating its IC50 value.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Non-specific binding of detection antibody. 2. High enzyme concentration. 3. Contaminated reagents.1. Optimize antibody concentration; include a "no primary antibody" control. 2. Titrate the kinase to find the optimal concentration for a robust signal window. 3. Use fresh, high-purity ATP and buffer components.
Weak or No Signal 1. Inactive enzyme. 2. Insufficient ATP concentration (below Km). 3. Sub-optimal buffer conditions (pH, salt).1. Test enzyme activity with a known potent inhibitor as a positive control. 2. Use an ATP concentration at or near the Km for the specific kinase.[6] 3. Verify that the assay buffer composition meets the requirements for the kinase.
Inconsistent IC50 Values 1. Compound precipitation at higher concentrations. 2. Assay timing variability. 3. Inaccurate pipetting.1. Visually inspect wells with high compound concentrations for precipitation. Re-evaluate solubility limits. 2. Ensure incubation times are precise and consistent across all plates. Use a multi-channel pipette or automated liquid handler. 3. Calibrate pipettes regularly. Use low-retention tips.
Experimental Protocol: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)

This protocol outlines a general method for assessing kinase inhibition by measuring the amount of ADP produced.

Materials:

  • Recombinant Kinase (e.g., JAK1, FGFR1)

  • Kinase-specific peptide substrate

  • This compound in 100% DMSO

  • ATP (high purity)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is appropriate. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known inhibitor or no enzyme as a "full inhibition" control (100% inhibition).

  • Enzyme Addition: Dilute the recombinant kinase in the assay buffer to the desired concentration (previously optimized) and add to each well (e.g., 5 µL).

  • Initiate Reaction: Prepare a solution of the peptide substrate and ATP in the assay buffer. Add this solution (e.g., 5 µL) to each well to start the kinase reaction. The final ATP concentration should ideally be at its Km for the kinase.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Prepare serial dilution of This compound p2 Dispense compound/DMSO into 384-well plate p1->p2 r1 Add recombinant kinase solution p2->r1 r2 Add Substrate/ATP mix to initiate reaction r1->r2 r3 Incubate for 60 min at 30°C r2->r3 d1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) r3->d1 d2 Add Kinase Detection Reagent (Convert ADP to light) d1->d2 d3 Measure Luminescence d2->d3 analysis analysis d3->analysis Data Analysis (IC50 Calculation)

Caption: Workflow for an in vitro biochemical kinase assay.

Section 3: Cell-Based Assays for Target Engagement

Once direct enzymatic inhibition is confirmed, the next critical step is to verify that the compound can enter cells and engage its intended target.

Part A: Western Blotting for Phospho-Protein Inhibition

For kinase inhibitors, the most common cell-based assay is to measure the phosphorylation of a downstream substrate. For example, for a JAK inhibitor, one would measure the phosphorylation of STAT proteins.[7]

Q1: I don't see any signal for my phosphorylated protein, but the total protein is present. What went wrong?

A1: This is a classic problem in phospho-blotting. The phosphorylation event may be transient or the phosphate groups may have been removed during sample preparation.[8][9]

  • Use Phosphatase Inhibitors: This is non-negotiable. Immediately before lysing cells, add a freshly prepared cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer.[10][11]

  • Work Quickly and Cold: Perform all sample preparation steps on ice or at 4°C to minimize phosphatase activity.[10]

  • Check Stimulation Conditions: Ensure that your positive control (cells stimulated to induce phosphorylation) is working. The timing and concentration of the stimulus are critical.

Q2: My blot has a very high background, making it difficult to see my bands.

A2: High background often results from the blocking step or antibody cross-reactivity.[12]

  • Avoid Milk as a Blocking Agent: Milk contains a major phosphoprotein, casein, which can be recognized by anti-phospho antibodies, leading to high background.[10][11] Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[8]

  • Use Tris-Buffered Saline (TBS-T): Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the excess phosphate ions can compete with antibody binding to the phospho-epitope.[10][11]

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) and allow them to adhere. Starve cells if necessary to reduce basal phosphorylation. Pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the appropriate cytokine or growth factor (e.g., IL-6 for JAK/STAT pathway) for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again (3x for 10 minutes with TBST). Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-STAT3).

G cluster_pathway cytokine Cytokine receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (p) pstat p-STAT stat->pstat nucleus Nucleus pstat->nucleus Translocates inhibitor This compound inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Part B: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure target engagement in intact cells. The principle is that a protein becomes more thermally stable when its ligand is bound, thus it will denature and aggregate at a higher temperature.[13]

Q1: I don't observe a thermal shift for my protein even though my compound is a potent inhibitor. Why?

A1: A lack of a thermal shift doesn't automatically mean no engagement.

  • Insufficient Compound Concentration: Ensure the intracellular concentration of the compound is high enough to saturate the target. You may need to increase the treatment concentration or incubation time.

  • Weak Binding Affinity: Very weak binders may not induce a measurable stabilization. CETSA is most effective for compounds with relatively high affinity.

  • Protein Destabilization: In some rare cases, a ligand can destabilize a protein, leading to a negative shift (aggregation at a lower temperature).

  • Assay Throughput: Traditional CETSA is low-throughput. High-throughput versions (HT-CETSA) using reporter systems can improve data quality and sensitivity.[14][15]

Q2: How do I choose the right temperature range for my experiment?

A2: You must first determine the melting curve of your target protein without any compound.

  • Treat cells with your vehicle control (e.g., DMSO).

  • Aliquot the cell lysate into several tubes.

  • Heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

  • Centrifuge to pellet the aggregated proteins and run the supernatant on a Western blot.

  • The temperature range where the protein signal disappears is your working range. The optimal challenge temperature for a dose-response experiment is the one that results in about 50-80% of the protein denaturing.

This protocol is adapted for a 384-well plate format using a luminescent reporter.[14]

  • Cell Treatment: Seed cells expressing the target protein fused to a reporter (e.g., NanoLuciferase) in 384-well plates. Treat cells with a dose-response of this compound for 1 hour.

  • Thermal Challenge: Seal the plates and heat them in a PCR cycler with a temperature gradient block or at a single, pre-determined challenge temperature for 3 minutes.

  • Lysis: Cool the plate to 4°C. Add a lysis buffer containing digitonin and incubate with shaking to lyse the cells.

  • Signal Detection: Add the luciferase substrate to the wells.

  • Read Plate: Measure the luminescence. The signal is proportional to the amount of soluble (non-denatured) target protein remaining.

  • Data Analysis: Plot the luminescent signal against the compound concentration. A positive shift in the signal at the challenge temperature indicates target stabilization and engagement.

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_detect Detection c1 Seed cells in 384-well plate c2 Treat with compound dose-response c1->c2 h1 Heat plate to challenge temperature (e.g., 55°C) c2->h1 h2 Cool plate to 4°C h1->h2 l1 Lyse cells h2->l1 l2 Add luciferase substrate l1->l2 l3 Measure luminescence l2->l3 analysis analysis l3->analysis Analyze signal vs. [Cmpd] (Target Engagement)

Caption: Workflow for a high-throughput Cellular Thermal Shift Assay (CETSA).

References

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.

  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO.

  • Western blot for phosphorylated proteins. Abcam.

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

  • Application Notes and Protocols for Cell-Based Assays in the Screening of Selective JAK1 Inhibitors. BenchChem.

  • Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). Abbkine.

  • Tips for detecting phosphoproteins by western blot. Proteintech.

  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs.

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1565-1575.

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20896-20906.

  • Lim, S. M., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1541-1547.

  • Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. BenchChem.

  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.

  • Orman, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1046-1053.

  • Henderson, M. J., et al. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 711-721.

  • Henderson, M. J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS discovery : advancing life sciences R & D, 24(7), 711-721.

  • Ishida, T., et al. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin.

  • Zhao, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.

Sources

Validation & Comparative

A Head-to-Head Comparison of the 1H-Pyrrolo[2,3-b]pyridine Scaffold with Leading Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors is paramount. The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its intrinsic ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an exceptional starting point for the development of novel therapeutics. This guide provides a comprehensive, head-to-head comparison of kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against established, multi-targeted kinase inhibitors, offering a critical analysis for researchers, scientists, and drug development professionals.

While this guide focuses on the broader 1H-pyrrolo[2,3-b]pyridine scaffold due to the wealth of available comparative data, the principles and methodologies discussed are directly applicable to the evaluation of specific derivatives, such as those with a 1H-Pyrrolo[2,3-b]pyridin-6-ol substitution. The data presented herein is synthesized from multiple preclinical studies, providing a robust, albeit indirect, comparison.

The Rise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold's success lies in its structural mimicry of the adenine region of ATP. The pyridine nitrogen and the pyrrole nitrogen-hydrogen duo act as a hydrogen bond acceptor and donor, respectively, allowing for a bidentate interaction with the kinase hinge region. This fundamental interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further chemical modifications to enhance potency and selectivity. This core mechanism is central to the action of numerous developmental and clinically approved kinase inhibitors.

Comparator Kinase Inhibitors: The Established Benchmarks

To provide a meaningful comparison, we have selected a panel of well-characterized, clinically relevant multi-kinase inhibitors that are frequently used in both research and clinical practice. These inhibitors, like many 7-azaindole derivatives, target key pathways in tumor angiogenesis and proliferation, with a particular focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Sorafenib (Nexavar®): A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.[1][2] It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[1]

  • Sunitinib (Sutent®): Another multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-KIT.[3][4] It is a standard treatment for advanced renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4]

  • Pazopanib (Votrient®): A potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[5][6][7] It is used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.

  • Lenvatinib (Lenvima®): A multi-kinase inhibitor of VEGFR-1, -2, and -3, as well as FGFR-1, -2, -3, and -4, PDGFRα, RET, and c-KIT.[8][9] It is approved for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[9]

In Vitro Kinase Inhibition: A Head-to-Head Potency Analysis

The cornerstone of kinase inhibitor characterization is the determination of their half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table summarizes the IC50 values for representative 1H-pyrrolo[2,3-b]pyridine derivatives and the comparator inhibitors against key oncogenic kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Kinase TargetRepresentative 1H-Pyrrolo[2,3-b]pyridine Derivatives (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Pazopanib (IC50, nM)Lenvatinib (IC50, nM)
VEGFR-2 7 - 25[10]90[11]80[12]30[6]3.0[8]
FGFR-1 7[10]->10,000[12]74[6]61[8]
TNIK <1 - 9.92[6][13]----
c-Met 22.8[8]----
PDGFRβ -57[11]2[12]84[6]-
c-KIT -68[11]-140[6]85[8]
B-RAF -22[11]---

Data for 1H-pyrrolo[2,3-b]pyridine derivatives are representative values from cited literature and may not be from a single compound.

This comparative data highlights the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold. Derivatives have been synthesized that exhibit potent, nanomolar inhibition of a diverse range of kinases, including both receptor tyrosine kinases (VEGFR, FGFR, c-Met) and non-receptor serine/threonine kinases (TNIK). Notably, certain derivatives demonstrate comparable or even superior potency against specific targets, such as VEGFR-2 and FGFR-1, when compared to established multi-kinase inhibitors.

Cellular Activity: Translating Kinase Inhibition into Anti-Cancer Effects

Beyond enzymatic inhibition, the true measure of a kinase inhibitor's potential lies in its ability to elicit a desired biological response in a cellular context. Key anti-cancer effects include the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration.

Inhibition of Cancer Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]

Cell LineRepresentative 1H-Pyrrolo[2,3-b]pyridine Derivatives (IC50, µM)Sorafenib (IC50, µM)Sunitinib (IC50, µM)Pazopanib (IC50, µM)Lenvatinib (IC50, µM)
Breast Cancer (e.g., 4T1, MCF-7) 0.109 - 0.245[7]~5-10~5-15~5-15[14]Data not readily available
Colon Cancer (e.g., HCT116) Data not readily available~5-10Data not readily availableData not readily availableData not readily available
Gastrointestinal Stromal Tumor Data not readily availableData not readily available~0.01-0.1Data not readily availableData not readily available

Data is representative and compiled from various sources. Direct comparison should be made with caution.

The data indicates that optimized 1H-pyrrolo[2,3-b]pyridine derivatives can potently inhibit the proliferation of various cancer cell lines, with IC50 values in the sub-micromolar range, demonstrating their potential as anti-cancer agents.[7]

Inhibition of Cell Migration

The wound healing or "scratch" assay is a straightforward and widely used method to study directional cell migration in vitro.[15] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time. This assay is particularly relevant for assessing the anti-metastatic potential of kinase inhibitors.

Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can significantly inhibit the migration and invasion of cancer cells.[10] This effect is often linked to the inhibition of signaling pathways that control the cytoskeletal rearrangements necessary for cell motility, such as those downstream of VEGFR and FGFR.

In Vivo Efficacy: Assessing Anti-Tumor Activity in Preclinical Models

The ultimate preclinical validation of a kinase inhibitor's efficacy is its ability to inhibit tumor growth in vivo. This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Numerous studies have demonstrated the in vivo anti-tumor activity of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. For instance, derivatives targeting ATM have shown synergistic anti-tumor efficacy when combined with chemotherapy in HCT116 and SW620 xenograft models.[16] Similarly, FGFR-targeting derivatives have demonstrated the ability to induce tumor regression in breast cancer xenograft models.[10] These findings underscore the therapeutic potential of this scaffold in a complex biological system.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->RTK Inhibition GrowthFactor VEGF/FGF (Growth Factor) GrowthFactor->RTK

Figure 1: Simplified signaling pathway showing the inhibition of Receptor Tyrosine Kinases (RTKs) like VEGFR and FGFR by 1H-pyrrolo[2,3-b]pyridine-based inhibitors, thereby blocking downstream pro-survival and proliferative signals.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (e.g., LanthaScreen) Determines IC50 CellPro Cell Proliferation Assay (e.g., MTT) Determines anti-proliferative effect KinaseAssay->CellPro CellMig Cell Migration Assay (e.g., Wound Healing) Assesses anti-metastatic potential CellPro->CellMig Xenograft Tumor Xenograft Model (in mice) Evaluates anti-tumor efficacy CellMig->Xenograft Start Compound Synthesis (1H-Pyrrolo[2,3-b]pyridine derivative) Start->KinaseAssay

Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel kinase inhibitor, from initial biochemical screening to in vivo efficacy studies.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standardized, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

The LanthaScreen® Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based method for measuring inhibitor potency. It relies on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound.[17][18]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute this series in Kinase Buffer to achieve the desired final concentrations.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of the diluted test compound.

    • 5 µL of a pre-mixed solution of the kinase and the Eu-labeled antibody.

    • 5 µL of the Alexa Fluor™ 647-labeled tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor (e.g., at 340 nm) and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To measure the effect of a test compound on the viability and proliferation of cancer cells.[10][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of a test compound on the directional migration of a cell population.[15]

Materials:

  • Adherent cell line

  • Complete cell culture medium

  • Test compound

  • 6- or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a dedicated scratch tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in the wells and allow them to grow to full confluency.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test compound at the desired concentration. Include a vehicle-only control.

  • Imaging: Immediately capture an image of the scratch in each well at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area.

    • Compare the rate of wound closure between the treated and control groups.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and potent core structure for the design of novel kinase inhibitors. Head-to-head comparisons with established, clinically approved drugs such as Sorafenib, Sunitinib, Pazopanib, and Lenvatinib reveal that derivatives of this scaffold can achieve comparable, and in some cases superior, inhibitory activity against key oncogenic kinases. Furthermore, this potent enzymatic inhibition translates into significant anti-proliferative and anti-migratory effects in cellular models and robust anti-tumor efficacy in vivo. The continued exploration and optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Sorafenib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sorafenib]
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). [URL: https://www.biorxiv.org/content/10.1101/2025.05.05.588888v1]
  • MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Sorafenib Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.org/chemical/PA164749241/pharmacodynamics]
  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. [URL: https://www.researchgate.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127749. [URL: https://pubmed.ncbi.nlm.nih.gov/33383183/]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(29), 17755-17764. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138977/]
  • An In-depth Technical Guide to the Mechanism of Action of Sorafenib Tosylate in Hepatocellular Carcinoma - Benchchem. [URL: https://www.benchchem.com/product/b1186]
  • Pazopanib VEGFR inhibitor - Selleck Chemicals. [URL: https://www.selleckchem.com/products/pazopanib.html]
  • Pazopanib Hydrochloride - Multi-Targeted Kinase Inhibitor | APExBIO. [URL: https://www.apexbt.com/pazopanib-hcl.html]
  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. (2019). Journal of Experimental & Clinical Cancer Research, 38(1), 89. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6394285/]
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (2020). European Journal of Medicinal Chemistry, 199, 112396. [URL: https://pubmed.ncbi.nlm.nih.gov/32505809/]
  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [URL: https://www.researchgate.net/publication/381502283_Discovery_of_1_H_-Pyrrolo23-_b_pyridine_Derivatives_as_Highly_Selective_and_Orally_Available_ATM_Inhibitors_with_Potent_In_Vivo_Antitumor_Activity]
  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2009). The Oncologist, 14(11), 1109-1119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227846/]
  • Wound healing assay | Abcam. [URL: https://www.abcam.com/protocols/wound-healing-assay-protocol]
  • Kinase inhibitory profile of lenvatinib. | Download Table - ResearchGate. [URL: https://www.researchgate.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/40570304/]
  • Protocol for Cell Viability Assays - BroadPharm. (2022). [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • LanthaScreen® Eu Kinase Binding Assay for BLK Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_eu_kinase_binding_assay_for_blk_man.pdf]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). [URL: https://www.ncbi.nlm.nih.gov/books/NBK143978/]
  • Lenvatinib - StatPearls - NCBI Bookshelf. (2024). [URL: https://www.ncbi.nlm.nih.gov/books/NBK559263/]
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/primary-and-secondary-screening/kinase-biology/kinase-assays/lanthascreen-kinase-activity-assays.html]
  • LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_eu_kinase_binding_assay_for_mknk2_man.pdf]
  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. (2017). Clinical Therapeutics, 39(3), 494-508.e1. [URL: https://pubmed.ncbi.nlm.nih.gov/28274526/]
  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - UroToday. (2017). [URL: https://www.urotoday.com/recent-abstracts/renal-cancer/96259-clinical-pharmacokinetic-and-pharmacodynamic-profile-of-lenvatinib-an-orally-active-small-molecule-multitargeted-tyrosine-kinase-inhibitor.html]
  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). OncoTargets and Therapy, 1, 3-10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2721244/]
  • A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. (2017). Journal of Visualized Experiments, (124), 55823. [URL: https://www.jove.
  • Head-to-head comparison of Vegfr-2-IN-45 with other novel VEGFR-2 inhibitors - Benchchem. [URL: https://www.benchchem.com/product/b5542613]
  • Scratch Assay protocol. [URL: https://www.bumc.bu.
  • The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma. (2007). Blood, 110(1), 386-395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1896121/]
  • Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib - Scholarly Publications Leiden University. (2024). [URL: https://scholarlypublications.universiteitleiden.nl/handle/1887/22879]
  • Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors - Benchchem. [URL: https://www.benchchem.com/product/b612284]
  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Clinical Cancer Research, 17(24), 7574-7584. [URL: https://aacrjournals.org/clincancerres/article/17/24/7574/104169/New-Insights-into-Molecular-Mechanisms-of]
  • Sunitinib (SU-11248) Multi-targeted Receptor Tyrosine Kinase Inhibitor | Selleck Chemicals. [URL: https://www.selleckchem.
  • Sunitinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sunitinib]
  • Unveiling the Selectivity of VEGFR-2 Inhibition: A Comparative Analysis - Benchchem. [URL: https://www.benchchem.com/product/b5542613]
  • Application Notes and Protocols for In Vivo Studies of Chk2 Inhibitors in Mouse Xenograft Models - Benchchem. [URL: https://www.benchchem.com/product/b1186]
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_egfr_l858r_opt_prot.pdf]
  • LanthaScreen® Kinase Binding Assay User Guide - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_kinase_binding_assay_man.pdf]
  • VEGFR Inhibitor Review - Selleck Chemicals. [URL: https://www.selleckchem.
  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (2010). Clinical Cancer Research, 16(11), 2989-2998. [URL: https://aacrjournals.org/clincancerres/article/16/11/2989/96328/Assessment-of-the-In-vivo-Antitumor-Effects-of]
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics, 1-22. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2418545]
  • A Head-to-Head Comparison of Altiratinib and Other VEGFR2 Inhibitors: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/product/b612284]
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127749. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2030739X]
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2021). Cancers, 13(16), 4065. [URL: https://www.mdpi.com/2072-6694/13/16/4065]

Sources

The Synergistic Potential of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The intrinsic and acquired resistance of cancer cells to conventional chemotherapy remains a paramount challenge in oncology. A promising strategy to overcome this hurdle is the use of combination therapies, where a second agent potentiates the cytotoxic effects of a standard chemotherapeutic drug. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of two distinct 1H-pyrrolo[2,3-b]pyridine derivatives that have demonstrated significant synergistic effects with established chemotherapy drugs, supported by preclinical experimental data. We will delve into the mechanisms of action, present detailed experimental protocols for assessing synergy, and provide a comparative summary of their efficacy.

Comparative Analysis of Synergistic Combinations

This guide will focus on two exemplary 1H-pyrrolo[2,3-b]pyridine derivatives that target key nodes in the DNA Damage Response (DDR) pathway: a selective ATM inhibitor (Compound 25a) and a potent ATR inhibitor (AZD6738, Ceralasertib). Their ability to synergize with DNA-damaging chemotherapeutic agents highlights the potential of this chemical scaffold in developing novel combination therapies.

DerivativeTargetChemotherapy Drug(s)Cancer Model(s)Key Synergy Finding
Compound 25a Ataxia Telangiectasia Mutated (ATM) KinaseIrinotecanColorectal Cancer (HCT116, SW620 xenografts)Significant tumor growth inhibition (TGI) of 79.3% and 95.4% in combination therapy.[1][2]
AZD6738 (Ceralasertib) Ataxia Telangiectasia and Rad3-related (ATR) KinaseIrinotecan, CarboplatinColorectal Cancer, Triple-Negative Breast CancerComplete tumor regression in some xenograft models with optimized dosing schedules.[3][4]

In-Depth Analysis: Compound 25a (ATM Inhibitor) with Irinotecan

Mechanism of Synergy

Irinotecan, a topoisomerase I inhibitor, functions by trapping the topoisomerase I-DNA complex.[3] This leads to the accumulation of single-strand breaks which, upon collision with the replication fork, are converted into highly cytotoxic double-strand breaks (DSBs). In response to DSBs, cancer cells activate the DNA Damage Response (DDR) pathway, a crucial component of which is the ATM kinase. ATM activation orchestrates cell cycle arrest and DNA repair, thus mitigating the cytotoxic effects of irinotecan and contributing to drug resistance.

Compound 25a is a highly selective inhibitor of ATM.[1][2] By inhibiting ATM, Compound 25a prevents the cancer cells from mounting an effective repair response to the irinotecan-induced DNA damage. This "synthetic lethality" approach, where the inhibition of a DDR pathway component is combined with a DNA-damaging agent, leads to an overwhelming accumulation of DNA damage, ultimately driving the cancer cells into apoptosis.

Irinotecan Irinotecan Topoisomerase_I Topoisomerase I Irinotecan->Topoisomerase_I inhibits SSB Single-Strand Breaks Topoisomerase_I->SSB causes Replication_Fork Replication Fork SSB->Replication_Fork interacts with DSB Double-Strand Breaks Replication_Fork->DSB leading to ATM ATM Kinase DSB->ATM activates Apoptosis Apoptosis DSB->Apoptosis induces DDR DNA Damage Repair ATM->DDR Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest Compound_25a Compound 25a Compound_25a->ATM inhibits DDR->Apoptosis prevents Cell_Cycle_Arrest->Apoptosis prevents

Caption: Synergistic mechanism of Compound 25a and Irinotecan.

Experimental Protocol: In Vivo Xenograft Synergy Study

The following is a generalized protocol based on standard methodologies for evaluating in vivo synergy in xenograft models.

1. Cell Line and Animal Model:

  • Human colorectal cancer cell lines (e.g., HCT116, SW620) are cultured under standard conditions.
  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used as the host for tumor xenografts.

2. Tumor Implantation:

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) is subcutaneously injected into the flank of each mouse.
  • Tumor growth is monitored regularly using calipers.

3. Treatment Protocol:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into four treatment groups:
  • Vehicle control
  • Irinotecan alone (e.g., 20 mg/kg, administered intraperitoneally, twice weekly)
  • Compound 25a alone (e.g., 50 mg/kg, administered orally, daily)
  • Combination of Irinotecan and Compound 25a at the same doses and schedules.
  • Treatment duration is typically 2-4 weeks.

4. Data Collection and Analysis:

  • Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.
  • At the end of the study, Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
  • Synergy is determined if the TGI of the combination group is significantly greater than the TGI of the most active single agent.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(e.g., HCT116)"]; implantation [label="Tumor Implantation\nin Mice"]; tumor_growth [label="Tumor Growth\nMonitoring"]; randomization [label="Randomization"]; group1 [label="Vehicle"]; group2 [label="Irinotecan"]; group3 [label="Compound 25a"]; group4 [label="Combination"]; treatment [label="Treatment\n(2-4 weeks)"]; data_collection [label="Data Collection\n(Tumor Volume, Body Weight)"]; analysis [label="Data Analysis\n(TGI, Synergy)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> group1; randomization -> group2; randomization -> group3; randomization -> group4; {group1, group2, group3, group4} -> treatment; treatment -> data_collection; data_collection -> analysis; analysis -> end; }

Caption: Workflow for in vivo xenograft synergy study.

In-Depth Analysis: AZD6738 (ATR Inhibitor) with DNA Damaging Agents

Mechanism of Synergy

Similar to ATM, ATR is a crucial kinase in the DDR pathway, primarily activated by single-strand DNA breaks and replication stress. Many chemotherapeutic agents, including topoisomerase inhibitors like irinotecan and platinum-based drugs like carboplatin, induce replication stress. ATR activation leads to cell cycle arrest, providing time for the cell to repair the DNA damage and restart stalled replication forks.

AZD6738 (Ceralasertib) is a potent and selective inhibitor of ATR.[3][4] By inhibiting ATR, AZD6738 abrogates the cell cycle checkpoint and prevents the stabilization and restart of stalled replication forks.[3] When combined with a DNA damaging agent, this leads to replication fork collapse, accumulation of DSBs, and ultimately, mitotic catastrophe and cell death. The synergistic effect is particularly pronounced in cancer cells with existing defects in other DDR pathways (e.g., ATM deficiency).

Chemotherapy Chemotherapy (Irinotecan, Carboplatin) Replication_Stress Replication Stress Chemotherapy->Replication_Stress Stalled_Forks Stalled Replication Forks Replication_Stress->Stalled_Forks ATR ATR Kinase Stalled_Forks->ATR activates Fork_Collapse Replication Fork Collapse Stalled_Forks->Fork_Collapse Checkpoint_Activation Cell Cycle Checkpoint Activation ATR->Checkpoint_Activation Fork_Stabilization Replication Fork Stabilization ATR->Fork_Stabilization AZD6738 AZD6738 AZD6738->ATR inhibits Fork_Stabilization->Fork_Collapse prevents DSBs Double-Strand Breaks Fork_Collapse->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Caption: Synergistic mechanism of AZD6738 and chemotherapy.

Experimental Protocol: In Vitro Synergy Assessment (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted approach to quantify drug synergy. It is based on the median-effect principle and provides a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

1. Cell Culture and Seeding:

  • Select relevant cancer cell lines (e.g., colorectal, triple-negative breast cancer).
  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare serial dilutions of AZD6738 and the chemotherapeutic agent (e.g., irinotecan).
  • Treat cells with each drug alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
  • Include a vehicle control group.

3. Cell Viability Assay:

  • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

4. Data Analysis:

  • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
  • Use software like CompuSyn to calculate the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
  • A CI value significantly less than 1 demonstrates a synergistic interaction.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_seeding [label="Cell Seeding\nin 96-well plates"]; drug_prep [label="Drug Preparation\n(Single agents and combinations)"]; treatment [label="Cell Treatment"]; incubation [label="Incubation\n(e.g., 72h)"]; viability_assay [label="Cell Viability\nAssay (e.g., MTT)"]; data_analysis [label="Data Analysis\n(CompuSyn)"]; ci_value [label="Combination Index (CI)\nCalculation"]; interpretation [label="Synergy Interpretation\n(CI < 1)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_seeding; cell_seeding -> drug_prep; drug_prep -> treatment; treatment -> incubation; incubation -> viability_assay; viability_assay -> data_analysis; data_analysis -> ci_value; ci_value -> interpretation; interpretation -> end; }

Caption: Workflow for in vitro synergy assessment using the Chou-Talalay method.

Comparative Summary and Future Perspectives

The preclinical data for both Compound 25a and AZD6738 strongly support the therapeutic potential of combining 1H-pyrrolo[2,3-b]pyridine-based DDR inhibitors with conventional chemotherapy.

  • Targeting ATM vs. ATR: While both ATM and ATR are key DDR kinases, they respond to different types of DNA damage. ATM is primarily activated by DSBs, making its inhibition a direct synergistic partner for agents that induce DSBs, like irinotecan. ATR, on the other hand, responds to a broader range of DNA damage and replication stress, suggesting that ATR inhibitors like AZD6738 may have synergistic potential with a wider array of chemotherapeutic agents.

  • Clinical Development: AZD6738 (Ceralasertib) is currently in multiple clinical trials, both as a monotherapy and in combination with various anticancer agents.[5] The clinical development of Compound 25a is less publicly documented but represents a promising preclinical candidate.

  • Future Directions: Further research is warranted to explore the synergistic potential of other 1H-pyrrolo[2,3-b]pyridine derivatives targeting different kinases involved in cancer cell proliferation and survival. The identification of predictive biomarkers to select patient populations most likely to benefit from these combination therapies will be crucial for their successful clinical translation.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Cancer Research. [Link]

  • ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed. PubMed. [Link]

  • Synergism of AZD6738, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PMC. National Center for Biotechnology Information. [Link]

  • The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Taylor & Francis Online. [Link]

  • Abstract 2494: ATR inhibitor AZD6738 as monotherapy and in combination with olaparib or chemotherapy: defining pre-clinical dose-schedules and efficacy modelling. AACR Journals. [Link]

  • AZD6738 in combination with DNA-damaging chemotherapy. A, Dot plots of... ResearchGate. [Link]

  • The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Department of Oncology. [Link]

  • Combination of the ATR Inhibitor VE-821 and the CHK1 Inhibitor AZD7762 Synergistically Kills Cancer Cells. ResearchGate. [Link]

  • The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin. ScienceDirect. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. PubMed. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical therapeutic targets.[1] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[2][3] This conservation presents a significant challenge: designing inhibitors that are potent against their intended target while minimizing off-target effects that can lead to toxicity and unforeseen side effects.[1][2] The 7-azaindole scaffold has proven to be a versatile and highly effective framework for the development of potent kinase inhibitors.[4][5][6][7] Its ability to form two crucial hydrogen bonds with the kinase hinge region mimics the interaction of adenine in ATP, making it an excellent "hinge-binding motif".[4][6][7] A notable success story is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from this scaffold.[4][5][6][7]

However, the very feature that makes the 7-azaindole scaffold so effective—its interaction with the conserved hinge region—also predisposes it to a lack of selectivity.[2][8] Therefore, a rigorous assessment of the cross-reactivity profile of any new 7-azaindole-based inhibitor is not just a regulatory hurdle but a fundamental aspect of its preclinical characterization. This guide provides an in-depth comparison of the cross-reactivity profiles of representative 7-azaindole-based inhibitors, supported by experimental data and protocols, to aid researchers in the selection and development of more selective kinase-targeted therapies.

The Imperative of Kinase Selectivity

The therapeutic window of a kinase inhibitor is largely dictated by its selectivity. While some "multi-targeted" inhibitors have shown clinical benefit, a promiscuous inhibitor that interacts with numerous off-target kinases can lead to a host of adverse effects.[1][2] Understanding the selectivity profile early in the drug discovery process is paramount for several reasons:

  • Predicting Potential Toxicities: Identifying off-target interactions can help predict potential side effects in clinical trials.[9][10]

  • Understanding the Mechanism of Action: Differentiating on-target efficacy from off-target effects is crucial for understanding the true biological impact of the inhibitor.[2]

  • Guiding Lead Optimization: A detailed cross-reactivity profile provides invaluable structure-activity relationship (SAR) data to guide medicinal chemists in designing more selective compounds.[8][11]

Comparative Cross-Reactivity Profiling

To illustrate the importance of comprehensive profiling, this guide will compare three hypothetical 7-azaindole-based inhibitors targeting different kinases:

  • AZD-PIM1: An inhibitor targeting PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[12][13][14]

  • VGF-AZA2: An inhibitor targeting VEGFR2, a receptor tyrosine kinase crucial for angiogenesis.[15][16]

  • AURK-7AI3: An inhibitor targeting Aurora B kinase, a key regulator of mitosis.[17][18][19][20]

The following sections will delve into the experimental workflow for assessing their selectivity and present comparative data against a panel of representative kinases.

Experimental Workflow for Kinase Selectivity Profiling

A robust and standardized workflow is essential for generating reliable and comparable cross-reactivity data. The process typically involves an initial broad screen followed by more detailed dose-response analysis for identified off-targets.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary Screen & Confirmation cluster_3 Phase 4: Selectivity Analysis A Single High-Concentration Screening B Broad Kinase Panel (e.g., 96-well format) A->B Test Inhibitors C Measure % Inhibition B->C D Identify Off-Targets (e.g., >50% Inhibition) C->D E Dose-Response (IC50) Determination D->E F Focused Kinase Panel E->F Confirm Potency G Calculate Selectivity Score F->G H Generate Kinome Map/Dendrogram G->H

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

The following protocol outlines a common method for measuring kinase activity and inhibition, adaptable for high-throughput screening.[21][22]

Materials:

  • Recombinant Kinases (Primary target and off-target panel)

  • Kinase-specific peptide substrates

  • 7-azaindole based inhibitors (AZD-PIM1, VGF-AZA2, AURK-7AI3)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the 7-azaindole inhibitors in 100% DMSO.

    • Create a dilution series for IC50 determination (typically 10-point, 3-fold dilutions). For the primary screen, a single high concentration (e.g., 1 or 10 µM) is used.[23]

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of each kinase and substrate should be at their respective Km values or a standardized concentration.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km for each respective kinase to provide a more accurate measure of inhibitor potency.[1]

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • For the primary screen, calculate the percent inhibition relative to the DMSO control.

    • For the secondary screen, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][24]

Comparative Data Analysis

The following tables summarize the hypothetical cross-reactivity data for our three 7-azaindole-based inhibitors against a representative panel of kinases.

Table 1: Primary Screen - Percent Inhibition at 1 µM

Kinase TargetAZD-PIM1 (% Inhibition)VGF-AZA2 (% Inhibition)AURK-7AI3 (% Inhibition)
PIM-1 95 1520
PIM-2651018
PIM-355815
VEGFR2 1298 25
FLT3257030
KIT186522
Aurora B 302892
Aurora A453575
CDK2151040
ROCK18512
p38α578

Primary targets are highlighted in bold.

From the primary screen, we can observe that while each inhibitor is potent against its intended target, there are notable off-target interactions. AZD-PIM1 shows cross-reactivity with other PIM kinase isoforms. VGF-AZA2 inhibits other receptor tyrosine kinases like FLT3 and KIT. AURK-7AI3 demonstrates significant inhibition of the closely related Aurora A kinase.

Table 2: Secondary Screen - IC50 Values (nM) for Selected Kinases

Kinase TargetAZD-PIM1 (IC50, nM)VGF-AZA2 (IC50, nM)AURK-7AI3 (IC50, nM)
PIM-1 15 >10,000>10,000
PIM-2150>10,000>10,000
PIM-3250>10,000>10,000
VEGFR2 >10,00010 >10,000
FLT3>10,00085>10,000
KIT>10,000120>10,000
Aurora B >10,000>10,0005
Aurora A>10,000>10,00050

Primary targets are highlighted in bold.

The IC50 data confirms the on-target potency and quantifies the off-target interactions. AZD-PIM1 is 10-fold selective for PIM-1 over PIM-2. VGF-AZA2 is approximately 8.5-fold selective for VEGFR2 over FLT3. AURK-7AI3 exhibits 10-fold selectivity for Aurora B over Aurora A.

Visualizing Selectivity: The Kinome Map

A kinome map or dendrogram is a powerful tool to visualize the selectivity of an inhibitor across the entire kinome. In these diagrams, inhibited kinases are typically highlighted, with the size or color of the marker indicating the potency of inhibition.

G cluster_PIM PIM Kinases cluster_RTK Receptor Tyrosine Kinases cluster_Aurora Aurora Kinases cluster_Other Other Kinases PIM1 PIM-1 PIM2 PIM3 VEGFR2 VEGFR2 FLT3 KIT AuroraB Aurora B AuroraA CDK2 ROCK1 p38a p38α

Caption: A simplified kinome map illustrating the primary targets of the three inhibitors.

Discussion and Future Directions

The comparative profiling of AZD-PIM1, VGF-AZA2, and AURK-7AI3 highlights a common challenge with 7-azaindole-based inhibitors: achieving high selectivity, especially against closely related kinases.[2][8] The structural similarity of the ATP-binding pocket among kinase family members often leads to the observed cross-reactivity.[3]

For AZD-PIM1 , the cross-reactivity against PIM-2 and PIM-3 may or may not be detrimental, depending on the therapeutic context. In some cases, pan-PIM inhibition could be beneficial.[14][25]

VGF-AZA2 's activity against other receptor tyrosine kinases could lead to off-target effects. Further medicinal chemistry efforts would be needed to improve its selectivity for VEGFR2.

The 10-fold selectivity of AURK-7AI3 for Aurora B over Aurora A is a good starting point, but further optimization may be required to minimize potential side effects associated with Aurora A inhibition.[26]

Future strategies to enhance the selectivity of 7-azaindole-based inhibitors could involve:

  • Targeting less conserved regions: Designing modifications to the 7-azaindole scaffold that extend into less conserved regions of the ATP-binding pocket.[8]

  • Exploiting allosteric sites: Developing inhibitors that bind to allosteric sites, which are generally more diverse than the ATP-binding pocket.[2]

  • Covalent inhibitors: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site.

Conclusion

The 7-azaindole scaffold remains a highly valuable starting point for the design of potent kinase inhibitors.[4][5][6][7] However, its inherent ability to bind to the conserved kinase hinge region necessitates a thorough and rigorous evaluation of its cross-reactivity profile. As demonstrated in this guide, a multi-tiered screening approach, from single-point high-concentration screening to detailed IC50 determination, is essential for characterizing the selectivity of new chemical entities. This comprehensive understanding is critical for guiding lead optimization, predicting potential toxicities, and ultimately developing safer and more effective kinase-targeted therapies.

References

A Comparative Analysis of Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridin-6-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole. This bioisosteric relationship often leads to compounds with improved pharmacological properties. Specifically, 1H-pyrrolo[2,3-b]pyridin-6-ol (6-hydroxy-7-azaindole) is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the hydroxyl group offers a key point for further functionalization, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development.

This guide provides a comparative analysis of four distinct synthetic strategies for obtaining this compound, offering an in-depth look at their respective methodologies, advantages, and limitations. The discussion is grounded in experimental data from peer-reviewed literature to provide a robust and practical resource for laboratory scientists.

Synthetic Strategies at a Glance

Four primary retrosynthetic disconnections have been identified for the synthesis of this compound. These approaches can be broadly categorized into two main strategies: functional group interconversion from a pre-formed 7-azaindole core and the de novo construction of the bicyclic ring system.

RoutePrecursor/Starting MaterialsKey Transformations
Route A 6-Methoxy-1H-pyrrolo[2,3-b]pyridineDemethylation
Route B 6-Amino-1H-pyrrolo[2,3-b]pyridineDiazotization and Hydrolysis
Route C Substituted 2-NitropyridineBartoli Indole Synthesis
Route D Substituted 5-HydrazinopyridineFischer Indole Synthesis

Route A: Demethylation of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

This route involves the synthesis of a methoxy-substituted 7-azaindole followed by a demethylation step to yield the desired 6-hydroxy product. The synthesis of the methoxy precursor can be achieved via several methods, with the Bartoli indole synthesis being a notable option.

Workflow for Route A

Route A cluster_0 Step 1: Bartoli Indole Synthesis cluster_1 Step 2: Demethylation 2-Methoxy-5-nitropyridine 2-Methoxy-5-nitropyridine 6-Methoxy-7-azaindole 6-Methoxy-7-azaindole 2-Methoxy-5-nitropyridine->6-Methoxy-7-azaindole VinylMgBr, THF, -78°C to -20°C Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->6-Methoxy-7-azaindole BBr3 BBr3 This compound This compound BBr3->this compound 6-Methoxy-7-azaindole_2 6-Methoxy-7-azaindole 6-Methoxy-7-azaindole_2->this compound BBr3, DCM, -78°C to rt

Caption: Workflow for the synthesis of this compound via demethylation.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from the Bartoli indole synthesis of a regioisomeric methoxy-azaindole and is expected to provide a moderate yield.[1]

  • Dissolve 2-methoxy-5-nitropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3 equivalents, 1.0 M solution in THF) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8 hours.

  • Quench the reaction by the slow addition of a 20% aqueous ammonium chloride solution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 2: Demethylation of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

This general procedure for the demethylation of methoxyindoles using boron tribromide is expected to give a high yield.[2]

  • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of boron tribromide (1.5-2 equivalents) in DCM dropwise.

  • After addition, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Scientific Rationale and Field Insights

The Bartoli indole synthesis is a powerful tool for accessing 7-substituted indoles and can be effectively applied to the synthesis of azaindoles.[1][3][4][5] The ortho-substituent on the nitropyridine is crucial for the success of the key[6][6]-sigmatropic rearrangement in the reaction mechanism.

For the demethylation step, boron tribromide is a classic and highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. Care must be taken to perform the reaction under anhydrous conditions as BBr₃ reacts violently with water. Other demethylating agents such as pyridine hydrochloride can also be considered, though they often require higher temperatures.[7]

Route B: Diazotization and Hydrolysis of 6-Amino-1H-pyrrolo[2,3-b]pyridine

This strategy relies on the synthesis of 6-amino-7-azaindole, which is then converted to the target 6-hydroxy derivative via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Workflow for Route B

Route B cluster_0 Step 1: Synthesis of 6-Amino-7-azaindole cluster_1 Step 2: Diazotization and Hydrolysis 2,6-Diaminopyridine 2,6-Diaminopyridine 6-Amino-7-azaindole 6-Amino-7-azaindole 2,6-Diaminopyridine->6-Amino-7-azaindole Pd/C, ZnO, heat Diol Diol Diol->6-Amino-7-azaindole NaNO2 NaNO2 This compound This compound NaNO2->this compound Aqueous Acid Aqueous Acid Aqueous Acid->this compound 6-Amino-7-azaindole_2 6-Amino-7-azaindole 6-Amino-7-azaindole_2->this compound 1. NaNO2, H2SO4, 0°C 2. H2O, heat

Caption: Workflow for the synthesis of this compound via diazotization.

Experimental Protocols

Step 1: Synthesis of 6-Amino-1H-pyrrolo[2,3-b]pyridine

This procedure is based on the acceptorless dehydrogenative condensation of diaminopyridine with a diol.[6]

  • In a reaction vessel, combine 2,6-diaminopyridine (1 equivalent), a suitable diol (e.g., ethylene glycol), and a catalytic system of Pd/C and ZnO.

  • Heat the reaction mixture under an inert atmosphere, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate 6-amino-1H-pyrrolo[2,3-b]pyridine.

Step 2: Diazotization and Hydrolysis of 6-Amino-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from the synthesis of 6-fluoro-7-azaindole, with the modification of hydrolyzing the diazonium intermediate.[8]

  • Dissolve 6-amino-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a dilute aqueous acid solution (e.g., sulfuric acid) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • To hydrolyze the diazonium salt, slowly warm the reaction mixture and then heat gently until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the crude product to obtain this compound.

Scientific Rationale and Field Insights

The synthesis of 6-amino-7-azaindole via dehydrogenative condensation is an atom-economical approach. The choice of diol can influence the reaction efficiency.

The diazotization of heteroaromatic amines is a well-established transformation. The resulting diazonium salts are versatile intermediates that can be converted to a variety of functional groups. For the synthesis of the hydroxyl derivative, the diazonium salt is simply decomposed in the presence of water. It is critical to maintain low temperatures during the formation of the diazonium salt to prevent premature decomposition and side reactions.

Route C: Bartoli Indole Synthesis

This approach builds the 7-azaindole core directly from a substituted nitropyridine precursor. To obtain the 6-hydroxy functionality, a nitropyridine with a protected hydroxyl group at the appropriate position is required. A methoxy group can serve as a protected hydroxyl group, which can be deprotected in a subsequent step as described in Route A.

Workflow for Route C

Route C cluster_0 Step 1: Bartoli Indole Synthesis cluster_1 Step 2: Demethylation 2-Methoxy-5-nitropyridine 2-Methoxy-5-nitropyridine 6-Methoxy-7-azaindole 6-Methoxy-7-azaindole 2-Methoxy-5-nitropyridine->6-Methoxy-7-azaindole VinylMgBr, THF, -78°C to -20°C Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->6-Methoxy-7-azaindole BBr3 BBr3 This compound This compound BBr3->this compound 6-Methoxy-7-azaindole_2 6-Methoxy-7-azaindole 6-Methoxy-7-azaindole_2->this compound BBr3, DCM, -78°C to rt

Caption: Workflow for the synthesis of this compound via the Bartoli Indole Synthesis.

Experimental Protocol

The experimental protocol for this route is identical to Route A. The key is the selection of the appropriate starting material, 2-methoxy-5-nitropyridine, which allows for the direct construction of the 6-methoxy-7-azaindole core.

Scientific Rationale and Field Insights

The Bartoli indole synthesis offers a convergent approach to the 7-azaindole skeleton.[1][3][4][5] The regioselectivity is controlled by the position of the nitro group and the ortho-substituent on the pyridine ring. The use of a methoxy group as a protected hydroxyl is a common and effective strategy in organic synthesis. The subsequent demethylation is a reliable transformation.

Route D: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing indole rings. It can be adapted for the synthesis of azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.[9][10]

Workflow for Route D

Route D cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization cluster_2 Step 3: Demethylation 5-Hydrazinyl-2-methoxypyridine 5-Hydrazinyl-2-methoxypyridine Pyridylhydrazone Pyridylhydrazone 5-Hydrazinyl-2-methoxypyridine->Pyridylhydrazone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pyridylhydrazone Acid Catalyst Acid Catalyst 6-Methoxy-7-azaindole 6-Methoxy-7-azaindole Acid Catalyst->6-Methoxy-7-azaindole Pyridylhydrazone_2 Pyridylhydrazone Pyridylhydrazone_2->6-Methoxy-7-azaindole Acid, heat BBr3 BBr3 This compound This compound BBr3->this compound 6-Methoxy-7-azaindole_2 6-Methoxy-7-azaindole 6-Methoxy-7-azaindole_2->this compound BBr3, DCM

Caption: Workflow for the synthesis of this compound via the Fischer Indole Synthesis.

Experimental Protocol

Step 1 & 2: Fischer Indole Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • React 5-hydrazinyl-2-methoxypyridine (1 equivalent) with a suitable aldehyde or ketone (e.g., pyruvic acid or an acetone equivalent) in a suitable solvent (e.g., ethanol) to form the corresponding pyridylhydrazone. This step can often be performed in situ.

  • Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) to the hydrazone.

  • Heat the reaction mixture to induce the[6][6]-sigmatropic rearrangement and subsequent cyclization.

  • After the reaction is complete, cool the mixture and pour it into water or onto ice.

  • Neutralize the mixture with a base and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product to obtain 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 3: Demethylation

The demethylation of the resulting 6-methoxy-7-azaindole would follow the same procedure as outlined in Route A, Step 2.

Scientific Rationale and Field Insights

The Fischer indole synthesis is a robust and widely used method.[11] The success of its application to azaindole synthesis is often dependent on the electronic nature of the pyridine ring. The presence of an electron-donating group, such as a methoxy group, on the pyridylhydrazine precursor facilitates the reaction. The choice of the carbonyl component will determine the substitution pattern at the C2 and C3 positions of the resulting azaindole. For the synthesis of the parent this compound, a simple aldehyde like acetaldehyde or a ketone like acetone would be appropriate.

Comparative Analysis and Senior Application Scientist's Recommendation

FeatureRoute A (Demethylation)Route B (Diazotization)Route C (Bartoli)Route D (Fischer)
Overall Yield Moderate to HighModerateModerateModerate
Number of Steps 2222-3
Starting Material Availability Readily availableRequires synthesisReadily availableRequires synthesis
Scalability GoodModerate (diazonium salts can be unstable)GoodGood
Versatility Limited to available methoxy precursorsSpecific to amino precursorsGood for 7-substituted azaindolesGood for various substitutions on the pyrrole ring
Key Challenges Handling of BBr₃Handling of potentially unstable diazonium saltsHandling of Grignard reagentsAvailability of pyridylhydrazine precursor
Environmental Impact Use of halogenated solvents and BBr₃Generation of nitrogen gasUse of ethereal solvents and Grignard reagentsUse of strong acids and potential for byproducts

Recommendation:

For researchers requiring a reliable and relatively high-yielding synthesis of this compound, Route A (Demethylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine) is highly recommended. While it involves the use of boron tribromide, a reagent that requires careful handling, the procedure is generally robust and the yields for the demethylation step are typically high. The starting materials for the precursor synthesis are commercially available.

Route C (Bartoli Synthesis) is also a very strong contender, essentially being a method to access the precursor for Route A. Its directness in forming the azaindole core from simple nitropyridines is a significant advantage.

Route B (Diazotization) offers a viable alternative, particularly if 6-amino-7-azaindole is readily available or can be synthesized efficiently. However, the potential instability of the diazonium intermediate may pose challenges for scalability and reproducibility.

Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. For most laboratory-scale applications focused on producing the target compound for further derivatization, the demethylation of a readily synthesized or commercially available methoxy precursor offers a balanced and efficient approach.

References

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • ResearchGate. 6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Semantic Scholar. SYNTHESIS OF PYRROLO[6][12]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • PMC. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

  • ResearchGate. What demethylating reagent do you suggest?. [Link]

  • PubMed. Synthesis of 4- and 6-azaindoles via the Fischer reaction. [Link]

  • Grokipedia. Bartoli indole synthesis. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • ResearchGate. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Sci-Hub. Bartoli Indole Synthesis. [Link]

  • Lookchem. The first practical and efficient one-pot synthesis of 6-substituted 7-azaindoles via a Reissert-Henze reaction. [Link]

  • Google Patents. SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • PMC. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

Sources

Validating the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique geometry allows it to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature exploited in inhibitor design.[2][3] Derivatives of this core have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), and Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5][6]

However, potent enzymatic inhibition is merely the first step. For any novel compound, particularly those derived from such a versatile scaffold, rigorous validation of its mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for this validation process, comparing the necessary experimental approaches and presenting data in the context of established alternatives. Our objective is to move beyond simple potency measurements to build a robust, evidence-based understanding of a compound's true biological activity.

The Hierarchical Validation Workflow

Validating a kinase inhibitor's MoA is a multi-stage process. We must systematically answer three fundamental questions, with each stage building upon the last. This hierarchical approach ensures that resources are spent wisely and that the resulting data package is coherent and compelling.

Validation_Workflow cluster_0 Stage 1: Biochemical Characterization cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Cellular & Functional Response b_assay Biochemical Assays (e.g., ADP-Glo, TR-FRET) b_q Question: Does the compound inhibit the purified target kinase? c_assay Target Engagement Assays (e.g., NanoBRET™) b_assay->c_assay Confirms cellular permeability & binding c_q Question: Does the compound enter cells and bind to its target? f_assay Functional Assays (e.g., Phospho-ELISA, Proliferation) c_assay->f_assay Links target binding to functional outcome f_q Question: Does target binding lead to the expected biological effect?

Caption: A hierarchical workflow for validating a kinase inhibitor's mechanism of action.

Stage 1: Biochemical Characterization — The Purified Target

The foundational step is to determine if the compound can inhibit the catalytic activity of its intended kinase target in a clean, cell-free system. This provides the most direct measure of potency (IC50) and is crucial for initial structure-activity relationship (SAR) studies.[7][8]

Causality Behind Experimental Choice: Biochemical assays isolate the inhibitor and the kinase from the complexities of a cellular environment. This is essential to confirm direct enzymatic inhibition without confounding factors like cell membrane permeability or off-target signaling cascades. While traditional radiometric assays using [γ-³²P]-ATP are highly sensitive, non-radioactive formats now dominate due to their safety, scalability, and ease of use.[9][10] Luminescence-based assays like ADP-Glo™, which measure ADP production, and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are industry standards.[11][12]

Comparative Data: 1H-Pyrrolo[2,3-b]pyridine Derivative vs. Standard Inhibitors

Let's consider a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative, "Compound 4h," designed as a pan-FGFR inhibitor.[3] Its biochemical potency must be benchmarked against clinically approved alternatives.

CompoundTargetIC50 (nM)Class/ScaffoldSource(s)
Compound 4h (Example) FGFR1 7 1H-pyrrolo[2,3-b]pyridine [3]
FGFR2 9 [3]
FGFR3 25 [3]
ErdafitinibFGFR1/2/3/41.2 / 2.5 / 3.0 / 5.7Pyrazolo[3,4-b]pyridine[13]
PemigatinibFGFR1/2/30.4 / 0.5 / 1.2Pyrido[2,3-d]pyrimidine[13]
InfigratinibFGFR1/2/30.9 / 1.4 / 1.0Pyrimido[4,5-d]azepine[13]
Futibatinib (Irreversible)FGFR1/2/3/43.9 / 1.3 / 1.6 / 8.3Aminopyrimidine[13]

Analysis: The data shows our example compound has potent, single-digit nanomolar activity against FGFR1/2, comparable to approved drugs. This validates the scaffold's potential and justifies moving to the next stage.

Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the measurement of FGFR1 inhibition using the Promega ADP-Glo™ system.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute "Compound 4h" and a control inhibitor (e.g., Erdafitinib) in 100% DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of recombinant human FGFR1 enzyme and its substrate (e.g., Poly(E,Y)₄) in kinase buffer.

    • Prepare ATP at 2x the desired final concentration (e.g., at its Km value for the enzyme) in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of compound dilution to wells of a 384-well plate. Include "no-enzyme" and "vehicle (DMSO)" controls.

    • Add 10 µL of the enzyme/substrate mix and pre-incubate for 15 minutes at room temperature.[12]

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 1-2 hours at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Stage 2: Cellular Target Engagement — Hitting the Target in its Native Environment

A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, the second critical step is to confirm that the compound enters a living cell and physically binds to its intended kinase target.[7]

Causality Behind Experimental Choice: Target engagement assays provide direct evidence of drug-target interaction inside the cell, bridging the gap between biochemical potency and cellular function.[14] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a leading method. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competing test compound.[15] A decrease in the BRET signal indicates that the test compound is engaging the target kinase.[16]

NanoBRET_Principle cluster_0 High BRET (No Inhibitor) cluster_1 Low BRET (Inhibitor Present) Kinase_NLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding Energy Energy Transfer Energy->Tracer Excitation Kinase_NLuc2 Kinase-NanoLuc® Tracer2 Fluorescent Tracer Inhibitor Inhibitor Inhibitor->Kinase_NLuc2 Binding NoEnergy No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

This protocol describes measuring the engagement of "Compound 4h" with FGFR1 in live HEK293 cells.

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a vector encoding for an FGFR1-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® medium.

  • Assay Setup:

    • In a white 384-well plate, add the serially diluted "Compound 4h."

    • Add the NanoBRET® fluorescent tracer specific for FGFR1.

    • Add the transfected cell suspension to all wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle controls and calculate the cellular IC50, which reflects the compound's apparent affinity for the target in live cells.[15]

Stage 3: Downstream Functional Effects — Validating the Biological Consequence

Confirming target engagement is necessary but not sufficient. The final validation stage involves demonstrating that this engagement translates into the intended downstream biological effect. For a kinase inhibitor, this typically means inhibiting the phosphorylation of a key substrate and, consequently, affecting a cellular process like proliferation or survival.

Causality Behind Experimental Choice: Functional assays validate the entire MoA, from cell entry to the ultimate phenotypic outcome. A phospho-specific ELISA is a direct measure of the inhibition of the kinase's signaling activity.[16] A cell proliferation assay (e.g., using BaF3 cells) provides crucial evidence of the compound's anti-cancer potential by linking target inhibition to cell death or growth arrest.[16]

Comparative Data: Functional Activity in a JAK-STAT Pathway Context

Let's switch to a different hypothetical derivative, "Compound 14c," a JAK3 inhibitor.[5][17] We will compare its effect on the phosphorylation of STAT5 (a direct downstream substrate of JAK3) and on T-cell proliferation with established JAK inhibitors.

CompoundTarget SelectivitypSTAT5 Inhibition IC50 (nM)T-Cell Proliferation IC50 (nM)Source(s)
Compound 14c (Example) JAK3 > JAK1/2 ~150 ~200 [17]
TofacitinibJAK1/3 > JAK2PotentSimilar to pSTAT inhibition[18][19]
UpadacitinibSelective JAK1Most potent pSTAT inhibitorPotent[18][19]
FilgotinibSelective JAK1Lower pSTAT inhibition vs othersPotent[19]

Analysis: The cellular functional data should correlate well with target engagement data.[15] A compound's potency in a phosphorylation assay is often a strong predictor of its effect on cell proliferation in a disease-relevant model. Discrepancies can point to off-target effects or other cellular mechanisms at play.

Protocol: Cellular Phospho-STAT5 ELISA
  • Cell Treatment:

    • Culture a relevant cell line (e.g., human T-cells) and starve them of serum overnight to reduce basal signaling.

    • Pre-treat cells with serial dilutions of "Compound 14c" or a control inhibitor for 1-2 hours.

    • Stimulate the JAK-STAT pathway by adding a cytokine, such as Interleukin-2 (IL-2), for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • ELISA Procedure:

    • Use a sandwich ELISA kit for phospho-STAT5 (pY694).

    • Add cell lysates to wells coated with a capture antibody for total STAT5.

    • After incubation and washing, add a detection antibody conjugated to HRP that specifically recognizes phosphorylated STAT5.

    • Wash away unbound antibody and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the data to the stimulated (IL-2 only) and unstimulated controls.

    • Calculate the IC50 for the inhibition of STAT5 phosphorylation.

Conclusion

The validation of a 1H-pyrrolo[2,3-b]pyridin-6-ol derivative's mechanism of action is a rigorous, multi-step process that builds a chain of evidence from the purified protein to the cellular phenotype. By systematically employing biochemical assays, cellular target engagement studies, and functional downstream readouts, researchers can establish a clear and defensible understanding of a compound's activity. Comparing the performance of novel derivatives against established inhibitors at each stage is crucial for contextualizing the data and making informed decisions in the drug discovery pipeline. This structured approach ensures scientific integrity and maximizes the potential for developing a successful therapeutic.

References

  • Taylor, P. C., et al. (2019). Comparison of Janus Kinase Inhibitors in the Treatment of Rheumatoid Arthritis: A Systemic Literature Review. Taylor & Francis Online. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Li, H., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Pharmacology. [Link]

  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Drugs.com. [Link]

  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • McInnes, I. B., et al. (2022). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology (Oxford). [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]

  • VJHemOnc. (2025). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc Website. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Website. [Link]

  • Prade, L., et al. (2007). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex Website. [Link]

  • Eye. (2020). Comparison of vascular endothelial growth factor inhibitors on macular oedema secondary central retinal vein occlusion. Nature. [Link]

  • Chen, Z., et al. (2024). Biology-driven insights into the power of single-cell foundation models. ResearchGate. [Link]

  • Zhao, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]

  • Al-Jumaili, A., et al. (2025). In silico discovery and experimental validation of natural derivatives as inhibitor of phosphoinositide Kinase, PIKfyve. PubMed. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Altmeyers Encyclopedia. [Link]

  • ResearchGate. (n.d.). Differences of various VEGF inhibitors. ResearchGate. [Link]

  • Chen, Y., et al. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules. [Link]

  • Pal, S. K., et al. (2019). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Okaniwa, M., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Sharma, G., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

Sources

A Comparative Guide to the Efficacy of 6- and 7-Substituted Azaindole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. As bioisosteres of both indole and purine systems, azaindoles offer unique physicochemical properties that are highly advantageous for drug design.[1] The strategic placement of a nitrogen atom in the benzene portion of the indole ring can significantly modulate a compound's potency, selectivity, solubility, and metabolic stability.[1][2]

This guide provides an in-depth comparison of the efficacy of two prominent isomers: 6-substituted and 7-substituted azaindole analogs. While both have found utility, their therapeutic applications and success rates, particularly in the realm of kinase inhibition, are notably distinct.[3][4][5] We will explore the causality behind their differential performance, supported by experimental data and established methodologies, to provide researchers with a clear, evidence-based understanding for scaffold selection in drug development programs.

The Foundational Role of the Azaindole Core

Azaindoles, or pyrrolopyridines, exist as four primary positional isomers: 4-, 5-, 6-, and 7-azaindole, defined by the location of the nitrogen atom in the six-membered ring.[1] This seemingly subtle change has profound effects. The introduction of the nitrogen atom provides an additional hydrogen bond acceptor, which can lead to higher binding affinity and improved physicochemical properties like aqueous solubility compared to their indole counterparts.[2]

This is particularly critical in the design of kinase inhibitors. Kinases are a major class of drug targets, and their primary function involves binding to adenosine triphosphate (ATP). The 7-azaindole scaffold, in particular, has been identified as an excellent "hinge-binding motif" because its nitrogen atom at position 7 and the pyrrole NH group can form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the binding pattern of the adenine moiety of ATP.[1][3][4] This bidentate interaction is a cornerstone of the high potency observed in many 7-azaindole-based inhibitors.

Comparative Efficacy Analysis: The Dominance of 7-Azaindoles

While all azaindole isomers have been investigated, the 7-azaindole scaffold is the most frequently encountered in medicinal chemistry literature and approved drugs, followed by the 6-azaindole isomer.[1]

7-Substituted Azaindole Analogs: The Gold Standard in Kinase Inhibition

The prevalence of the 7-azaindole core is exemplified by blockbuster drugs such as Vemurafenib (Zelboraf®) , a potent BRAF kinase inhibitor for melanoma, and Venetoclax (Venclexta®) , a Bcl-2 inhibitor for leukemia. The success of this scaffold is directly attributable to its optimal geometry for interacting with the kinase hinge.

Structure-activity relationship (SAR) studies have consistently shown that the 7-azaindole core provides a robust anchor, while substitutions at other positions—most notably C3 and C5—can be used to fine-tune potency and selectivity against specific kinases.[6][7] This has led to the development of potent inhibitors for a wide array of kinase targets, including:

  • Phosphoinositide 3-kinase (PI3K): Novel 7-azaindole derivatives have been discovered that inhibit PI3K at subnanomolar concentrations and display potent antiproliferative activity in various cancer cell lines.[8] The crystal structure confirms that the 7-azaindole scaffold forms two critical hydrogen bonds with the hinge residue Val882.[1][8]

  • Rho kinase (ROCK): A series of potent and selective ROCK inhibitors were developed based on a substituted 7-azaindole scaffold, demonstrating its versatility beyond oncology.[9]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Utilizing a structure-based design approach, researchers have developed selective and covalent FGFR4 inhibitors for hepatocellular carcinoma using the 7-azaindole framework.[10]

6-Substituted Azaindole Analogs: A Niche but Valuable Alternative

Though less common, the 6-azaindole scaffold has been successfully employed for specific therapeutic targets where its unique electronic and steric properties are advantageous. Notable applications include:

  • Glucocorticoid Receptor Agonists: 2-substituted-6-azaindoles have shown promise as nonsteroidal agonists with reduced side effects compared to traditional steroids.[1]

  • DYRK1A Inhibitors: A 6-azaindole derivative, GNF2133, was developed as an inhibitor of DYRK1A kinase to promote β-cell proliferation for the potential treatment of type 1 diabetes.[1]

Direct comparisons often reveal the target-dependent nature of efficacy. For instance, in one study developing DYRK1A inhibitors, the 6-azaindole derivatives were found to be considerably less active than their 7-azaindole counterparts.[11] However, in a study on cannabinoid receptor 1 (CB1) allosteric modulators, 6-azaindole-2-carboxamides retained some of the desired activity, whereas the corresponding 7-azaindole analogs lost the ability to bind to the receptor entirely.[2] This underscores a critical principle: while 7-azaindole is a powerful hinge-binder for kinases, the optimal isomer for other target classes may differ.

Data Summary: 6- vs. 7-Azaindole Analogs

Feature7-Substituted Azaindole Analogs6-Substituted Azaindole Analogs
Prevalence in Drug Discovery High, especially for kinase inhibitors.[1]Moderate, used for more diverse targets.[1]
Key Interaction Mechanism Excellent ATP-mimetic hinge-binding via dual hydrogen bonds (N7 and N1-H).[1][3]Interaction is target-dependent; does not form the same canonical hinge-binding pattern as 7-azaindole.
Prominent Examples Vemurafenib (BRAF inhibitor), Venetoclax (Bcl-2 inhibitor), PI3K inhibitors, ROCK inhibitors.[8][9]Glucocorticoid receptor agonists, DYRK1A inhibitors.[1]
Comparative Potency Often more potent for kinase targets.[11]Potency is highly target-specific; can be more effective in non-kinase contexts.[2]
Physicochemical Properties Generally improves solubility and metabolic stability over indole.[2]Also improves solubility and metabolic stability over indole.[2]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the efficacy of novel azaindole analogs must be validated through rigorous, reproducible assays. Below are standard protocols for determining both enzymatic inhibition and cellular activity.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify inhibitor binding to a kinase active site.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Eu-Antibody mixture in Kinase Buffer A.

    • Prepare a 4X Alexa Fluor™ Kinase Tracer solution in Kinase Buffer A.

    • Serially dilute the 6- and 7-substituted azaindole test compounds in DMSO, followed by a 1:25 dilution in Kinase Buffer A to create a 4X compound solution.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 4X Kinase/Eu-Antibody mixture to all wells.

    • Add 5 µL of the 4X Alexa Fluor™ Kinase Tracer solution to all wells. Final volume is 10 µL.

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures the antiproliferative effect of compounds on cancer cell lines.[8]

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with serially diluted concentrations of the azaindole analogs for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation:

    • Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Data Acquisition:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate on a gyratory shaker for 5 minutes.

    • Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing Key Concepts

Diagrams are essential for conceptualizing complex chemical and biological processes.

G cluster_0 General Synthesis via Suzuki Coupling Start Halogenated Azaindole (e.g., 3-iodo-7-azaindole) Reaction Start->Reaction Reagent Aryl Boronic Acid / Ester Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base Catalyst->Reaction Product Substituted Azaindole Analog Reaction->Product Suzuki Coupling

Caption: A generalized workflow for synthesizing substituted azaindole analogs via Suzuki-Miyaura cross-coupling.[4]

G cluster_1 7-Azaindole Hinge Binding Inhibitor 7-Azaindole Inhibitor N at Pos 7 N-H at Pos 1 Hinge Kinase Hinge Region Backbone NH Backbone C=O Inhibitor:nh->Hinge:n2 H-Bond Inhibitor:n7->Hinge:n1 H-Bond

Caption: The bidentate hydrogen bonding of a 7-azaindole inhibitor with a kinase hinge region.

Conclusion and Future Perspectives

The comparative analysis clearly indicates that while both 6- and 7-substituted azaindoles are valuable scaffolds, the 7-azaindole core is generally superior for the development of potent kinase inhibitors due to its intrinsic ability to form a bidentate hydrogen bond with the enzyme's hinge region. This structural advantage has cemented its role as a go-to scaffold in modern oncology and inflammation drug discovery.

However, the efficacy of a scaffold is always context- and target-dependent.[1] The 6-azaindole framework provides a crucial alternative , enabling chemists to modulate physicochemical properties and explore different binding interactions, which has proven effective for non-kinase targets like nuclear receptors and cannabinoid receptors.[1][2] The choice between these isomers should therefore be a strategic decision guided by the specific biological target and the desired pharmacological profile. Future research should continue to explore the less common 4- and 5-azaindole isomers, which remain a relatively untapped resource for discovering novel therapeutic agents.

References

  • National Institutes of Health (NIH). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • PubMed Central. Azaindole Therapeutic Agents. [Link]

  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]

  • PubMed. Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. [Link]

  • Taylor & Francis Online. An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. [Link]

  • PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • PubMed. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. [Link]

  • PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: An In Vitro and In Vivo Comparative Guide to 1H-Pyrrolo[2,3-b]pyridin-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor drug discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents.[1][2] Its unique structural features allow for critical hydrogen bonding interactions within the ATP-binding pocket of a wide array of kinases, making it a privileged starting point for medicinal chemists. This guide provides an in-depth technical comparison of the activity of compounds based on this scaffold, with a specific focus on the potential of 1H-Pyrrolo[2,3-b]pyridin-6-ol.

Due to the limited publicly available experimental data for this compound, this guide will leverage data from closely related, well-characterized 1H-pyrrolo[2,3-b]pyridine derivatives and established multi-kinase inhibitors, Sorafenib and Sunitinib, as benchmarks for comparison. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the crucial correlation between in vitro findings and in vivo efficacy.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Inhibitor Motif

The 7-azaindole core is a bio-isostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase hinge region, a critical step in inhibiting kinase activity.[2] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form two key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.[2] Various substitutions on this core structure have led to the development of inhibitors targeting a range of kinases involved in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinases (JAKs).[3][4][5]

The introduction of a hydroxyl group at the 6-position, as in this compound, presents an interesting avenue for further modification and could potentially influence the compound's solubility, metabolic stability, and target engagement. While specific data is scarce, its structural similarity to other active 7-azaindole derivatives suggests its potential as a kinase inhibitor worthy of investigation.

In Vitro Activity: A Comparative Analysis

The initial assessment of a potential kinase inhibitor's efficacy is performed through a series of in vitro assays. These cell-free and cell-based experiments provide crucial information on the compound's potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common approach is to quantify the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

Table 1: Comparative In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
1H-Pyrrolo[2,3-b]pyridine Derivative 1 (FGFRi) FGFR17Sorafenib VEGFR-25
FGFR29PDGFR-β5
FGFR325c-Kit68
1H-Pyrrolo[2,3-b]pyridine Derivative 2 (ATMi) ATM<10FLT-333
Sunitinib VEGFR-280
PDGFR-β2
c-Kit16
FLT-337

Note: Data for 1H-pyrrolo[2,3-b]pyridine derivatives are representative values from published studies for illustrative comparison.[3][4]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound, Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Prepare a master mix containing kinase buffer, 10 µM ATP, and the substrate at the desired concentration.

    • Add 5 µL of the master mix to each well.

    • Initiate the reaction by adding 2.5 µL of the VEGFR-2 enzyme solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assays

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. Proliferation assays, such as the MTT or CellTiter-Glo® assays, measure the ability of a compound to inhibit the growth of cancer cells.

Table 2: Comparative Anti-proliferative Activity in HUVECs

CompoundCell LineIC50 (µM)
Sorafenib HUVEC~5-10
Sunitinib HUVEC~1-5

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocol: HUVEC Proliferation Assay (MTT-based)

This protocol describes a standard MTT assay to assess the anti-proliferative effect of a test compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in EGM-2.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used preclinical model for cancer drug development.

Table 3: Comparative In Vivo Antitumor Activity in Xenograft Models

CompoundTumor ModelDosing RegimenTumor Growth Inhibition (TGI)
Sorafenib Hepatocellular Carcinoma (e.g., HepG2) Xenograft30-60 mg/kg, p.o., dailySignificant TGI observed
Sunitinib Renal Cell Carcinoma (e.g., 786-O) Xenograft40 mg/kg, p.o., dailySignificant TGI observed

Experimental Protocol: Subcutaneous Xenograft Model for Antitumor Efficacy

This protocol details the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo efficacy of a test compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., HepG2 for liver cancer)

  • Matrigel (optional, to enhance tumor take-rate)

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest and resuspend the cells in sterile PBS or serum-free media at a concentration of 1-10 x 10⁶ cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor formation.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound or vehicle according to the predetermined dosing schedule (e.g., daily oral gavage).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

    • Analyze the statistical significance of the differences in tumor growth between the treated and control groups.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathway targeted by many 7-azaindole derivatives and the general workflows for in vitro and in vivo studies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivatives Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Simplified signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_determination Determine IC50 Kinase_Assay->IC50_determination Lead_Optimization Lead Optimization IC50_determination->Lead_Optimization Potency & Selectivity Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_IC50 Determine IC50 Proliferation_Assay->Cell_IC50 Cell_IC50->Lead_Optimization Cellular Activity Start Compound Synthesis (this compound) Start->Kinase_Assay Start->Proliferation_Assay

Caption: General workflow for in vitro evaluation of kinase inhibitors.

In_Vivo_Workflow Start Lead Compound from In Vitro Studies Xenograft Establish Xenograft Model Start->Xenograft Randomization Randomize Mice Xenograft->Randomization Treatment Administer Compound/Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis (TGI, Biomarkers) Endpoint->Analysis Conclusion Evaluate In Vivo Efficacy Analysis->Conclusion

Caption: General workflow for in vivo efficacy studies using xenograft models.

In Vitro-In Vivo Correlation (IVIVC): The Predictive Power

A critical aspect of drug development is establishing a meaningful in vitro-in vivo correlation (IVIVC).[6][7] This is a predictive mathematical model that relates an in vitro property of a drug (e.g., IC50 from a kinase assay) to its in vivo response (e.g., tumor growth inhibition).[6] A strong IVIVC can:

  • Facilitate lead optimization: By predicting in vivo efficacy from in vitro data, researchers can more efficiently select the most promising candidates for further development.

  • Guide dose selection for clinical trials: Preclinical IVIVC models can help in estimating the therapeutic dose range for human studies.[8]

  • Reduce the need for extensive animal testing: A validated IVIVC model can serve as a surrogate for some in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

For kinase inhibitors, establishing an IVIVC often involves correlating in vitro potency (IC50) with in vivo pharmacokinetic parameters (e.g., plasma concentration) and pharmacodynamic outcomes (e.g., tumor growth inhibition).[8] This requires a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The Role of Predictive Modeling in the Absence of Experimental Data

When experimental data for a novel compound like this compound is unavailable, computational and predictive modeling techniques can provide valuable insights.[1][2][9] Machine learning and deep learning models, trained on large datasets of known kinase inhibitors and their biological activities, can predict the potential targets and potency of new chemical entities.[9] These in silico methods can help prioritize which novel compounds to synthesize and test, thereby accelerating the drug discovery process.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. While direct experimental data for this compound is currently limited, a comparative analysis with well-characterized derivatives and established drugs like Sorafenib and Sunitinib provides a robust framework for its potential evaluation. The detailed experimental protocols provided in this guide offer a clear roadmap for the in vitro and in vivo characterization of this and other novel kinase inhibitors. By integrating rigorous experimental work with predictive modeling and a strong focus on establishing a meaningful in vitro-in vivo correlation, researchers can effectively navigate the complexities of kinase inhibitor development and accelerate the journey of bringing new and effective therapies to patients.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. PubMed Central. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. [Link]

  • Contrasting effects of sunitinib within in vivo models of metastasis. PubMed Central. [Link]

  • Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. PubMed Central. [Link]

  • In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. National Institutes of Health. [Link]

  • Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers. [Link]

  • (A) Cell growth analysis by the MTT assay. HUVECs were incubated with... ResearchGate. [Link]

  • Inhibition of HUVEC proliferation. (a) Cell proliferation assessed by... ResearchGate. [Link]

  • The Impact of Modifying Sunitinib Treatment Scheduling on Renal Cancer Tumor Biology and Resistance. PubMed Central. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • (PDF) Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. ResearchGate. [Link]

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. National Institutes of Health. [Link]

  • Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. MDPI. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Vehicle or sunitinib treatment in control (A) sensitive (B) and... ResearchGate. [Link]

  • In vitro–in vivo correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. PubMed. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • In vitro-in vivo correlations (IVIVC), relating in-vitro parameters like IC50 to in-vivo drug exposure in plasma and tumour growth, are widely used in oncology for experimental design and dose decisions. However, they lack a deeper understanding of the underlying... ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • A Perspective on Model-Informed IVIVC for Development of Subcutaneous Injectables. Springer. [Link]

  • Cytotoxicity resistance, proliferation and tubulogenesis of Sunitinib and Sorafenib treated PTEC and HUVEC. (A). ResearchGate. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ScienceDirect. [Link]

  • Sorafenib for the treatment of hepatocellular carcinoma. PubMed Central. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. MDPI. [Link]

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. PubMed. [Link]

  • Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). HMDB. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

Sources

Comparative Benchmarking of Novel 7-Azaindole Derivatives Against Established Clinical Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique ability to form bidentate hydrogen bonds with the kinase hinge region makes it an excellent bioisostere for the purine core of ATP. This guide provides a comprehensive framework for benchmarking new 7-azaindole derivatives against established, clinically approved inhibitors. We will use a hypothetical, potent, and selective 7-azaindole derivative, designated AZD-774 , as our primary example. Its performance will be compared against two classes of market-leading drugs: the BRAF/MEK inhibitor combination Dabrafenib/Trametinib and the VEGFR-2 inhibitor Ramucirumab , to provide a robust, multi-faceted comparison. This document outlines the requisite biochemical, cellular, and in vivo assays, emphasizing experimental rationale, data interpretation, and protocol integrity.

Introduction: The Rationale for 7-Azaindole in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] The development of small-molecule kinase inhibitors has revolutionized oncology, with over 70 such drugs approved by the FDA.[] The 7-azaindole core is a key component in several successful inhibitors, including the FDA-approved BRAF inhibitor Vemurafenib.[3] Its success stems from its structural mimicry of the adenine hinge-binding motif, providing a stable anchor point for the inhibitor in the ATP-binding pocket.

The goal of developing new derivatives like AZD-774 is to improve upon existing therapies by enhancing potency, increasing selectivity to reduce off-target effects, or overcoming acquired resistance mechanisms.[4][5] This guide details the head-to-head experimental comparisons necessary to validate these potential advantages.

Biochemical Potency and Selectivity Profiling

The first step in characterizing any new inhibitor is to determine its direct inhibitory activity against the target kinase and to assess its selectivity across the human kinome.

Experimental Objective

To quantify the potency (IC50) of AZD-774 against its primary target (e.g., BRAF V600E) and compare it to Dabrafenib. Additionally, to establish a selectivity profile against key off-target kinases (e.g., VEGFR-2, PI3K) to predict potential side effects.[6][7]

Workflow: In Vitro Kinase Inhibition Assay

G cluster_assay Assay Execution cluster_detection Detection prep1 Recombinant Kinase (e.g., BRAF V600E) assay2 Add Kinase & Substrate prep1->assay2 prep2 Kinase Substrate (e.g., ULight-MEK1) prep2->assay2 prep3 Test Compounds (AZD-774, Dabrafenib) assay1 Dispense Compounds (10-point serial dilution) prep3->assay1 assay1->assay2 assay3 Add ATP (at Km concentration) assay2->assay3 assay4 Incubate at RT assay3->assay4 detect1 Add Detection Reagent (e.g., Eu-anti-pMEK1 Ab) assay4->detect1 detect2 Incubate & Read Plate (HTRF Signal) detect1->detect2 detect3 Data Analysis (IC50 Calculation) detect2->detect3

Caption: Workflow for an in vitro HTRF kinase assay.

Detailed Experimental Protocol: HTRF Kinase Assay

Principle of the Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinase activity leads to the phosphorylation of a ULight™-labeled substrate. A europium (Eu)-labeled antibody that specifically binds the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and ULight acceptor into proximity, generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute AZD-774 and Dabrafenib in DMSO, then dispense into a 384-well low-volume assay plate. Typically, a 10-point, 3-fold dilution series is used, starting from 10 µM.

  • Kinase Reaction: Add the recombinant target kinase (e.g., BRAF V600E) and its specific ULight-labeled substrate to the wells containing the compounds.

  • Initiation: Initiate the enzymatic reaction by adding a solution of ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA and the Eu-labeled anti-phospho-substrate antibody.

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary
CompoundTarget: BRAF V600E IC50 (nM)Off-Target: VEGFR-2 IC50 (nM)Off-Target: PI3Kα IC50 (nM)Kinase Selectivity (VEGFR-2/BRAF)
AZD-774 0.8>10,0004,500>12,500-fold
Dabrafenib 0.7>10,000>10,000>14,000-fold
Ramucirumab N/A (Antibody)1.0 (Target)N/AN/A
Sunitinib 8,00095,0000.001-fold (VEGFR-2 is primary)[8]

Interpretation: The data shows that AZD-774 has equipotent activity against the primary target BRAF V600E compared to the clinical inhibitor Dabrafenib. Crucially, its high IC50 against VEGFR-2 and PI3Kα indicates high selectivity, suggesting a potentially lower risk of off-target side effects associated with inhibiting those pathways.[5] Sunitinib is included as a multi-kinase inhibitor to highlight the contrast in selectivity profiles.

Cellular On-Target Engagement and Anti-Proliferative Activity

Demonstrating biochemical potency is necessary but not sufficient. The next critical phase is to confirm that the compound can enter cells, engage its target, and elicit a functional downstream effect.

Experimental Objective

To verify that AZD-774 inhibits the BRAF signaling pathway in a cellular context and to measure its anti-proliferative effect on cancer cells harboring the BRAF V600E mutation.

Signaling Pathway: BRAF/MEK/ERK (MAPK Pathway)

Mutations like BRAF V600E lead to constitutive activation of the MAPK pathway, promoting cell proliferation and survival.[9] An effective inhibitor should block this signaling cascade.

G cluster_inhibitors Points of Inhibition RAS RAS-GTP (Active) BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AZD_Inhibitor AZD-774 Dabrafenib AZD_Inhibitor->BRAF Trametinib_Inhibitor Trametinib Trametinib_Inhibitor->MEK

Caption: The constitutively active BRAF V600E signaling pathway.

Detailed Experimental Protocol: Western Blot for Phospho-ERK

Experimental Rationale: A direct measure of target engagement in cells is the reduction of phosphorylation of downstream substrates.[10] Since ERK is downstream of BRAF and MEK, a reduction in phosphorylated ERK (p-ERK) levels upon treatment is a reliable biomarker of pathway inhibition.

Step-by-Step Protocol:

  • Cell Culture: Culture BRAF V600E-mutant melanoma cells (e.g., A375) to ~80% confluency.

  • Treatment: Treat cells with a dose-response of AZD-774 , Dabrafenib, and Trametinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-ERK.

    • Wash, then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Repeat the process for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry is used to quantify the band intensities.

Comparative Data Summary: Anti-proliferative Activity

The anti-proliferative effect is measured using a cell viability assay (e.g., CellTiter-Glo®) after 72 hours of compound exposure. The GI50 value (concentration causing 50% growth inhibition) is calculated.

Compound/CombinationCell Line: A375 (BRAF V600E) GI50 (nM)Cell Line: HT-29 (BRAF V600E) GI50 (nM)Cell Line: HCT116 (BRAF WT) GI50 (nM)
AZD-774 58>10,000
Dabrafenib 47>10,000
Trametinib 12500
Dabrafenib + Trametinib 0.50.8450

Interpretation: AZD-774 demonstrates potent anti-proliferative activity in BRAF V600E mutant cell lines, comparable to the single-agent activity of Dabrafenib.[10][11] The lack of activity in the BRAF wild-type (WT) cell line confirms its on-target specificity. As expected, the combination of Dabrafenib and Trametinib shows synergistic effects, a key clinical benchmark.[12] Future studies should evaluate AZD-774 in combination with a MEK inhibitor.[13]

In Vivo Efficacy Assessment in Xenograft Models

The final preclinical validation step is to assess the compound's anti-tumor activity in a living organism. This tests not only efficacy but also provides insights into the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties.

Experimental Objective

To determine if AZD-774 can inhibit tumor growth in a mouse xenograft model derived from a human BRAF V600E cancer cell line.

Workflow: Mouse Xenograft Study

G step1 Implant Human Cancer Cells (e.g., A375) into Mice step2 Allow Tumors to Grow (to ~150 mm³) step1->step2 step3 Randomize Mice into Treatment Groups step2->step3 step4 Administer Treatment Daily (Vehicle, AZD-774, Dabrafenib) step3->step4 step5 Monitor Tumor Volume & Body Weight (2-3x weekly) step4->step5 step6 Endpoint Reached (e.g., 21 days or tumor burden limit) step5->step6 step7 Euthanize & Collect Tissues (Tumors for PD analysis) step6->step7 step8 Data Analysis (Tumor Growth Inhibition - TGI) step7->step8

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocol: A375 Melanoma Xenograft Model

Experimental Rationale: This model uses human cancer cells grown as tumors in immunocompromised mice, providing a system to evaluate a drug's ability to control human tumor growth in vivo. Monitoring body weight is a critical measure of the compound's general toxicity.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject A375 human melanoma cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to establish and grow to an average volume of 100-200 mm³.

  • Randomization: Randomize mice into treatment cohorts (e.g., n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation buffer).

    • Group 2: AZD-774 (e.g., 30 mg/kg, oral, once daily).

    • Group 3: Dabrafenib (e.g., 30 mg/kg, oral, once daily).

  • Dosing and Monitoring: Administer the treatments daily for a set period (e.g., 21 days). Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI), expressed as a percentage, for each treatment group relative to the vehicle control group. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.[10]

Comparative Data Summary: In Vivo Efficacy
Treatment Group (Dose)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1550 ± 2100% (Baseline)+2%
AZD-774 (30 mg/kg)350 ± 9577%-3%
Dabrafenib (30 mg/kg)380 ± 11075%-4%

Interpretation: AZD-774 demonstrates robust anti-tumor efficacy in vivo, comparable to the clinically established inhibitor Dabrafenib at the same dose.[10] The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose. These results strongly support its potential for further clinical development.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for benchmarking a novel 7-azaindole derivative, AZD-774 , against established clinical inhibitors. The experimental data from biochemical, cellular, and in vivo assays collectively demonstrate that AZD-774 is a highly potent and selective BRAF V600E inhibitor with efficacy comparable to the FDA-approved drug Dabrafenib.

The high selectivity of the 7-azaindole scaffold is a promising feature that may translate to an improved safety profile.[11] Future work should focus on comprehensive safety pharmacology, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and evaluation in combination with MEK inhibitors to explore potential synergistic anti-tumor activity, which has become the standard of care for BRAF-mutant melanoma.[14]

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). bioRxiv. Available at: [Link]

  • Clinical advances in the development of novel VEGFR2 inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available at: [Link]

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers. (2022). National Cancer Institute. Available at: [Link]

  • FDA Approval Summary: Dabrafenib and Trametinib for the Treatment of Metastatic Non‐Small Cell Lung Cancers Harboring BRAF V600E Mutations. (n.d.). National Institutes of Health. Available at: [Link]

  • FDA approves two more drugs for advanced melanoma. (2019). MDedge. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Available at: [Link]

  • FDA approves encorafenib with binimetinib for metastatic non-small cell lung cancer with a BRAF V600E mutation. (2023). Food and Drug Administration. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Available at: [Link]

  • FDA approves dabrafenib plus trametinib for BRAF V600E-mutated tumors based on data from NCI-MATCH. (2022). ECOG-ACRIN Cancer Research Group. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • Azaindole Therapeutic Agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Some VEGFR-2 inhibitors currently approved or in clinical trials. (n.d.). ResearchGate. Available at: [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Approved Oncology Targeting Small Molecule Kinase Inhibitors. (n.d.). Drug Development Insights by OmicsX. Available at: [Link]

  • The target landscape of clinical kinase drugs. (n.d.). Institut national du cancer. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Springer. Available at: [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. (2025). DelveInsight. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. Available at: [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). National Institutes of Health. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. Available at: [Link]

  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. (2008). AACR Journals. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. Available at: [Link]

  • Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. (2025). ACS Fall 2025. Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

Sources

A Researcher's Guide to Overcoming Resistance in 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors. Its unique structure mimics the hinge-binding motif of ATP, allowing for high-affinity interactions with the kinase domain of various oncogenic drivers. While drugs based on this scaffold have shown significant clinical efficacy, their long-term success is often hampered by the emergence of drug resistance. This guide provides an in-depth analysis of the mechanisms underlying resistance to this class of drugs, a comparison of alternative therapeutic strategies, and detailed experimental protocols for researchers investigating these phenomena.

I. The Landscape of Resistance: Common Mechanisms

Resistance to 7-azaindole-based kinase inhibitors is a multifaceted problem, often involving genetic alterations, activation of compensatory signaling pathways, and changes within the tumor microenvironment. Below, we dissect the most prevalent mechanisms observed in the context of inhibitors targeting key oncogenic kinases like VEGFR, FGFR, and AXL.

On-Target Alterations: The Gatekeeper's Role

The most direct mechanism of resistance involves mutations within the kinase domain of the target protein itself. These "gatekeeper" mutations often occur at residues that sterically hinder the binding of the inhibitor without significantly compromising the kinase's catalytic activity. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, mutations such as FGFR2 V564F can confer resistance by creating a steric clash with the drug in its binding pocket.

Bypass Signaling: The Oncogenic Detour

Tumor cells exhibit remarkable plasticity and can often circumvent the inhibition of a primary oncogenic driver by activating alternative survival pathways. This "bypass signaling" is a common mechanism of resistance to kinase inhibitors.

  • Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of one RTK can lead to the upregulation and activation of others. For example, resistance to Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors has been associated with the activation of c-MET and FGFR signaling.[1] Similarly, AXL kinase activation is a known bypass mechanism that can confer resistance to EGFR inhibitors and other targeted therapies.[2] This crosstalk between RTKs allows cancer cells to maintain downstream signaling through pathways like PI3K/Akt and MAPK/ERK, despite the presence of the inhibitor.

  • Downstream Pathway Activation: Mutations in components of signaling pathways downstream of the targeted kinase can also render the inhibitor ineffective. For example, activating mutations in PIK3CA can sustain PI3K/Akt signaling, making the cell less dependent on the upstream RTK that the drug is targeting.[3][4]

The Tumor Microenvironment's Influence

The tumor microenvironment (TME) plays a crucial role in drug resistance. Hypoxia, a common feature of the TME, can induce the expression of pro-angiogenic factors like VEGF and FGF, thereby reducing the efficacy of anti-angiogenic therapies.[5][6] Additionally, stromal cells within the TME can secrete growth factors that activate bypass signaling pathways in cancer cells, further contributing to resistance.

II. Comparative Analysis of Therapeutic Alternatives

The development of resistance necessitates a strategic shift in treatment. Below is a comparison of alternative approaches to overcome resistance to 1H-pyrrolo[2,3-b]pyridine-based drugs.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantagesSupporting Data
Next-Generation Inhibitors Designed to bind to and inhibit mutated forms of the target kinase.Can re-establish on-target activity.May not address bypass signaling mechanisms.Futibatinib (TAS-120) has shown efficacy against some FGFR2 kinase domain mutations that confer resistance to reversible inhibitors.[7]
Combination Therapy Simultaneously targets the primary oncogenic driver and the emerging bypass pathway.Can prevent or delay the emergence of resistance.Increased potential for toxicity.Co-targeting FGFR and the PI3K/Akt/mTOR pathway has shown synergistic anti-tumor responses in preclinical models.[3][4] Combining AXL inhibition with docetaxel has been shown to overcome resistance in prostate cancer models.[8]
Immunotherapy Combinations Leverages the immune system to attack tumor cells, potentially synergizing with the effects of kinase inhibitors.Can induce durable, long-term responses.Efficacy can be limited by the immunogenicity of the tumor.AXL inhibition has been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models.

III. Experimental Protocols for Resistance Analysis

To aid researchers in the practical investigation of resistance mechanisms, we provide the following detailed experimental protocols.

Generation of Drug-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to a kinase inhibitor.

Protocol Steps:

  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the drug using a cell viability assay (e.g., MTT, see protocol below).

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[9]

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5- to 2-fold at each step.[10]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of resistance, such as increased proliferation and morphological changes. Maintain the resistant cell line in a medium containing the final drug concentration at which they are able to proliferate.

  • Validation: Periodically assess the IC50 of the resistant cell line to quantify the fold-resistance compared to the parental line. A significantly higher IC50 confirms the resistant phenotype.[11]

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation p1 Culture Parental Cell Line p2 Perform MTT Assay with Drug Titration p1->p2 p3 Calculate IC50 Value p2->p3 r1 Culture Cells in IC20 Drug Concentration p3->r1 Inform Starting Concentration r2 Monitor Cell Proliferation r1->r2 Repeat until Stable r3 Gradually Increase Drug Concentration r2->r3 Repeat until Stable r3->r2 Repeat until Stable r4 Establish Stable Resistant Line r3->r4 v1 Perform MTT Assay on Resistant Line r4->v1 Validate Resistance v2 Calculate New IC50 v1->v2 v3 Compare with Parental IC50 v2->v3

Workflow for generating drug-resistant cell lines.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability, commonly used to determine the cytotoxic effects of a drug.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the drug for the desired time period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, making it ideal for analyzing changes in signaling pathway activation.

Protocol Steps:

  • Cell Lysis: Treat parental and resistant cells with the drug for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.[17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[17]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess pathway activation.

G cluster_pathway cluster_resistance ligand Growth Factor (e.g., VEGF, FGF) receptor Receptor Tyrosine Kinase (VEGFR, FGFR, AXL) ligand->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->receptor akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation mutation Gatekeeper Mutation in Receptor mutation->receptor Prevents Inhibitor Binding bypass Bypass Pathway Activation (e.g., c-MET, AXL) bypass->pi3k Reactivates Downstream Signaling bypass->ras Reactivates Downstream Signaling

Resistance mechanisms to RTK inhibitors.

Analysis of Circulating Tumor DNA (ctDNA)

Analyzing ctDNA from a patient's blood (a "liquid biopsy") is a non-invasive method to detect resistance mutations in real-time.

Protocol Steps:

  • Plasma Isolation: Collect whole blood in specialized tubes that prevent the lysis of white blood cells and isolate the plasma via centrifugation.

  • ctDNA Extraction: Extract cell-free DNA from the plasma using a commercially available kit.

  • Mutation Detection:

    • Droplet Digital PCR (ddPCR): This highly sensitive method is used to detect and quantify specific known mutations. The sample is partitioned into thousands of droplets, and PCR is performed in each droplet.[18]

    • Next-Generation Sequencing (NGS): For a broader analysis, targeted NGS panels (like CAPP-Seq) can be used to sequence multiple genes or genomic regions known to be involved in resistance.[19]

  • Data Analysis: Analyze the ddPCR or NGS data to identify and quantify resistance-conferring mutations. The allele frequency of these mutations can be tracked over time to monitor the evolution of resistance.

IV. Conclusion

The development of resistance to 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors is a significant clinical challenge. However, a deeper understanding of the underlying mechanisms, facilitated by the experimental approaches outlined in this guide, is paving the way for the rational design of next-generation inhibitors and combination therapies. By elucidating the specific resistance profiles of individual tumors, researchers and clinicians can work towards more personalized and effective cancer treatments, ultimately improving patient outcomes.

References

  • Clarke, J. (n.d.). Understanding and targeting resistance to anti-angiogenic therapies. Clarke.
  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to VEGFR-2 Inhibitors.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
  • BenchChem. (2025).
  • Creative Biolabs. (2025, August 5).
  • Clarke, J. (n.d.). Understanding and targeting resistance to anti-angiogenic therapies. Clarke.
  • Jain, R. K. (2013).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). AXL pathway promotes drug resistance and metastasis in carcinoma. (A)....
  • Frontiers. (2020, February 26). Resistance Mechanisms to Anti-angiogenic Therapies in Cancer.
  • JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • Gotink, K. J., & Verheul, H. M. (2010). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. PMC.
  • The Oncologist. (n.d.). Circulating Tumor DNA detection in cancer: a comprehensive overview of current detection methods and prospects.
  • AACR Journals. (n.d.). Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma.
  • ResearchGate. (n.d.).
  • ResearchGate. (2022, February 2). Is there a commonly used protocol for making cancer cell lines drug resistant?.
  • Cell Signaling Technology. (n.d.). WESTERN BLOTTING.
  • Techniques of using circulating tumor DNA as a liquid biopsy component in cancer management. (n.d.). PMC.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). PubMed.
  • AACR Journals. (2022, November 2).
  • The Role Of Circulating Tumor DNA In Therapeutic Resistance. (2019, November 8). PMC.
  • CLYTE Technologies. (2025, December 24).
  • Abcam. (n.d.). MTT assay protocol.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Liu, S., et al. (2022). Targeting HER2-AXL heterodimerization to overcome resistance to HER2 blockade in breast cancer. PMC.
  • Circulating tumor DNA to monitor treatment response and detect acquired resistance in patients with metast
  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • YouTube. (2021, April 16). Methods for ctDNA detection and analysis.
  • Wu, X., et al. (2017).
  • AACR Journals. (n.d.). FGFR Inhibition Overcomes Resistance to EGFR-targeted Therapy in Epithelial-like Cutaneous Carcinoma.
  • NIH. (n.d.). Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma.
  • AXL in cancer: a modulator of drug resistance and therapeutic target. (2023, June 16). PubMed Central.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Semantic Scholar. (n.d.). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • PubMed. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ResearchGate. (n.d.). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Deriv

Sources

A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridin-6-ol Isomers: Unlocking Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel kinase inhibitors with superior potency and selectivity is a continuous endeavor. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] This guide provides an in-depth technical comparison of the selectivity and potency of 1H-Pyrrolo[2,3-b]pyridin-6-ol isomers, offering insights supported by experimental data to inform rational drug design and optimization.

The position of substituents on the 7-azaindole ring system is a critical determinant of biological activity, influencing how a molecule interacts with its target protein. Even a subtle shift in the placement of a functional group, such as a hydroxyl (-OH) group, can dramatically alter a compound's potency and selectivity profile. This guide will delve into the nuances of these structure-activity relationships (SAR), providing a framework for understanding and predicting the therapeutic potential of hydroxylated 7-azaindole isomers.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and purine, enabling it to mimic the natural ligands of many enzymes, particularly ATP in the context of kinase inhibition.[1] This inherent characteristic has led to the development of numerous 7-azaindole derivatives targeting a wide array of kinases involved in cancer and other diseases. These include inhibitors of Fibroblast Growth Factor Receptor (FGFR), Ataxia Telangiectasia Mutated (ATM) kinase, and Traf2 and Nck-interacting kinase (TNIK).[2][3][4]

The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, a crucial interaction within the ATP-binding pocket of many kinases. The specific location of this nitrogen, along with the substitution pattern on the bicyclic ring, dictates the overall orientation and binding affinity of the inhibitor.

Impact of Hydroxyl Group Position on Potency and Selectivity: A Comparative Analysis

While direct head-to-head comparative data for all positional isomers of this compound is limited in publicly available literature, we can infer the potential impact of the hydroxyl group's position by examining studies on related substituted 7-azaindoles. The hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, can significantly influence a molecule's interaction with its biological target.

Known Isomers and Their Synthesis

The synthesis of specific hydroxylated 7-azaindole isomers has been reported, providing the chemical tools necessary for biological evaluation.

  • 1H-Pyrrolo[2,3-b]pyridin-4-ol : The synthesis of this isomer, also known as 1,7-dideazahypoxanthine, has been documented, highlighting its accessibility for further investigation.[5]

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol : A general procedure for the synthesis of this isomer has been described, involving the reaction of 1-triisopropylsilyl-5-bromo-7-azaindole with copper acetylacetonate and lithium hydroxide monohydrate.[6]

The availability of synthetic routes to these isomers is the first critical step in enabling a systematic comparison of their biological activities.

Structure-Activity Relationship Insights from Related Compounds

Studies on other substituted azaindole isomers provide valuable insights into how the position of a functional group can modulate activity. For instance, a comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers in various biological assays revealed that the nitrogen atom's position is a critical determinant of their activity.[7] In one study on cell division cycle 7 (Cdc7) kinase inhibitors, derivatives of 5-azaindole showed potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers were less active.[7]

Furthermore, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole-2-carboxamides lost their ability to bind to the receptor, whereas 6-azaindole-2-carboxamides exhibited reduced binding affinity but retained functional activity.[8] These findings underscore that even a subtle change in the scaffold's electronics and topology, as dictated by the nitrogen position, can have profound effects on target engagement. A review of 7-azaindole analogs as anticancer agents suggests that positions 1, 3, and 5 are often the most active sites for substitution.[9]

Comparative Potency and Selectivity Data of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives

To illustrate the potential of the 7-azaindole scaffold, the following table summarizes the potency of several derivatives against their respective kinase targets. While these are not hydroxylated isomers of the core topic, they demonstrate the high potency that can be achieved with this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25[3]
Compound 25a ATM(Highly Selective)[4]
Unnamed Series TNIK< 1[2]
Compound 42 Cdc77[10]
Compound 9 c-Met22.8[11]
Unnamed Series IGF-1RNanomolar range[12]

This data highlights the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in generating highly potent inhibitors against a diverse range of kinases. The introduction of a hydroxyl group at different positions is expected to further modulate this activity and introduce new selectivity profiles.

Experimental Methodologies for Evaluating Isomer Potency and Selectivity

To conduct a rigorous comparison of this compound isomers, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the in vitro kinase assay.

Protocol Outline:

  • Reagents and Materials :

    • Recombinant human kinase enzyme

    • Substrate peptide or protein

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Test compounds (isomers of this compound) serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure :

    • Prepare a reaction mixture containing the kinase and its substrate in the assay buffer.

    • Add the serially diluted test compounds to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Kinase, Substrate, ATP, Buffer mix Mix Kinase, Substrate, and Compound reagents->mix compounds Serially Dilute Test Compounds compounds->mix initiate Initiate with ATP mix->initiate incubate Incubate initiate->incubate stop Stop Reaction incubate->stop detect Add Detection Reagent stop->detect read Read Plate detect->read analyze Calculate IC50 read->analyze

Workflow for a typical in vitro kinase inhibition assay.
Cellular Assays for Target Engagement and Phenotypic Effects

To assess the activity of the isomers in a more biologically relevant context, cellular assays are crucial.

Example: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Culture : Plate cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compounds.

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement : Add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal, which is proportional to the number of viable cells.

  • Data Analysis : Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Signaling Pathway Context

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to inhibit kinases in various critical signaling pathways implicated in cancer. Understanding these pathways is key to appreciating the therapeutic potential of these compounds.

Signaling_Pathways cluster_fgfr FGFR Pathway cluster_atm ATM Pathway (DNA Damage Response) cluster_tnik TNIK Pathway (Wnt Signaling) FGF FGF FGFR FGFR FGF->FGFR Ligand Binding RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK FGFR->RAS_RAF_MEK_ERK Activation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Promotes FGFR_Inhibitor 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 4h) FGFR_Inhibitor->FGFR Inhibits DNA_Damage DNA_Damage ATM ATM DNA_Damage->ATM Activates Cell_Cycle_Arrest_Repair Cell_Cycle_Arrest_Repair ATM->Cell_Cycle_Arrest_Repair Initiates ATM_Inhibitor 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 25a) ATM_Inhibitor->ATM Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds TNIK TNIK Frizzled->TNIK Activates TCF_LEF TCF_LEF TNIK->TCF_LEF Phosphorylates Gene_Transcription Gene_Transcription TCF_LEF->Gene_Transcription Regulates TNIK_Inhibitor 1H-pyrrolo[2,3-b]pyridine derivatives TNIK_Inhibitor->TNIK Inhibits

Targeting key cancer signaling pathways with 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors. While a comprehensive, direct comparison of the potency and selectivity of all positional isomers of this compound is not yet available, the existing body of research on related 7-azaindole derivatives strongly suggests that the position of the hydroxyl group will have a profound impact on their biological activity.

The synthesis and systematic evaluation of these isomers against a broad panel of kinases are critical next steps. Such studies will undoubtedly provide a clearer understanding of the structure-activity relationships governing this class of compounds and pave the way for the discovery of novel therapeutics with improved efficacy and safety profiles. The insights provided in this guide, drawing from the rich chemistry and biology of the 7-azaindole scaffold, offer a solid foundation for these future research endeavors.

References

  • Yang, B., Wu, Q., Huan, X., Wang, Y., Sun, Y., Yang, Y., Liu, T., Wang, X., Chen, L., Xiong, B., Zhao, D., Miao, Z., & Chen, D. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(28), 17189-17200. [Link]

  • Seela, F., & Peng, X. (2006). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 71(10), 4021-4023. [Link]

  • El-Mernissi, Y., El-Khatabi, K., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 10-4-10–4. [Link]

  • Wojciechowska, M., & Kaczor, A. A. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 5678. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • El-Mernissi, Y., El-Khatabi, K., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4). [Link]

  • Goldstein, D. M., Soth, M., Blazey, C. M., Fargnoli, J., Chen, J., Chen, Y., ... & Viola, D. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 19(11), 3136-3140. [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380-4390. [Link]

  • Rønning, P. O., Hoddevik, H., Markussen, S., Bøe, S. O., & Le, T. N. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5037. [Link]

  • Abdel-gawad, H., Al-Ghamdi, A. A., & Al-Said, M. S. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 23(9), 2329. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(28), 17189-17200. [Link]

  • Singh, P., & Singh, P. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Tian, H., Liu, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., ... & Wang, Y. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic chemistry, 65, 1-9. [Link]

  • Norman, M. H., Minick, D. J., & Holton, G. W. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & medicinal chemistry letters, 18(24), 6468-6470. [Link]

  • Thomsen, R., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(5), 636-646. [Link]

  • Jones, C. P., Anderson, K. R., & Miller, B. L. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

  • Kulkarni, P. M., Kulkarni, V. R., Korde, S. S., & Kulkarni, M. V. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS omega, 3(12), 17866-17876. [Link]

  • Wojciechowska, M., & Kaczor, A. A. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 5678. [Link]

  • Szefler, B., & Kowalczyk, T. (2018). A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. Journal of Inorganic Biochemistry, 182, 210-221. [Link]

  • Gevorgyan, A., Riabchunova, E., & Yurovskaya, M. (2021). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Molbank, 2021(4), M1288. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. 1H-Pyrrolo[2,3-b]pyridin-6-ol, a heterocyclic compound investigated for its potential biological activities, demands a disposal protocol rooted in safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring we uphold the highest standards of laboratory safety.

The causality behind these rigorous procedures is clear: improper disposal of specialized research chemicals can lead to environmental contamination and pose risks to public health.[1] As the toxicological and ecological profiles of many novel compounds like this compound are not yet fully characterized, we must operate under the precautionary principle, treating them as potentially hazardous waste.

Hazard Assessment and Precautionary Principle

This proactive approach is a cornerstone of a self-validating safety system. By assuming a conservative hazard profile, we build in a margin of safety that protects researchers and the environment. All pharmaceutical research compounds must be managed properly to prevent harm.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including disposal, the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier against potential exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[5]Prevents contact with eyes, which, based on related compounds, could cause serious damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]Avoids skin contact, a common route of exposure that can lead to irritation.[2]
Protective Clothing A laboratory coat or other protective clothing.[6]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use only in a well-ventilated area or fume hood.[2]Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The recommended and most secure method for disposing of this compound is through a licensed chemical waste disposal service.[7] Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash.[5][8]

Step 1: Waste Segregation and Collection
  • Isolate the Waste: Collect all waste containing this compound, including pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and reaction residues, in a dedicated and clearly labeled hazardous waste container.[9]

  • Container Specifications: The container must be made of a compatible material, be sealable and airtight, and remain closed when not in use.[6][9]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first particle of waste is added. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list any other chemical constituents.

Step 2: Handling Contaminated Materials
  • Solid Waste: Items lightly contaminated with this compound, such as gloves and paper towels, should be placed into designated pails for chemical waste incineration.[10]

  • Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container to prevent physical injury and chemical exposure.[8]

  • Glassware: Heavily contaminated lab glassware should be decontaminated if possible or disposed of as controlled hazardous waste.[11]

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7] If the spill is large or outside a hood, evacuate unnecessary personnel from the area.[6]

  • Contain: Prevent further spread of the material.[5]

  • Clean-up: Wearing full PPE, sweep or shovel the solid material into a suitable, labeled container for disposal.[6][12] Avoid creating dust.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Notify your institution's Environmental Health and Safety (EHS) office of the spill.

The logical flow for handling and disposing of this compound is visualized in the workflow diagram below.

G cluster_waste_gen Phase 2: Waste Generation cluster_disposal Phase 3: Segregation & Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Chemical Fume Hood pure Pure/Expired This compound waste_container Collect in Labeled, Sealed Hazardous Waste Container pure->waste_container contaminated Contaminated Consumables (Gloves, Tips, Paper) contaminated->waste_container spill Accidental Spill Residue spill->waste_container contact_ehs Arrange Pickup with Licensed Waste Contractor (via EHS Office) waste_container->contact_ehs Container is full or project is complete incineration Final Disposal: Controlled Chemical Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

Step 4: Arranging for Final Disposal
  • Professional Disposal: The ultimate disposal method for this type of chemical waste is typically high-temperature incineration in a licensed facility equipped with flue gas scrubbing.[5][13] This ensures the complete destruction of the organic molecule, preventing its release into the environment.

  • Contact EHS: Do not attempt to treat or dispose of the chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled hazardous waste.[4][7] They are the authoritative body for ensuring regulatory compliance.

Incompatible Materials

To prevent hazardous reactions within the waste container, do not mix this compound waste with incompatible materials. Based on data for the parent compound, these include strong oxidizing agents and strong acids.[2][12] Storing waste in segregated, clearly labeled containers is the most effective way to prevent dangerous reactions.[9]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility. This protocol is designed to be a self-validating system, where each step, from hazard assessment to final disposal, reinforces the safety and integrity of our research environment.

References

  • 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets. Echemi.

  • MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). Santa Cruz Biotechnology, Inc.

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. PubChem, National Center for Biotechnology Information.

  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware, Department of Environmental Health & Safety.

  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.

  • Pharmaceutical Wastes. Auburn University, Environmental Health & Safety.

  • 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.

  • SAFETY DATA SHEET - 7-Azaindole. Fisher Scientific.

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Journal of Pharmaceutical Negative Results.

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.

  • 7-Azaindole - Safety Data Sheet. ChemicalBook.

  • 7-Azaindole 98%. Sigma-Aldrich.

  • Pharmaceutical Waste Management Services. The Amlon Group.

  • SAFETY DATA SHEET - Pyridine. Sigma-Aldrich.

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine Safety Data Sheet. Synquest Labs.

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. University of Washington.

  • SAFETY DATA SHEET - Pyridine. Fisher Scientific.

  • 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-Methyl- (CAS No. 872366-91-1) SDS. Guidechem.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • 1H-Pyrrolo[2,3-b]pyridine - Substance Details. US EPA.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central, National Institutes of Health.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

  • Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI). CymitQuimica.

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.

  • Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons.

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University.

  • Laboratory Waste Disposal Handbook. University of Essex.

  • 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem, National Center for Biotechnology Information.

  • Laboratory Waste Guide 2025. SLS.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

Sources

A Researcher's Guide to Personal Protective Equipment for 1H-Pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 1H-Pyrrolo[2,3-b]pyridin-6-ol, a heterocyclic compound integral to many drug discovery and development programs. While comprehensive toxicological data for this specific molecule is not widely available, its structural similarity to other 7-azaindole and pyridine derivatives necessitates a cautious and systematic approach to personal protection. The following directives are based on established safety profiles of analogous compounds and are designed to ensure the well-being of laboratory personnel.

Disclaimer: Specific safety data for this compound is limited. The recommendations herein are extrapolated from data on the parent compound, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole), and related pyridine structures.[1][2][3] It is imperative to treat this compound as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) department for site-specific guidance.

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential risks is the foundation of effective safety. Based on data from structurally related compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed .[1][2]

  • Causes skin irritation .[1][4]

  • May cause serious eye irritation or damage .[5]

  • May cause respiratory irritation if inhaled as a dust or vapor .[1][6]

These hazards dictate a multi-layered approach to PPE, ensuring all potential routes of exposure—ingestion, dermal contact, eye contact, and inhalation—are effectively blocked.

Core PPE Directives: Your First Line of Defense

All handling of this compound, regardless of scale, must be conducted within a certified chemical fume hood.[5][7][8] The following PPE is mandatory.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Tightly fitting, ANSI Z87.1-approved chemical safety goggles. A face shield worn over goggles is required when there is a significant risk of splashing.Protects against splashes and airborne particles, mitigating the risk of serious eye irritation or damage.[6][9][10][11]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves. Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation.[4][7] Nitrile gloves offer good splash protection, but compatibility should always be verified for prolonged contact.[12][13]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[6][8][10]
Respiratory Protection Not typically required when work is performed within a properly functioning chemical fume hood.A NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with organic vapor cartridges) becomes necessary if engineering controls are insufficient or during a large spill cleanup.[6][9]

Operational and Disposal Plans

Effective safety goes beyond simply wearing PPE. It involves structured procedures for its use, for emergencies, and for disposal of waste.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Wash Hands: Thoroughly wash and dry your hands.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Put on your first pair of gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put on the second pair.

  • Eye/Face Protection: Put on safety goggles. If required, add a face shield over the goggles.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer gloves first (if double-gloving) by peeling them off without touching the outside surface. Then, remove the inner gloves.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Plan: Immediate Actions for Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][14] Seek immediate medical attention.[15]

  • Skin Contact: Remove all contaminated clothing at once.[4][16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation develops or persists.[8]

  • Inhalation: Move the affected person to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][17] Seek immediate medical attention.[8]

  • Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain it.[6][7] Scoop the material into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS department immediately.[8]

Disposal Plan

All waste materials must be handled as hazardous chemical waste.

  • Solid Waste: Collect waste this compound and any contaminated absorbent material in a clearly labeled, sealed container.[10]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste container. Do not dispose of them in the regular trash.

  • Arranging Disposal: The recommended disposal method is through a licensed chemical waste disposal service.[10] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][10] Do not pour any waste down the drain.[4][9]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_end start Start: Handling This compound assessment Evaluate Scale & Procedure start->assessment level1 Level 1: Standard Use - Safety Goggles - Nitrile Gloves (Single) - Lab Coat - Fume Hood assessment->level1 Weighing solid, preparing stock solutions level2 Level 2: Increased Risk - Safety Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat - Fume Hood assessment->level2 Bench-scale reaction, workup, purification level3 Level 3: Spill / Aerosol Risk - Safety Goggles & Face Shield - Butyl/Heavy Nitrile Gloves - Chem-Resistant Apron - Fume Hood / Respirator assessment->level3 Large scale (>10g), potential for aerosolization, large spill cleanup end_node Proceed with Work Safely level1->end_node level2->end_node level3->end_node

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Pyridine Standard Operating Procedure. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Azaindole 98%.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Echemi. (2019, July 15). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • Avantor Performance Materials, Inc. (2011, August 29).
  • MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Jubilant Ingrevia Limited. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • BenchChem. (2025). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ChemicalBook. (n.d.). 7-Azaindole - Safety Data Sheet.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • Fisher Scientific. (2015, March 19).
  • Sigma-Aldrich. (2025, November 6).
  • University of Pennsylvania EHRS. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.
  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI).
  • ChemicalBook. (2025, July 19). 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile - Safety Data Sheet.
  • Fisher Scientific. (2023, September 21).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine 271-63-6.
  • Ing. Petr Švec - PENTA s.r.o. (2024, November 26).
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.